molecular formula C13H20N6O5 B15594445 8-(N,N-Dimethylaminomethyl)guanosine

8-(N,N-Dimethylaminomethyl)guanosine

カタログ番号: B15594445
分子量: 340.34 g/mol
InChIキー: OPNOQZKPMMBUKO-JJNLEZRASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-(N,N-Dimethylaminomethyl)guanosine is a useful research compound. Its molecular formula is C13H20N6O5 and its molecular weight is 340.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H20N6O5

分子量

340.34 g/mol

IUPAC名

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(dimethylamino)methyl]-1H-purin-6-one

InChI

InChI=1S/C13H20N6O5/c1-18(2)3-6-15-7-10(16-13(14)17-11(7)23)19(6)12-9(22)8(21)5(4-20)24-12/h5,8-9,12,20-22H,3-4H2,1-2H3,(H3,14,16,17,23)/t5-,8-,9-,12-/m1/s1

InChIキー

OPNOQZKPMMBUKO-JJNLEZRASA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-(N,N-Dimethylaminomethyl)guanosine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic derivative of the natural purine (B94841) nucleoside, guanosine (B1672433). This modification at the C8 position of the guanine (B1146940) base imparts significant biological activity, primarily as an agonist of Toll-like receptor 7 (TLR7). As a TLR7 agonist, it stimulates the innate immune system, leading to the production of pro-inflammatory cytokines and type I interferons. This activity makes it a compound of interest for applications in immunology, oncology, and as a potential vaccine adjuvant. This technical guide provides a comprehensive overview of its chemical structure, known properties, a plausible synthetic route, and its mechanism of action as an immunostimulatory agent.

Chemical Structure and Properties

This compound is characterized by a dimethylaminomethyl group attached to the C8 position of the guanine heterocycle, which is in turn linked to a ribose sugar moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈N₆O₅N/A
Molecular Weight 326.31 g/mol N/A
CAS Number Not availableN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
Melting Point Not availableN/A

Table 2: Spectroscopic Data for this compound (Predicted)

TechniqueData
¹H NMR Expected signals for the ribose protons, the guanine H1 proton, and the N,N-dimethyl and methylene (B1212753) protons of the substituent.
¹³C NMR Expected signals for the ribose carbons, the guanine carbons, and the carbons of the dimethylaminomethyl group.
Mass Spectrometry Expected [M+H]⁺ peak at m/z 327.14.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of C8-substituted guanosine analogs. A common strategy involves the introduction of a functional group at the C8 position of a protected guanosine derivative.

Proposed Synthetic Pathway

A likely synthetic approach would involve the following key steps:

  • Protection of Guanosine: The hydroxyl groups of the ribose moiety and the exocyclic amine of guanine are protected to prevent side reactions. Acetyl or silyl (B83357) protecting groups are commonly used.

  • Halogenation at C8: The protected guanosine is halogenated at the C8 position, typically using bromine (Br₂) or N-bromosuccinimide (NBS), to yield an 8-bromoguanosine (B14676) intermediate.

  • Introduction of the Aminomethyl Group: The 8-bromo intermediate can then undergo a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction to introduce the dimethylaminomethyl group. A direct reaction with dimethylamine (B145610) is a possibility, though a more controlled approach might involve a two-step process: first, introduction of an aminomethyl precursor, followed by methylation.

Synthesis_Pathway Guanosine Guanosine Protected_Guanosine Protected Guanosine Guanosine->Protected_Guanosine Protection Bromo_Guanosine 8-Bromo Protected Guanosine Protected_Guanosine->Bromo_Guanosine Bromination Final_Product This compound Bromo_Guanosine->Final_Product Aminomethylation & Deprotection

Figure 1. Proposed synthetic pathway for this compound.
General Experimental Protocol for Synthesis of C8-Substituted Guanosine Analogs

The following is a generalized protocol based on the synthesis of similar C8-substituted guanosine derivatives.

Step 1: Protection of Guanosine

  • Suspend guanosine in a suitable solvent (e.g., pyridine).

  • Add an excess of a protecting group reagent (e.g., acetic anhydride (B1165640) or trimethylsilyl (B98337) chloride) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the protected guanosine.

Step 2: Bromination of Protected Guanosine

  • Dissolve the protected guanosine in a suitable solvent (e.g., DMF).

  • Add N-bromosuccinimide (NBS) portion-wise and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and isolate the 8-bromo-protected guanosine.

Step 3: Introduction of the Dimethylaminomethyl Group and Deprotection

  • This step is the most speculative without a direct literature precedent. A possible route is a Mannich-type reaction or a substitution reaction.

  • Alternatively, a palladium-catalyzed coupling reaction with a suitable aminomethylating reagent could be employed.

  • Following the introduction of the C8-substituent, the protecting groups are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) in methanol (B129727) for acetyl groups or a fluoride (B91410) source for silyl groups).

  • The final product is purified by chromatography.

Biological Activity and Mechanism of Action

This compound is an immunostimulatory compound that functions as a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly guanosine-rich sequences, from viruses and bacteria.

TLR7 Signaling Pathway

Upon binding of this compound to TLR7 in the endosome, the receptor undergoes a conformational change, leading to its dimerization. This initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. The signaling pathway culminates in the activation of transcription factors, primarily NF-κB and IRF7, which translocate to the nucleus and induce the expression of a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR7 TLR7 Ligand->TLR7 Binding & Dimerization MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7_pathway IRF7 Pathway TRAF6->IRF7_pathway IKK_complex IKK complex TAK1->IKK_complex NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway NFkB NF-κB Activation NFkB_pathway->NFkB IRF7 IRF7 Activation IRF7_pathway->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Gene Transcription Interferons Type I Interferons (IFN-α, IFN-β) IRF7->Interferons Gene Transcription

Figure 2. TLR7 signaling pathway activated by this compound.
Experimental Protocol for TLR7 Activation Assay

The following is a general protocol for assessing the TLR7 agonist activity of a compound using a reporter cell line.

Objective: To determine the potency (e.g., EC₅₀) of this compound in activating TLR7.

Materials:

  • HEK293 cells stably expressing human TLR7 and an NF-κB-inducible secreted alkaline phosphatase (SEAP) reporter gene.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).

  • This compound.

  • Positive control (e.g., R848).

  • SEAP detection reagent.

  • 96-well cell culture plates.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the HEK-TLR7 reporter cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the different concentrations of the test compound and controls. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • SEAP Assay: After incubation, collect the cell supernatant and measure the SEAP activity according to the manufacturer's instructions.

  • Data Analysis: Plot the SEAP activity against the compound concentration and determine the EC₅₀ value using a suitable software.

Assay_Workflow Start Start Seed_Cells Seed HEK-TLR7 Reporter Cells Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Compound Seed_Cells->Prepare_Compounds Treat_Cells Treat Cells with Compound Prepare_Compounds->Treat_Cells Incubate Incubate for 16-24h Treat_Cells->Incubate Measure_SEAP Measure SEAP Activity Incubate->Measure_SEAP Analyze_Data Analyze Data and Determine EC₅₀ Measure_SEAP->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for TLR7 activation assay.

Conclusion

This compound is a promising immunostimulatory molecule with potential therapeutic applications. Its activity as a TLR7 agonist warrants further investigation for its use in vaccine adjuvants, cancer immunotherapy, and as an antiviral agent. While detailed synthetic and characterization data are not widely published, this guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and its biological mechanism of action. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.

8-(N,N-Dimethylaminomethyl)guanosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic guanosine (B1672433) analogue that has garnered interest within the scientific community for its potential as an immunostimulatory agent. As a derivative of guanosine, it belongs to a class of molecules known to interact with the innate immune system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and known biological activities, with a focus on its role as an activator of Toll-like receptor 7 (TLR7). This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Chemical Properties and Identification

This compound, also referred to as 8-(Dimethylamino)guanosine, is a modified purine (B94841) nucleoside. The core structure consists of a guanine (B1146940) base linked to a ribose sugar, with a dimethylaminomethyl group substituted at the 8th position of the guanine ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 7057-52-5
Molecular Formula C₁₂H₁₈N₆O₅
Molecular Weight 326.31 g/mol
IUPAC Name 2-amino-8-(dimethylaminomethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one
Synonyms 8-(Dimethylamino)guanosine

Biological Activity: A Toll-like Receptor 7 (TLR7) Agonist

The primary biological function of this compound and similar guanosine analogues is their ability to act as agonists for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.

Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response is a key component of the antiviral defense mechanism. Several guanosine analogs have been shown to possess immunostimulatory activity, which is dependent on the activation of TLR7.[1] In animal models, these compounds can induce type I interferons, resulting in antiviral effects.

Signaling Pathway

The activation of TLR7 by this compound is believed to follow the canonical TLR7 signaling pathway. The process begins with the binding of the agonist to the TLR7 protein within the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs). This binding event triggers the dimerization of TLR7, leading to the recruitment of the adaptor protein MyD88. Subsequently, a signaling complex is formed involving IRAK4, IRAK1, and TRAF6, which ultimately activates the transcription factors NF-κB and IRF7. The activation of these transcription factors results in the expression of genes encoding type I interferons and other inflammatory cytokines.

TLR7_Signaling_Pathway Ligand This compound TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B_dimer NF-κB (p50/p65) I_kappa_B->NF_kappa_B_dimer releases NF_kappa_B_target_genes NF-κB Target Genes (Pro-inflammatory Cytokines) NF_kappa_B_dimer->NF_kappa_B_target_genes IRF7_target_genes IRF7 Target Genes (Type I Interferons) IRF7->IRF7_target_genes Synthesis_Workflow Start Guanosine Protection Protection of Hydroxyl and Amino Groups Start->Protection Bromination Bromination at C8 (e.g., with NBS) Protection->Bromination Substitution Nucleophilic Substitution with Dimethylamine Bromination->Substitution Deprotection Deprotection Substitution->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product TLR7_Assay_Workflow Start HEK293-TLR7 Reporter Cells Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 16-24 hours Treatment->Incubation Lysis Lyse cells and add reporter substrate Incubation->Lysis Measurement Measure luminescence/ absorbance Lysis->Measurement Analysis Data Analysis (Fold Induction, EC₅₀) Measurement->Analysis Result Quantification of TLR7 Activation Analysis->Result

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Guanosine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide detailing the discovery, synthesis, and application of novel guanosine (B1672433) analogues has been compiled. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a panoramic view of the landscape of these promising therapeutic agents. Guanosine analogues, a class of molecules that mimic the natural nucleoside guanosine, have long been a cornerstone in the treatment of viral infections and cancer. This guide illuminates the path from rational drug design to clinical application, focusing on key compounds that exemplify the innovation in this field.

Introduction: The Enduring Legacy of Guanosine Analogues

Guanosine analogues have revolutionized antiviral and anticancer therapies. By acting as mimics of the natural building blocks of DNA and RNA, they effectively terminate the replication of viral genomes or the proliferation of cancer cells.[1][2] Classic examples like acyclovir (B1169) and ganciclovir (B1264) have been instrumental in managing herpesvirus infections.[3][4][5] However, the emergence of drug resistance and the need for improved pharmacokinetic profiles have spurred the development of a new generation of these compounds. This guide delves into the intricate science behind some of the most promising novel guanosine analogues, including valganciclovir (B601543), entecavir (B133710), forodesine (B1673553), and AT-527, providing a detailed roadmap of their journey from the laboratory to potential clinical use.

Synthesis of Novel Guanosine Analogues: A Symphony of Chemical Innovation

The chemical synthesis of guanosine analogues is a testament to the ingenuity of medicinal chemists. The strategies employed are designed to enhance bioavailability, target specificity, and therapeutic efficacy.

Prodrug Strategies: Enhancing Bioavailability of Ganciclovir

Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), suffers from poor oral bioavailability.[6] To overcome this limitation, prodrugs such as valganciclovir, the L-valyl ester of ganciclovir, have been developed. This modification significantly improves its absorption from the gastrointestinal tract.[6]

Experimental Protocol: Synthesis of Valganciclovir Hydrochloride

A key step in the synthesis of valganciclovir involves the creation of a monoester derivative of ganciclovir, which is then hydrogenated. To a solution of the monoester derivative (5 g) in methanol, 10% Pd/C (1 g) is added, followed by 33% aqueous hydrochloric acid (1.6 mL). The suspension is then hydrogenated in an autoclave at a pressure of 4 kg/cm ² for approximately 2 hours. Following the reaction, the mixture is filtered through celite®, the solvent is removed under vacuum, and the resulting residue is recrystallized to yield Valganciclovir HCl.[6]

Carbocyclic Analogues: The Case of Entecavir

Entecavir is a carbocyclic guanosine analogue with potent activity against the hepatitis B virus (HBV).[7][8] Its unique structure, where a methylene (B1212753) group replaces the oxygen atom in the ribose sugar, confers high metabolic stability.[8] The synthesis of entecavir is a multi-step process that often starts from D-ribose and involves the creation of a key allylic alcohol intermediate.[7][8]

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors: The Rational Design of Forodesine

Forodesine (BCX-1777) is an inhibitor of purine nucleoside phosphorylase (PNP) and represents a prime example of rational drug design based on transition-state theory.[9] Its synthesis is a complex endeavor, often involving the coupling of a protected 9-deazapurine derivative with a protected pyrrolidine (B122466) derivative.[9]

Experimental Protocol: Final Deprotection and Crystallization of Forodesine HCl

In a final synthesis step, decolourised Forodesine is dissolved in 0.6M dilute hydrochloric acid and heated to 45°C. The solution undergoes hot filtration and is then cooled to 20°C. Ethanol is added over at least one hour, and the mixture is seeded with Forodesine HCl. The resulting slurry is stirred for 8 hours at 20°C, then cooled to 2°C for another 1.5 hours. The final product is isolated by filtration, washed with cold ethanol, and dried in a vacuum oven.[10]

Biological Evaluation and Data Presentation

The efficacy and safety of novel guanosine analogues are determined through rigorous biological evaluation. Standardized in vitro assays are crucial for quantifying their antiviral or anticancer activity and assessing their cytotoxicity.

In Vitro Antiviral Assays

A common method to evaluate antiviral efficacy is the cytopathic effect (CPE) reduction assay.[11] In this assay, cell monolayers are infected with a virus and treated with varying concentrations of the test compound. The concentration that inhibits the virus-induced cell death by 50% is determined as the 50% effective concentration (EC50).[11][12] Concurrently, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability in uninfected cells, is also determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[12]

Experimental Workflow: CPE Reduction Assay

G A Prepare cell monolayers in 96-well plates B Add serial dilutions of test compound A->B C Infect cells with virus B->C D Incubate until >80% CPE in virus controls C->D E Quantify cell viability (e.g., Neutral Red staining) D->E F Calculate EC50 and CC50 E->F

Workflow for a typical cytopathic effect (CPE) reduction assay.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic parameters of selected novel guanosine analogues.

Table 1: In Vitro Antiviral Activity of Selected Guanosine Analogues

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Entecavir HBVHepG2 2.2.150.00375>100>26667[13]
AT-511 SARS-CoV-2HAE0.47 (EC90)>86>183[12]
AT-511 HCoV-229EBHK-211.8>86>48[12]
Compound 5x Influenza A (H1N1)MDCK5.88>100>17[14]
Compound 5x Influenza A (H3N2)MDCK6.95>100>14.4[14]
Compound 5z Influenza A (H1N1)MDCK3.95>100>25.3[14]
Compound 5z Influenza A (H3N2)MDCK3.61>100>27.7[14]

Table 2: Pharmacokinetic Parameters of Selected Guanosine Analogues

CompoundSpeciesDoseCmaxTmax (h)AUCBioavailability (%)Reference
Entecavir Human0.5 mg4.2 ng/mL0.5-1.58.9 ng·h/mL~100% (relative to oral solution)[15]
AT-527 Monkey100 mg/kg----[16]
SK14-061a Rat1 mg/kg (oral)129.3 ng/mL0.5258.9 ng·h/mL42.1%[17]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action at a molecular level is paramount for the development of targeted therapies. Novel guanosine analogues employ diverse strategies to disrupt pathological processes.

Antiviral Mechanism: Chain Termination and Polymerase Inhibition

The primary antiviral mechanism of many guanosine analogues involves their conversion to the triphosphate form within the cell. This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[1][18] Once incorporated, these analogues act as chain terminators, halting further elongation of the nucleic acid chain and thereby inhibiting viral replication.[1]

Signaling Pathway: Viral DNA Polymerase Inhibition

G cluster_cell Infected Host Cell GA Guanosine Analogue GAMP GA-Monophosphate GA->GAMP Viral/Host Kinases GADP GA-Diphosphate GAMP->GADP Host Kinases GATP GA-Triphosphate (Active Form) GADP->GATP Host Kinases VP Viral DNA Polymerase GATP->VP dGTP dGTP (Natural Substrate) dGTP->VP DNA Growing Viral DNA VP->DNA Incorporation of dGTP TerminatedDNA Terminated Viral DNA VP->TerminatedDNA Incorporation of GATP (Chain Termination)

Mechanism of viral DNA polymerase inhibition by guanosine analogues.

Anticancer Mechanism: Targeting Purine Metabolism

In cancer therapy, forodesine targets the purine salvage pathway by inhibiting purine nucleoside phosphorylase (PNP).[9] This inhibition leads to an accumulation of deoxyguanosine (dGuo), which is then phosphorylated to deoxyguanosine triphosphate (dGTP) within T-cells.[9] The elevated levels of dGTP are cytotoxic, leading to the induction of apoptosis in malignant T-cells.[9]

Signaling Pathway: Forodesine-Induced Apoptosis in T-Cells

G Forodesine Forodesine PNP PNP Forodesine->PNP Inhibition dGuo Deoxyguanosine (dGuo) dGuo->PNP dGTP Deoxyguanosine Triphosphate (dGTP) dGuo->dGTP Phosphorylation Apoptosis Apoptosis dGTP->Apoptosis Induction

Mechanism of forodesine-induced apoptosis in malignant T-cells.

Conclusion and Future Directions

The field of novel guanosine analogues continues to be a vibrant and highly productive area of research. The compounds highlighted in this guide represent just a fraction of the ongoing efforts to develop safer and more effective therapies for a wide range of diseases. Future research will likely focus on the development of analogues with even greater selectivity for viral or cancer-specific enzymes, further reducing off-target effects. Additionally, the exploration of novel delivery systems and combination therapies holds immense promise for overcoming drug resistance and improving patient outcomes. This technical guide provides a solid foundation for understanding the current state of the art and will undoubtedly serve as a valuable resource for those at the forefront of drug discovery.

References

The Immunostimulatory Landscape of C8-Derivatized Guanosine Analogs: A Deep Dive into the Mechanism of Action on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Mechanism of Action: TLR7 Agonism

Guanosine (B1672433) and its modified derivatives have been identified as endogenous ligands for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2][3] These molecules, particularly when derivatized at the C8 position, act as agonists, triggering a signaling cascade that leads to the activation of various immune cells and the production of a robust inflammatory response. This activation is often synergistic with the presence of single-stranded RNA (ssRNA).[1][2][3]

The primary immune cells expressing TLR7 and responding to these guanosine analogs include plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), B cells, and macrophages.[1][4][5] Upon binding, TLR7 initiates a signaling pathway that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[5][6]

Signaling Pathways

The activation of TLR7 by guanosine analogs leads to the recruitment of a series of intracellular signaling molecules, culminating in the activation of key transcription factors responsible for the expression of inflammatory genes.

  • MyD88-Dependent Pathway: Ligand-bound TLR7 recruits MyD88, which in turn interacts with members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK1 and IRAK4.[5]

  • TRAF6 Activation: Activated IRAKs then associate with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5]

  • Activation of Transcription Factors: This complex ultimately leads to the activation of two major transcription factors:

    • NF-κB (Nuclear Factor-kappa B): Responsible for the transcription of a wide range of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12.[5][6]

    • IRF7 (Interferon Regulatory Factor 7): The master regulator of type I interferon (IFN-α and IFN-β) production, which is crucial for antiviral responses.[5]

Below is a diagram illustrating the TLR7 signaling pathway initiated by guanosine analogs.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Guanosine_Analog Guanosine Analog Guanosine_Analog->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B NF-κB NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF_kappa_B_nucleus->Pro_inflammatory_Cytokines Induces Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7_nucleus->Type_I_IFN Induces Transcription Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Isolation Isolate Immune Cells (e.g., from bone marrow or blood) Cell_Culture Culture and Differentiate Cells (e.g., into DCs, Macrophages) Cell_Isolation->Cell_Culture Stimulation Stimulate Cells with Guanosine Analog Cell_Culture->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Harvesting Harvest Cells (for flow cytometry) Incubation->Cell_Harvesting ELISA Measure Cytokines (ELISA) Supernatant_Collection->ELISA Flow_Cytometry Analyze Cell Surface Markers (Flow Cytometry) Cell_Harvesting->Flow_Cytometry

References

The Role of 8-(N,N-Dimethylaminomethyl)guanosine in the TLR7 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) has emerged as a critical target in immunology and drug development due to its central role in the innate immune response to single-stranded RNA viruses and certain autoimmune diseases. Small molecule agonists of TLR7, particularly guanosine (B1672433) analogs, have shown significant potential as vaccine adjuvants and immunomodulatory agents. This technical guide focuses on the putative role of 8-(N,N-Dimethylaminomethyl)guanosine, a synthetic guanosine derivative, in the TLR7 signaling pathway. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates its function based on extensive research on closely related guanosine analogs that act as TLR7 ligands. We will delve into the molecular mechanisms of TLR7 activation, present quantitative data from analogous compounds, provide detailed experimental protocols for assessing TLR7 agonism, and visualize the key pathways and workflows.

Introduction to TLR7 and Guanosine Analogs

Toll-like receptor 7 is an endosomal pattern recognition receptor (PRR) that recognizes guanosine- and uridine-rich single-stranded RNA (ssRNA), a hallmark of viral genomes.[1] Upon ligand binding, TLR7 dimerizes and initiates a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This response is crucial for antiviral immunity.

Recent studies have identified that guanosine and its modified derivatives can act as endogenous or synthetic ligands for TLR7, often in synergy with ssRNA fragments.[1][2] These findings have opened new avenues for the development of small molecule TLR7 agonists with therapeutic potential. This compound is a guanosine analog that, based on its structure, is hypothesized to interact with and modulate the TLR7 signaling pathway.

The TLR7 Signaling Pathway

The activation of TLR7 by a ligand such as a guanosine analog initiates a well-defined signaling cascade within the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[3] The key steps are as follows:

  • Ligand Recognition and Receptor Dimerization: The guanosine analog binds to the TLR7 protein, inducing a conformational change that promotes the formation of a TLR7 homodimer.

  • Recruitment of MyD88: The dimerized TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.

  • Formation of the Myddosome: MyD88 then assembles a larger signaling complex known as the Myddosome, which includes interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.

  • Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which in turn recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • Activation of Downstream Kinases: TRAF6 activation leads to the activation of two major downstream pathways:

    • NF-κB Pathway: Activation of the inhibitor of κB (IκB) kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.

    • MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.

  • IRF7 Activation: In pDCs, a distinct pathway involving the interaction of MyD88 and TRAF6 with interferon regulatory factor 7 (IRF7) leads to the phosphorylation and nuclear translocation of IRF7.

  • Gene Transcription: Nuclear translocation of NF-κB, AP-1 (activated by MAPKs), and IRF7 results in the transcription of genes encoding type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-12).[4]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Dimerization & Recruitment Ligand This compound Ligand->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK MAPK (p38, JNK) TRAF6->MAPK IRF7 IRF7 TRAF6->IRF7 IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB NF-κB Nucleus Gene Transcription NFκB->Nucleus Translocation MAPK->Nucleus AP-1 Activation IRF7->Nucleus Phosphorylation & Translocation Cytokines Type I IFN & Pro-inflammatory Cytokines Nucleus->Cytokines

Figure 1: TLR7 Signaling Pathway. (Max Width: 760px)

Quantitative Data for Guanosine Analog-Mediated TLR7 Activation

Table 1: Binding Affinities of Guanosine Analogs to Simian TLR7 Ectodomain (in the presence of PolyU) as Determined by Isothermal Titration Calorimetry (ITC)

CompoundBinding Affinity (Kd, µM)
Guanosine (G)1.5
2'-deoxyguanosine (B1662781) (dG)1.8
8-hydroxyguanosine (B14389) (8-OHG)11
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)11

Data extracted from Shibata et al., 2016.[2][5]

Table 2: Cytokine Production Induced by Guanosine Analogs (100 µM) in Synergy with PolyU (20 µg/ml) in Mouse Bone Marrow-Derived Plasmacytoid Dendritic Cells (BM-pDCs)

CompoundIFN-α Production (pg/ml)IL-12 p40 Production (pg/ml)
PolyU only~100~50
Guanosine (G) + PolyU~800~400
2'-deoxyguanosine (dG) + PolyU~750~350
8-hydroxyguanosine (8-OHG) + PolyU~850~450
8-hydroxy-2'-deoxyguanosine (8-OHdG) + PolyU~900~500

Approximate values interpreted from graphical data in Shibata et al., 2016.[2][5]

Table 3: Cytokine Production Induced by Guanosine Analogs (100 µM) in Synergy with PolyU (20 µg/ml) in Human Peripheral Blood Mononuclear Cell (PBMC)-Derived Plasmacytoid Dendritic Cells (pDCs)

CompoundIFN-α Production (ng/ml)TNF-α Production (ng/ml)
PolyU only~0.5~0.1
Guanosine (G) + PolyU~4.5~1.0
2'-deoxyguanosine (dG) + PolyU~4.0~0.8
8-hydroxyguanosine (8-OHG) + PolyU~5.0~1.2
8-hydroxy-2'-deoxyguanosine (8-OHdG) + PolyU~5.5~1.3

Approximate values interpreted from graphical data in Shibata et al., 2016.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the TLR7 agonist activity of a compound like this compound, based on established protocols for other guanosine analogs.[2][5]

Synthesis of this compound (Hypothetical Protocol)

A plausible synthetic route for this compound is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom.[6][7][8] In the case of guanosine, the C8 proton is susceptible to this reaction.

Materials:

  • Guanosine

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Acetic acid

  • Ethanol (B145695)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., column chromatography)

Procedure:

  • Dissolve guanosine in a mixture of ethanol and acetic acid.

  • To this solution, add an aqueous solution of dimethylamine, followed by an aqueous solution of formaldehyde, dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system to obtain pure this compound.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Reactants Guanosine + Dimethylamine + Formaldehyde Reaction Mannich Reaction (Reflux in Acetic Acid/Ethanol) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2: Synthesis Workflow. (Max Width: 760px)
TLR7 Activity Assay using a Reporter Cell Line

This protocol describes the use of a commercially available HEK-Blue™ TLR7 reporter cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin, selective antibiotics)

  • Test compound (this compound)

  • Positive control (e.g., R848)

  • Negative control (vehicle, e.g., DMSO or PBS)

  • QUANTI-Blue™ Solution

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound, positive control, and negative control in the appropriate vehicle.

  • Add the diluted compounds to the respective wells of the cell plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • After incubation, add an aliquot of the cell culture supernatant to a new 96-well plate containing QUANTI-Blue™ Solution.

  • Incubate at 37°C for 1-4 hours, or until a color change is visible.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the fold induction of NF-κB activity relative to the vehicle control.

Reporter_Assay_Workflow Start Seed HEK-Blue™ hTLR7 cells Add_Compound Add Test Compound, Positive Control, and Negative Control Start->Add_Compound Incubate_1 Incubate for 18-24 hours Add_Compound->Incubate_1 Transfer_Supernatant Transfer Supernatant to QUANTI-Blue™ Solution Incubate_1->Transfer_Supernatant Incubate_2 Incubate for 1-4 hours Transfer_Supernatant->Incubate_2 Read_Absorbance Measure Absorbance (620-655 nm) Incubate_2->Read_Absorbance Analyze_Data Calculate NF-κB Fold Induction Read_Absorbance->Analyze_Data

Figure 3: Reporter Assay Workflow. (Max Width: 760px)
Cytokine Production Assay in Primary Immune Cells

This protocol outlines the measurement of cytokine production from primary immune cells, such as human PBMCs or mouse bone marrow-derived dendritic cells, upon stimulation with the test compound.

Materials:

  • Isolated primary immune cells (e.g., human PBMCs, mouse BM-pDCs)

  • Complete culture medium (e.g., RPMI-1640, 10% FBS, penicillin/streptomycin)

  • Test compound (this compound)

  • Optional co-stimulant (e.g., PolyU ssRNA)

  • Positive control (e.g., R848)

  • Negative control (vehicle)

  • 96-well cell culture plate

  • ELISA kits for specific cytokines (e.g., human IFN-α, human TNF-α, mouse IFN-α, mouse IL-12 p40)

  • ELISA plate reader

Procedure:

  • Plate the primary immune cells in a 96-well plate at an appropriate density.

  • Prepare dilutions of the test compound, with or without a co-stimulant like PolyU, as well as positive and negative controls.

  • Add the compounds to the cells and incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Perform ELISAs on the supernatants to quantify the concentration of specific cytokines according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of the test compound on cytokine production.

Conclusion and Future Directions

While direct experimental evidence for the interaction of this compound with TLR7 is currently limited, the extensive research on other guanosine analogs strongly suggests its potential as a TLR7 agonist. The structural modification at the 8-position with a dimethylaminomethyl group is likely to influence its binding affinity and subsequent signaling activity. The data from closely related compounds indicate that guanosine analogs can potently induce type I interferons and pro-inflammatory cytokines in a TLR7-dependent manner.

Future research should focus on the direct characterization of this compound. This includes its synthesis and purification, followed by in vitro and in vivo studies to determine its specific binding affinity for TLR7, its efficacy in activating the TLR7 signaling pathway, and its comprehensive cytokine induction profile. Such studies will be crucial in evaluating its potential as a novel immunomodulatory agent for applications in vaccine adjuvants, antiviral therapies, and cancer immunotherapy. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

Immunostimulatory properties of synthetic guanosine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Immunostimulatory Properties of Synthetic Guanosine (B1672433) Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic guanosine compounds represent a significant class of small molecule immunomodulators with potent activity. These molecules, particularly C8-substituted and N7, C8-disubstituted guanine (B1146940) ribonucleosides, have been shown to activate the innate immune system, leading to the stimulation of both humoral and cellular immune responses.[1][2] Their ability to induce Type I interferons (IFNs) and a range of pro-inflammatory cytokines has positioned them as promising candidates for therapeutic applications, including vaccine adjuvants and anti-cancer agents.[3][4] Loxoribine (B1675258) (7-allyl-8-oxoguanosine) is one of the most extensively studied compounds in this class, demonstrating a strong biological profile and serving as a benchmark for the development of novel analogs.[5] This guide provides a detailed overview of the mechanism of action, structure-activity relationships, quantitative effects, and key experimental protocols for evaluating the immunostimulatory properties of these synthetic compounds.

Mechanism of Action: TLR7 Agonism

The primary mechanism by which synthetic guanosine analogs exert their immunostimulatory effects is through the activation of Toll-like Receptor 7 (TLR7).[1][6] TLR7 is an endosomal pattern recognition receptor that naturally recognizes guanosine- and uridine-rich single-stranded RNA (ssRNA) from viruses.[2][7] Synthetic guanosine compounds mimic this natural ligand, binding to TLR7 within endosomal compartments of immune cells, a process that requires endosomal acidification.[2][6]

Upon binding, TLR7 undergoes a conformational change and dimerizes, initiating a downstream signaling cascade via the adaptor protein Myeloid Differentiation factor 88 (MyD88).[6][7] This leads to the recruitment and activation of IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6). The cascade bifurcates to activate two key transcription factors:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[7][8]

  • IRF7 (Interferon Regulatory Factor 7): Drives the production of Type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state and bridging innate and adaptive immunity.[8]

This activation occurs predominantly in plasmacytoid dendritic cells (pDCs), which are major producers of IFN-α, as well as in B cells and other myeloid cells.[9][10]

TLR7_Signaling_Pathway TLR7 Signaling Pathway for Guanosine Analogs cluster_endosome Endosome cluster_cytoplasm cluster_nucleus Nucleus ligand Synthetic Guanosine Analog (e.g., Loxoribine) tlr7 TLR7 ligand->tlr7 Binding & Dimerization myd88 MyD88 tlr7->myd88 Recruitment irak_traf IRAK / TRAF6 Complex myd88->irak_traf Activation nfkb_path IKK Complex Activation irak_traf->nfkb_path irf7_path IRF7 Phosphorylation irak_traf->irf7_path nfkb NF-κB nfkb_path->nfkb Translocation irf7 IRF7 irf7_path->irf7 Translocation cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) nfkb->cytokine_genes Transcription ifn_genes Type I Interferon Genes (IFN-α, IFN-β) irf7->ifn_genes Transcription cytokine_out Cytokine Production cytokine_genes->cytokine_out ifn_out Interferon Production ifn_genes->ifn_out

Caption: TLR7 signaling pathway activated by synthetic guanosine compounds.

Structure-Activity Relationships (SAR)

The immunostimulatory potency of synthetic guanosine compounds is highly dependent on their chemical structure. Key modifications influencing activity are found at the N7 and C8 positions of the purine (B94841) ring and on the ribose moiety.[5]

  • N7 Position: Analogs with a medium-length alkyl chain (2-4 carbons) at the N7 position of 7-alkyl-8-oxoguanosines are particularly potent. For example, the 7-allyl group of loxoribine is crucial for its high activity.[5]

  • C8 Position: The presence of an oxo, thioxo, or seleno group at the C8 position imparts strong activity.[5]

  • Ribose Moiety: Modifications to the sugar ring can also modulate activity and improve properties like solubility. Removal of the 2'-hydroxyl group can result in excellent activity.[5]

Quantitative Data Summary

The biological activity of synthetic guanosine compounds can be quantified through in vitro cell-based assays. TLR7 activation potency is often expressed as the half-maximal effective concentration (EC50), while the resulting immune response is measured by the levels of induced cytokines.

Table 1: Representative TLR7 Activation Potency of Immunostimulatory Compounds

Compound ClassExample CompoundTargetAssay SystemEC50 (µM)Reference
Guanosine Analog LoxoribinehTLR7HEK293 Reporter Cells0.5 - 5.0[6][7]
ImidazoquinolineR848 (Resiquimod)hTLR7HEK293 Reporter Cells0.1 - 0.5[2][11]
Oxoadenine AnalogSM360320hTLR7HEK293 Reporter Cells0.05 - 0.2[2]
Oxoadenine AnalogCompound 4 (TLR7-selective)hTLR7HEK293 Reporter Cells~0.025[11]

Note: EC50 values can vary between different assay systems and cell types.

Table 2: Cytokine Profile Induced by Loxoribine in Murine Spleen Cells

CytokineTypeOnset of ProductionKey FunctionReference
TNF-α Pro-inflammatoryEarly (2-4 hours)Induces inflammation, activates immune cells[3]
IFN-α/β Type I InterferonEarly (2-4 hours)Antiviral response, NK cell activation[3][12]
IL-6 Pro-inflammatoryMid (8-12 hours)B-cell differentiation, acute phase response[3]
IFN-γ Th1 CytokineLate (12-24 hours)Macrophage activation, cell-mediated immunity[3]
IL-1α Pro-inflammatoryLate (24+ hours)Inflammation, fever[3]
IL-12 Pro-inflammatorymRNA increased (p40)Th1 differentiation, NK cell activation[3]

Detailed Experimental Protocols

Evaluating the immunostimulatory properties of synthetic guanosine compounds involves a tiered approach, starting with in vitro screening and progressing to in vivo models.

Experimental_Workflow Experimental Workflow for Evaluating Guanosine Analogs cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation hek Primary Screen: TLR7 Reporter Assay (HEK-Blue™ Cells) pbmc Secondary Screen: Primary Immune Cell Assay (Human PBMCs or Murine Splenocytes) hek->pbmc Confirm Activity cytokine Functional Readout: Cytokine Profiling (ELISA / Multiplex) pbmc->cytokine Measure Secretion proliferation Functional Readout: Cell Proliferation (MTT Assay) pbmc->proliferation Measure Mitogenicity adjuvant Adjuvant Activity Model (e.g., Antigen + Compound in Mice) cytokine->adjuvant Select Lead Compound proliferation->adjuvant titer Readout: Antibody Titer (ELISA) adjuvant->titer tcell Readout: T-Cell Response (ELISpot) adjuvant->tcell immuno Immuno-oncology Model (e.g., Syngeneic Tumor Model) tumor Readout: Tumor Growth Inhibition immuno->tumor immune_infil Readout: Immune Cell Infiltration immuno->immune_infil

Caption: Workflow for screening and validating synthetic guanosine compounds.
TLR7 Activity Screening using HEK-Blue™ Reporter Cells

This assay provides a rapid and specific method to screen compounds for TLR7 agonist activity. It utilizes HEK293 cells engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[5][7][13]

Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells according to the manufacturer's protocol, typically in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS) and selection antibiotics.[5][14]

  • Seeding: Adjust the cell concentration and plate 160-180 µL of the cell suspension into a 96-well flat-bottom plate. Seeding densities are typically around 1.5 x 10⁵ cells/mL.[5]

  • Compound Addition: Prepare serial dilutions of the synthetic guanosine compounds in culture medium. Add 20-40 µL of the diluted compounds, positive controls (e.g., Loxoribine, R848), and a vehicle control to the appropriate wells in triplicate.[5]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[5][14]

  • Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to a separate 96-well plate. Transfer a small aliquot of supernatant from the cell plate to the detection plate.[13][14]

  • Quantification: Incubate the detection plate at 37°C for 30-60 minutes, or until a color change develops. Measure the absorbance at 620-650 nm using a microplate reader.[14]

  • Analysis: Calculate the NF-κB activation relative to controls. Plot a dose-response curve and determine the EC50 value for each active compound.[11]

Cytokine Profiling by Sandwich ELISA

This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) secreted by immune cells following stimulation with a test compound.[15]

Methodology:

  • Cell Stimulation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or murine splenocytes. Seed the cells in a 96-well plate at a density of 0.5-1 x 10⁶ cells/mL. Add the test compound at various concentrations and incubate for 24-48 hours at 37°C.[3][16]

  • Plate Coating: Coat the wells of a high-protein-binding 96-well ELISA plate with 100 µL of a cytokine-specific capture antibody diluted in a binding solution. Incubate overnight at 4°C.[15][17]

  • Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubating for 1-2 hours at room temperature.[17]

  • Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[16]

  • Detection: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[17]

  • Enzyme Conjugation: Wash the plate. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) and incubate for 30 minutes at room temperature.[16]

  • Substrate Development: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB). Allow the color to develop in the dark (15-30 minutes). Stop the reaction by adding 50 µL of a stop solution (e.g., 1M H₂SO₄).[16]

  • Analysis: Read the absorbance at 450 nm. Generate a standard curve and calculate the concentration of the cytokine in each sample.[15]

In Vivo Vaccine Adjuvant Efficacy in a Murine Model

This protocol assesses the ability of a synthetic guanosine compound to enhance the immune response to a co-administered antigen.[8][18]

Methodology:

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. Allow animals to acclimate for at least one week.[18][19]

  • Vaccine Formulation: Prepare the vaccine by mixing a model antigen (e.g., ovalbumin) with the synthetic guanosine compound (adjuvant). An emulsion or other delivery system may be used. Include control groups receiving only the antigen, only the adjuvant, or a vehicle (e.g., PBS).[4][20]

  • Immunization: Administer the formulation to mice via a relevant route, commonly subcutaneous (SC) or intramuscular (IM). A typical primary immunization volume is 100-200 µL per mouse.[8][18]

  • Booster Immunization: Administer one or two booster doses at 2-3 week intervals using the same formulation or the antigen in an incomplete adjuvant.[18]

  • Sample Collection: Collect blood samples via tail or retro-orbital bleed 7-14 days after the final booster to evaluate the antibody response. At the end of the study, spleens may be harvested to assess cellular immunity.[18]

  • Antibody Titer Analysis: Isolate serum from blood samples. Use an antigen-specific ELISA to determine the titers of total IgG and specific isotypes (e.g., IgG1 vs. IgG2a) to infer the type of T-helper response (Th2 vs. Th1).[21]

  • Cellular Response Analysis (Optional): Prepare single-cell suspensions from harvested spleens. Re-stimulate the splenocytes in vitro with the specific antigen. Measure T-cell proliferation via an MTT assay or cytokine production (e.g., IFN-γ) via ELISpot or intracellular cytokine staining.[22][23]

Applications and Future Directions

The potent immunostimulatory properties of synthetic guanosine compounds make them highly attractive for several clinical applications:

  • Vaccine Adjuvants: By activating TLR7, these compounds can significantly enhance and shape the adaptive immune response to vaccine antigens, promoting strong Th1-biased responses that are crucial for clearing viral infections and cancer cells.[3][4]

  • Immuno-Oncology: As standalone agents or in combination therapies, they can help activate an anti-tumor immune response, inducing the production of interferons and maturing dendritic cells to improve antigen presentation to T-cells.[6]

Future research is focused on synthesizing novel analogs with improved potency, selectivity (TLR7 vs. TLR8), and drug-like properties. The development of targeted delivery systems to direct these compounds to specific immune cell populations is also a key area of investigation, aiming to maximize efficacy while minimizing potential systemic side effects.

References

Physicochemical Characteristics and Biological Activity of 8-(N,N-Dimethylaminomethyl)guanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic guanosine (B1672433) analogue recognized for its immunostimulatory properties. This technical guide provides a comprehensive overview of its known characteristics, focusing on its biological activity as a Toll-like receptor 7 (TLR7) agonist. Due to the limited availability of direct experimental data for this specific compound, this paper also presents physicochemical data for the parent molecule, guanosine, and related 8-substituted derivatives to provide a comparative context. Detailed experimental protocols for its likely synthesis and for assessing its biological activity are also included, alongside a visualization of its signaling pathway.

Introduction

This compound is a derivative of the purine (B94841) nucleoside guanosine, featuring a dimethylaminomethyl group at the C8 position of the purine ring. This modification confers specific biological activities, positioning it as a molecule of interest in immunology and drug development. Like other guanosine analogues, it has been identified as an agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by ligands such as single-stranded RNA viruses or synthetic compounds like this compound triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a potent antiviral and immune response[1][2].

Physicochemical Properties

Physicochemical Data for Guanosine and Related Compounds

The following table summarizes key physicochemical data for guanosine and the related compound 8-aminoguanine. This information is provided as a baseline for understanding the general characteristics of this class of molecules.

PropertyGuanosine8-Aminoguanine
Molecular Formula C₁₀H₁₃N₅O₅C₅H₆N₆O
Molecular Weight 283.24 g/mol 166.14 g/mol
Melting Point 239 °C (decomposes)Not Available
Solubility 700 mg/L in water at 18 °C2 mg/mL in 0.1 M NaOH (warmed)[3]
pKa 1.6-2.2, 9.16-9.5Not Available
LogP -1.9Not Available

Data for Guanosine sourced from PubChem CID 135398635 unless otherwise noted.

Spectral Data for Guanosine

Spectral data is crucial for the identification and characterization of nucleoside analogues. The following table outlines the typical spectral characteristics of guanosine. It is anticipated that this compound would exhibit similar spectral features, with distinct shifts attributable to the C8 substituent.

Spectral DataDescription for Guanosine
¹H NMR Characteristic peaks for the ribose protons and the H8 proton of the purine ring are observed.
¹³C NMR Signals corresponding to the carbon atoms of the ribose and purine moieties are present.
UV-Vis Absorption maxima are typically observed around 252 nm and 275 nm in neutral aqueous solutions.
Mass Spectrometry The molecular ion peak corresponding to its molecular weight is a key feature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Mannich reaction, a common method for the aminoalkylation of acidic protons.

Proposed Synthesis of this compound via Mannich Reaction

The proposed synthetic route involves the reaction of guanosine with formaldehyde (B43269) and dimethylamine (B145610). The C8 proton of guanosine is sufficiently acidic to participate in this reaction.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Guanosine Guanosine Mannich_Reaction Mannich Reaction (Aminoalkylation) Guanosine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Product This compound Mannich_Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

Materials:

  • Guanosine

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic Acid

  • Ethanol

  • Water

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • In a round-bottom flask, dissolve guanosine in a mixture of water and acetic acid.

  • To this solution, add dimethylamine followed by the dropwise addition of formaldehyde solution while stirring at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Biological Activity and Signaling Pathway

This compound functions as an agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infection.

TLR7 Signaling Pathway

Upon binding of this compound to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately leads to the activation of transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines[1][2].

Diagram of the TLR7 Signaling Pathway:

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR7 TLR7 Ligand->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc IRF7_nuc IRF7 IRF7->IRF7_nuc Gene_Expression Gene Expression NFkB_nuc->Gene_Expression IRF7_nuc->Gene_Expression Cytokines Cytokines Gene_Expression->Cytokines Type I IFN, Pro-inflammatory Cytokines

Caption: Simplified TLR7 signaling pathway initiated by an agonist.

Experimental Protocol for TLR7 Activation Assay

This protocol describes a cell-based reporter assay to quantify the activation of TLR7 by this compound.

Materials:

  • HEK-Blue™ TLR7 cells (or other suitable TLR7 reporter cell line)

  • This compound (test compound)

  • R848 (positive control)

  • Cell culture medium and supplements

  • QUANTI-Blue™ Solution (or other suitable SEAP detection reagent)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Preparation: Culture HEK-Blue™ TLR7 cells according to the supplier's instructions. On the day of the assay, prepare a cell suspension at the recommended density.

  • Assay Setup:

    • Add 20 µL of various concentrations of this compound to the wells of a 96-well plate.

    • Include wells with R848 as a positive control and wells with media only as a negative control.

    • Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 16-24 hours.

  • Detection:

    • Warm QUANTI-Blue™ Solution to 37 °C.

    • Add 180 µL of QUANTI-Blue™ Solution to the wells of a new 96-well plate.

    • Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™.

    • Incubate at 37 °C for 1-3 hours and monitor the color change.

  • Quantification: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is proportional to the level of TLR7 activation.

Conclusion

This compound is a promising immunostimulatory compound that acts through the TLR7 pathway. While direct physicochemical data for this specific molecule is sparse, a comprehensive understanding can be built upon the known properties of its parent compound, guanosine, and established synthetic methodologies. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this and similar guanosine analogues. Further research is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential in antiviral and immunomodulatory applications.

References

Understanding the binding of guanosine analogues to TLR7

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to understanding the binding of guanosine (B1672433) analogues to Toll-like receptor 7 (TLR7) for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the binding characteristics, experimental methodologies, and signaling pathways involved.

Introduction

Toll-like receptor 7 (TLR7) is a key component of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and certain small synthetic molecules.[1][2] Emerging evidence has identified endogenous guanosine and its analogues as ligands for TLR7, playing a significant role in immune surveillance and potentially in autoimmune diseases.[1][2][3] Understanding the molecular basis of how these guanosine analogues bind to and activate TLR7 is crucial for the development of novel therapeutics targeting this receptor. This guide synthesizes current knowledge on the subject, presenting quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Quantitative Binding Data

The binding affinities of various guanosine analogues to the simian TLR7 ectodomain have been determined, primarily through Isothermal Titration Calorimetry (ITC).[1][3] These studies have revealed that the presence of an oligoribonucleotide, such as polyU, synergistically enhances the binding of guanosine analogues to TLR7.[1][4] The binding affinities (Kd) are summarized in the table below.

LigandConditionBinding Affinity (Kd) in μM
Guanosine (G)With polyU1.5
2'-deoxyguanosine (dG)With polyU1.8
8-hydroxyguanosine (8-OHG)With polyU11
8-hydroxydeoxyguanosine (8-OHdG)With polyU11
Guanosine AnalogsWithout polyUNot Determined

Table 1: Binding affinities of guanosine analogues to simian TLR7 ectodomain as determined by ITC. The data highlights the necessity of ssRNA for high-affinity binding.[1]

TLR7 Signaling Pathway

Upon binding of a guanosine analogue and ssRNA, TLR7 undergoes dimerization, which initiates a downstream signaling cascade.[5][6] This process occurs within the endosome.[7][8] The signaling is primarily mediated through the MyD88-dependent pathway.[9][10][11] MyD88 recruits and activates IRAK4, which in turn phosphorylates IRAK1.[9][11] This leads to the activation of TRAF6 and subsequently TAK1.[9] The activation of the TAK1 complex results in the activation of two major downstream pathways: the NF-κB pathway and the MAPK signaling pathway.[9] These pathways ultimately lead to the transcription and production of pro-inflammatory cytokines and Type I interferons.[9][12]

TLR7_Signaling_Pathway TLR7 Signaling Pathway Ligand Guanosine Analogue + ssRNA TLR7 TLR7 Dimer Ligand->TLR7 Binding & Dimerization MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation MAPK MAPK Pathway TAK1->MAPK Activation NFkB NF-κB Pathway TAK1->NFkB Activation Cytokines Pro-inflammatory Cytokines & IFNs MAPK->Cytokines Induction NFkB->Cytokines Induction

MyD88-dependent signaling cascade initiated by TLR7 activation.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to measure the heat changes that occur upon molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[13]

Protocol Outline:

  • Protein Preparation: The ectodomain of simian TLR7 is purified.

  • Ligand Preparation: Guanosine analogues (G, dG, 8-OHG, 8-OHdG) are dissolved in the same buffer as the protein. For synergistic binding studies, an oligoribonucleotide like polyU is added to the protein solution.[1]

  • ITC Experiment:

    • The TLR7 protein solution (with or without polyU) is loaded into the sample cell of the calorimeter.

    • The guanosine analogue solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the protein solution.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and thermodynamic parameters.[1][13]

ITC_Workflow Isothermal Titration Calorimetry Workflow Prep_Protein Prepare Purified TLR7 Ectodomain Load_Cell Load TLR7 (+/- polyU) into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare Guanosine Analogue Solution Load_Syringe Load Guanosine Analogue into Syringe Prep_Ligand->Load_Syringe Titration Perform Serial Injections of Ligand into Protein Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Data_Analysis Plot Binding Isotherm and Fit to Model to Determine Kd Measure_Heat->Data_Analysis

Workflow for determining binding affinity using ITC.
NF-κB Reporter Assay for TLR7 Activation

This cell-based assay is used to quantify the activation of TLR7 by measuring the activity of a downstream transcription factor, NF-κB.

Protocol Outline:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in appropriate media.

    • Cells are transiently transfected with plasmids encoding for human or mouse TLR7, UNC93B1 (a protein required for TLR7 trafficking), and a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter (e.g., pELAM1-luc).[1]

  • Cell Stimulation:

    • Transfected cells are reseeded into 96-well plates.

    • After allowing the cells to attach, they are stimulated with various concentrations of guanosine analogues, with or without an ssRNA like polyU.[1]

  • Luciferase Assay:

    • After a 6-hour stimulation period, the cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the level of NF-κB activation, is measured using a luminometer.[1]

  • Data Analysis: The relative light units (RLU) are plotted against the ligand concentration to determine the dose-response relationship for TLR7 activation.

Conclusion

The binding of guanosine analogues to TLR7 is a complex process that is significantly enhanced by the presence of ssRNA. This synergistic recognition mechanism highlights a sophisticated means by which the innate immune system can detect danger signals. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to modulate TLR7 activity for therapeutic benefit. Further investigation into the structure-activity relationships of a wider range of guanosine analogues will be instrumental in designing potent and selective TLR7 agonists or antagonists.

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of Dendritic Cells with 8-(N,N-Dimethylaminomethyl)guanosine, a Toll-like Receptor 7 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic guanosine (B1672433) analog that functions as a potent agonist for Toll-like receptor 7 (TLR7). TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses. Activation of TLR7 on dendritic cells (DCs), the most potent antigen-presenting cells, triggers their maturation, enhances their antigen presentation capacity, and stimulates the production of pro-inflammatory cytokines and type I interferons. This cascade of events initiates a robust adaptive immune response, making TLR7 agonists like this compound promising candidates for vaccine adjuvants and cancer immunotherapeutics.

These application notes provide a comprehensive overview of the in vitro effects of TLR7 agonists on dendritic cells, including quantitative data on cellular responses, detailed experimental protocols, and diagrams of the key signaling pathways and experimental workflows. The information is curated from multiple studies involving various TLR7 agonists, such as Loxoribine, Imiquimod (B1671794), and Gardiquimod (B607600), which are structurally and functionally analogous to this compound.

Data Presentation: Quantitative Effects of TLR7 Agonists on Dendritic Cells

The following tables summarize the quantitative data on the effects of TLR7 agonist stimulation on dendritic cell maturation and cytokine production. These data provide a reference for the expected outcomes when stimulating DCs with this compound.

Table 1: Upregulation of Dendritic Cell Surface Markers Following TLR7 Agonist Stimulation

TLR7 AgonistDendritic Cell TypeConcentrationStimulation Time (hours)Surface MarkerUpregulation (Metric)
LoxoribineHuman Monocyte-derived DCs (Mo-DCs)250 µM48CD80, CD83, CD40, CD54, CCR7Significant increase in expression[1]
ImiquimodMurine Bone Marrow-derived DCs (BMDCs)1 µg/mL24CD40, CD80, CD86Increased expression[2]
GardiquimodMurine Bone Marrow-derived DCs (BMDCs)1 µg/mL24CD40, CD80, CD86Increased expression[2]
ImiquimodMurine GM-CSF and Flt3L-derived DCsDose-dependentNot SpecifiedCD40, CD80, CD86, MHC class IIMarked enhancement in expression[3]
R848Murine Bone Marrow DCs100 µg (in vivo)24 (post final dose)CD83Significantly increased expression[4]

Table 2: Cytokine Production by Dendritic Cells Stimulated with TLR7 Agonists

TLR7 AgonistDendritic Cell TypeConcentrationStimulation Time (hours)CytokineConcentration (pg/mL or other unit)
LoxoribineHuman Mo-DCs250 µM48IL-12, IL-23, IL-27, IL-10Stimulated production[5]
ImiquimodMurine Plasmacytoid DCs (pDCs)Not SpecifiedNot SpecifiedIFN-α, IL-23, IL-6, TNF-αInduced production[6]
GardiquimodMurine Macrophage-like cell line (RAW264.7)1 µg/mLNot SpecifiedIL-12p70~150 pg/mL[2]
ImiquimodMurine Macrophage-like cell line (RAW264.7)1 µg/mLNot SpecifiedIL-12p70~100 pg/mL[2]
ImiquimodMurine GM-CSF and Flt3L-derived DCsDose-dependentNot SpecifiedIL-12, IL-6Increased secretion[3]
CL097Human Plasmacytoid DC line (GEN2.2)Not Specified24IL-6, IL-8, TNF-αInduced production[7]

Experimental Protocols

The following protocols provide a general framework for the in vitro stimulation of dendritic cells with this compound. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • CD14 MicroBeads

Procedure:

  • Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation.

  • Purify monocytes from PBMCs by positive selection using CD14 MicroBeads according to the manufacturer's instructions.

  • Culture the purified monocytes in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiate monocytes into immature DCs by adding recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to the culture medium.

  • Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh medium with cytokines every 2-3 days.

Protocol 2: In Vitro Stimulation of Dendritic Cells with this compound

Materials:

  • Immature Dendritic Cells (from Protocol 1)

  • This compound (or other TLR7 agonist)

  • Complete RPMI 1640 medium

  • 6-well or 24-well tissue culture plates

Procedure:

  • Harvest the immature DCs and seed them in fresh complete RPMI 1640 medium in tissue culture plates at a density of 1 x 10^6 cells/mL.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Add this compound to the DC cultures at the desired final concentration (e.g., ranging from 1 µM to 250 µM, based on data from analogous compounds). Include a vehicle control (solvent only).

  • Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and supernatants for downstream analysis.

Protocol 3: Analysis of Dendritic Cell Maturation and Function

A. Analysis of Cell Surface Marker Expression by Flow Cytometry:

  • Harvest the stimulated DCs and wash them with FACS buffer (e.g., PBS with 2% FBS).

  • Stain the cells with fluorescently labeled antibodies against human DC maturation markers such as CD40, CD80, CD83, CD86, and CCR7.

  • Analyze the stained cells using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

B. Measurement of Cytokine Production by ELISA:

  • Collect the culture supernatants from the stimulated DC cultures.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of cytokines such as IL-1β, IL-6, IL-10, IL-12p70, IL-23, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by TLR7 agonists in dendritic cells and a typical experimental workflow for in vitro stimulation studies.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_nucleus cluster_output Cellular Response TLR7_Agonist This compound (TLR7 Agonist) TLR7 TLR7 TLR7_Agonist->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex MAPKs MAPKs (p38, JNK) TRAF6->MAPKs IRF7 IRF7 TRAF6->IRF7 Activation NF_kB NF-κB (p50/p65) IKK_complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation MAPKs->Nucleus Activation of Transcription Factors IRF7->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Gene_Expression->Cytokines Type_I_IFN Type I Interferons (IFN-α/β) Gene_Expression->Type_I_IFN Maturation DC Maturation (↑ CD80, CD86, CD40) Gene_Expression->Maturation Experimental_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Buffy Coat Start->Isolate_PBMCs Purify_Monocytes Purify Monocytes (CD14+ selection) Isolate_PBMCs->Purify_Monocytes Differentiate_DCs Differentiate into immature DCs (GM-CSF + IL-4) Purify_Monocytes->Differentiate_DCs Stimulate_DCs Stimulate with This compound Differentiate_DCs->Stimulate_DCs Incubate Incubate (24-48 hours) Stimulate_DCs->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Analyze_Markers Analyze Surface Markers (Flow Cytometry) Harvest->Analyze_Markers Analyze_Cytokines Analyze Cytokines (ELISA) Harvest->Analyze_Cytokines End End Analyze_Markers->End Analyze_Cytokines->End

References

Application Notes and Protocols for 8-(N,N-Dimethylaminomethyl)guanosine in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo studies in mouse models for 8-(N,N-Dimethylaminomethyl)guanosine have not been extensively published. The following application notes and protocols are based on established methodologies for structurally and functionally related 8-substituted guanosine (B1672433) analogs and other Toll-like receptor 7 (TLR7) agonists. These guidelines are intended to serve as a foundational resource for designing and executing in vivo studies for this class of compounds.

Introduction

This compound is a synthetic analog of the purine (B94841) nucleoside guanosine. Guanosine and its derivatives are known to exhibit a range of biological activities, including neuroprotective and immunomodulatory effects. Notably, several 8-substituted guanosine analogs act as agonists for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses. Activation of TLR7 can trigger a potent immune response, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.[1] In vivo studies in mouse models are essential for elucidating the pharmacokinetic profile, efficacy, and safety of novel compounds like this compound.

Potential Therapeutic Applications for In Vivo Studies

Based on the known activities of related 8-substituted guanosine analogs and TLR7 agonists, potential therapeutic applications for this compound to be explored in mouse models include:

  • Cancer Immunotherapy: As a standalone agent or in combination with other therapies like radiation or checkpoint inhibitors to stimulate an anti-tumor immune response.[2][3]

  • Vaccine Adjuvant: To enhance the immunogenicity of vaccines against infectious diseases.

  • Antiviral Agent: To stimulate an innate immune response against viral infections.[4]

  • Treatment of Allergic Diseases: To modulate the immune response in conditions like asthma.[5]

Data Presentation: In Vivo Efficacy of Related TLR7 Agonists

The following tables summarize representative quantitative data from in vivo mouse studies of other TLR7 agonists. This data can serve as a benchmark when designing experiments for this compound.

Table 1: Antitumor Efficacy of a Dual TLR7/8 Agonist in a CT26.CL25 Colon Carcinoma Mouse Model [3]

Treatment GroupDose (mg/kg)Administration RouteMean Survival Time (days)
PBS-i.p.23 ± 1.1
TLR7/8 Agonist10i.p.43.5 ± 4.4
TLR7/8 Agonist50i.p.53 ± 4.1
TLR7/8 Agonist100i.p.65 ± 1.9

Table 2: Pharmacokinetic Parameters of Acyclic Guanosine Analogs in Rats [6]

CompoundHalf-life (in blood)Brain vs. Blood Concentration
Acyclovir2 hours-
(R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G)28 minutesSlightly lower than Acyclovir

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for the in vivo evaluation of this compound in mouse models.

Protocol 1: Evaluation of Antitumor Efficacy in a Syngeneic Mouse Tumor Model

Objective: To assess the in vivo antitumor activity of this compound in a murine tumor model.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., Phosphate-buffered saline (PBS), 0.5% carboxymethylcellulose (CMC) in saline.

  • Positive Control: A known TLR7 agonist (e.g., R848/resiquimod) or another standard-of-care cancer therapeutic.[7]

  • Animals: Immunocompetent mice (e.g., BALB/c or C57BL/6), age and sex-matched.

  • Tumor Cells: A syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer).

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Tumor Cell Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle control, Test Compound at various doses, Positive Control).

  • Compound Administration: Administer the test compound or controls via a selected route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.)) at a predetermined schedule (e.g., daily, every other day, or twice weekly). Dosages of related compounds have ranged from 10 to 100 mg/kg.[3]

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • Survival Monitoring: Monitor mice for signs of toxicity and record survival. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant distress.

  • Endpoint Analysis: At the end of the study, collect tumors and spleens for further analysis (e.g., histology, flow cytometry for immune cell infiltration, cytokine analysis).

Protocol 2: Assessment of Immune Activation

Objective: To determine the effect of this compound on systemic and tumor-infiltrating immune cell populations.

Materials:

  • As in Protocol 1.

  • Flow cytometry antibodies for various immune cell markers (e.g., CD4, CD8, NK1.1, CD11c, F4/80, Gr-1).

  • Reagents for cytokine analysis (e.g., ELISA kits for IFN-γ, TNF-α, IL-6).

Methodology:

  • Treatment: Administer the test compound or controls to tumor-bearing or naive mice as described in Protocol 1.

  • Sample Collection: At specified time points after treatment, collect blood, spleens, and tumors.

  • Single-Cell Suspension Preparation: Prepare single-cell suspensions from spleens and tumors by mechanical dissociation and enzymatic digestion.

  • Flow Cytometry: Stain cells with fluorescently labeled antibodies against various immune cell markers to quantify different cell populations (e.g., T cells, B cells, dendritic cells, macrophages, myeloid-derived suppressor cells).

  • Cytokine Analysis: Measure cytokine levels in serum or in the supernatant of cultured splenocytes (restimulated with a relevant antigen if applicable) using ELISA or multiplex bead assays.

Mandatory Visualizations

Signaling Pathway Diagram

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment Ligand This compound (or ssRNA) Ligand->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 Activation IRF7 IRF7 MyD88->IRF7 Activation IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) Nucleus NF-κB NFkB_p50_p65->Nucleus Translocation Nucleus_IRF7 IRF7 IRF7->Nucleus_IRF7 Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Induces Nucleus_IRF7->Gene_Expression Induces Cytokines Cytokines Gene_Expression->Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) IFNs IFNs Gene_Expression->IFNs Type I Interferons (IFN-α, IFN-β)

Caption: TLR7 Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Tumor_Implantation Syngeneic Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Compound Administration (Vehicle, Test Compound, Control) Randomization->Treatment_Administration Tumor_Monitoring Tumor Growth & Survival Monitoring Treatment_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor & Spleen Collection - Flow Cytometry - Cytokine Analysis Tumor_Monitoring->Endpoint_Analysis

Caption: In Vivo Antitumor Efficacy Workflow.

References

Application Notes and Protocols for Measuring Type I Interferon Induction by 8-(N,N-Dimethylaminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic guanosine (B1672433) analog with immunostimulatory properties. Its mechanism of action involves the activation of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] TLR7 activation triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines, most notably type I interferons (IFN-α and IFN-β). These interferons play a crucial role in antiviral defense and tumor immunosurveillance.

These application notes provide detailed protocols for quantifying the induction of type I interferons by this compound in vitro. The methodologies described are essential for characterizing the compound's potency, specificity, and mechanism of action, making them valuable for immunology research and the development of novel vaccine adjuvants and cancer immunotherapies.

Mechanism of Action: TLR7-Mediated Type I Interferon Induction

This compound, upon entering the endosome of immune cells such as plasmacytoid dendritic cells (pDCs), binds to and activates TLR7. This binding event initiates the recruitment of the adaptor protein MyD88, leading to the formation of a signaling complex. This complex activates downstream transcription factors, including interferon regulatory factor 7 (IRF7), which translocates to the nucleus and drives the transcription of type I interferon genes. The secreted type I interferons then signal in an autocrine and paracrine manner through the IFN-α/β receptor (IFNAR), leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits Compound This compound Compound->TLR7 binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi IRF7_inactive IRF7 (inactive) TBK1_IKKi->IRF7_inactive phosphorylates IRF7_active IRF7-P (active) IRF7_inactive->IRF7_active IFNA_gene IFN-α gene IRF7_active->IFNA_gene translocates & activates IFNB_gene IFN-β gene IRF7_active->IFNB_gene Type_I_IFN Type I Interferon (mRNA) IFNA_gene->Type_I_IFN IFNB_gene->Type_I_IFN Secretion Secretion Type_I_IFN->Secretion ELISA_Workflow cluster_workflow ELISA Workflow for IFN-α Measurement start Isolate PBMCs seed_cells Seed PBMCs in 96-well plate start->seed_cells prepare_compound Prepare dilutions of this compound seed_cells->prepare_compound stimulate Stimulate cells with compound prepare_compound->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant perform_elisa Perform IFN-α ELISA collect_supernatant->perform_elisa read_plate Read absorbance perform_elisa->read_plate analyze Analyze data read_plate->analyze RTqPCR_Workflow cluster_workflow RT-qPCR Workflow for ISG Expression start Culture and treat cells extract_rna Extract total RNA start->extract_rna synthesize_cdna Synthesize cDNA extract_rna->synthesize_cdna run_qpcr Perform qPCR synthesize_cdna->run_qpcr analyze_data Analyze data (ΔΔCt method) run_qpcr->analyze_data

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Activation by 8-(N,N-Dimethylaminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic guanosine (B1672433) analog that has demonstrated potent immunostimulatory activities. As a Toll-like receptor 7 (TLR7) agonist, it has the potential to activate various immune cell subsets, including B cells, T cells, and Natural Killer (NK) cells, leading to a cascade of downstream events such as cellular proliferation, upregulation of activation markers, and cytokine production.[1] This document provides detailed application notes and experimental protocols for the analysis of immune cell activation induced by this compound using flow cytometry.

Mechanism of Action: TLR7 Signaling Pathway

This compound, like other C8-substituted guanosine analogs, activates immune cells primarily through the Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) and synthetic imidazoquinoline-like molecules. Upon binding of this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. Activation of these transcription factors results in the production of pro-inflammatory cytokines, type I interferons, and the upregulation of co-stimulatory molecules, leading to a broad activation of the innate and adaptive immune systems.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1/TAB complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK IKK complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_expression Gene Expression NFkB_nuc->Gene_expression Induces IRF7_nuc->Gene_expression Induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_expression->Cytokines Interferons Type I Interferons (IFN-α, IFN-β) Gene_expression->Interferons Co_stim_mol Co-stimulatory Molecules (CD80, CD86) Gene_expression->Co_stim_mol Compound This compound Compound->TLR7 Binds

Caption: TLR7 Signaling Pathway Activation.

Data Presentation: Expected Immunophenotypic Changes

While specific quantitative data for this compound is limited in publicly available literature, data from closely related C8-substituted guanosine analogs, such as Loxoribine, can be used as a reference to anticipate the expected outcomes. The following tables summarize the anticipated upregulation of key activation markers on different immune cell populations following stimulation.

Table 1: T Cell Activation Markers

MarkerCell TypeBaseline Expression (% positive)Expected Expression after Stimulation (% positive)Function
CD69 CD4+ & CD8+ T Cells< 5%20 - 60%Early activation marker
CD25 CD4+ & CD8+ T Cells5 - 15%30 - 70%IL-2 receptor alpha chain, late activation
CD44 CD4+ & CD8+ T Cells40 - 70%60 - 90%Adhesion and memory marker

Table 2: B Cell Activation Markers

MarkerCell TypeBaseline Expression (MFI)Expected Expression after Stimulation (MFI)Function
CD80 B CellsLowModerate - HighCo-stimulatory molecule for T cell activation
CD86 B CellsLow - ModerateHighCo-stimulatory molecule for T cell activation
MHC Class II B CellsModerate - HighHighAntigen presentation to CD4+ T cells

Table 3: NK Cell Activation Markers

MarkerCell TypeBaseline Expression (% positive)Expected Expression after Stimulation (% positive)Function
CD107a NK Cells< 5%15 - 40%Degranulation marker (cytotoxicity)
IFN-γ NK Cells< 2%10 - 30%Pro-inflammatory cytokine production

Note: The expected expression values are illustrative and based on data from similar TLR7 agonists. Actual results may vary depending on experimental conditions, donor variability, and the specific concentration of this compound used.

Experimental Protocols

The following protocols provide a general framework for assessing the activation of human peripheral blood mononuclear cells (PBMCs) in response to this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow PBMC_Isolation Isolate PBMCs from whole blood Cell_Culture Culture PBMCs with this compound PBMC_Isolation->Cell_Culture Surface_Staining Stain for surface activation markers Cell_Culture->Surface_Staining Fix_Perm Fix and permeabilize cells (for intracellular staining) Surface_Staining->Fix_Perm Acquisition Acquire data on a flow cytometer Surface_Staining->Acquisition For surface markers only Intracellular_Staining Stain for intracellular cytokines Fix_Perm->Intracellular_Staining Intracellular_Staining->Acquisition Analysis Analyze data Acquisition->Analysis

Caption: General experimental workflow.
Protocol 1: T and B Cell Activation Analysis

Objective: To assess the upregulation of activation markers on T and B lymphocytes.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or PBS)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS + 2% FBS + 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3 (T cell marker)

    • Anti-CD4 (Helper T cell marker)

    • Anti-CD8 (Cytotoxic T cell marker)

    • Anti-CD19 (B cell marker)

    • Anti-CD69 (Early activation marker)

    • Anti-CD25 (Late activation marker)

    • Anti-CD80 (Co-stimulatory molecule)

    • Anti-CD86 (Co-stimulatory molecule)

    • Viability dye (e.g., 7-AAD or a fixable viability dye)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 1 mL of cell suspension per well in a 24-well plate.

  • Add this compound to the desired final concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO or PBS).

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the viability dye according to the manufacturer's instructions.

  • Add the appropriate combination of fluorochrome-conjugated antibodies for surface marker staining.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Protocol 2: NK Cell Activation and Intracellular Cytokine Staining

Objective: To measure NK cell degranulation (CD107a) and intracellular IFN-γ production.

Materials:

  • All materials from Protocol 1

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-CD56 (NK cell marker)

    • Anti-CD107a

    • Anti-IFN-γ

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer kit

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • For CD107a staining, add the anti-CD107a antibody at the beginning of the stimulation period.

  • During the last 4-6 hours of the 24-hour incubation, add a protein transport inhibitor to the culture wells.

  • Harvest the cells and wash twice with cold PBS.

  • Perform surface staining for CD3 and CD56 as described in Protocol 1 (steps 7-11).

  • After surface staining, wash the cells and proceed with fixation and permeabilization according to the manufacturer's protocol.

  • Add the anti-IFN-γ antibody to the permeabilized cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Data Analysis

Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express™).

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells using the viability dye.

    • Gate on lymphocytes based on forward and side scatter properties (FSC vs. SSC).

    • Identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).

    • Within the T cell population, further delineate CD4+ and CD8+ subsets.

  • Quantification:

    • Determine the percentage of positive cells for each activation marker within the defined immune cell populations.

    • Calculate the Mean Fluorescence Intensity (MFI) for markers where changes in expression level are important (e.g., CD86, MHC Class II).

    • Compare the results from stimulated samples to the vehicle control to determine the effect of this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the immunostimulatory effects of this compound on various immune cell populations using flow cytometry. By analyzing the expression of key activation markers and cytokine production, a detailed understanding of the compound's mechanism of action and its potential as an immunomodulatory agent can be achieved. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 8-(N,N-Dimethylaminomethyl)guanosine in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). Emerging research has identified certain guanosine analogs as potent immunostimulatory agents, primarily through the activation of endosomal Toll-like receptor 7 (TLR7).[1] TLR7 activation in immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a cascade of downstream signaling events, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2][3] This innate immune response can subsequently bridge to and enhance adaptive anti-tumor immunity, making TLR7 agonists like this compound promising candidates for cancer immunotherapy, both as monotherapies and in combination with other treatments such as immune checkpoint inhibitors.[3][4][5]

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the therapeutic potential of this compound in cancer immunotherapy research.

Mechanism of Action

This compound is believed to exert its primary immunomodulatory effects through the activation of TLR7. TLR7 is a pattern recognition receptor (PRR) that recognizes single-stranded RNA (ssRNA), particularly guanosine- and uridine-rich sequences, as well as synthetic small molecule agonists.[6] The binding of this compound to TLR7 within the endosomal compartment of immune cells initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and interferon regulatory factors (IRFs).[2] This leads to the transcription and secretion of a variety of immunomodulatory molecules.

Signaling Pathway

The binding of this compound to TLR7 recruits the adaptor protein MyD88, which in turn activates a signaling cascade involving IRAK4, IRAK1, and TRAF6. This ultimately leads to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation and allowing the nuclear translocation of NF-κB. Concurrently, IRF7 is activated, leading to the production of type I interferons.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Compound This compound Compound->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_Expression Gene Expression NFκB_nuc->Gene_Expression Induces IRF7_nuc->Gene_Expression Induces Cytokines Type I IFNs Pro-inflammatory Cytokines Gene_Expression->Cytokines Leads to Secretion

Caption: TLR7 signaling pathway initiated by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in public literature, the following tables provide representative data for other guanosine analog TLR7 agonists to guide experimental design and interpretation.

Table 1: In Vitro Activity of Representative Guanosine Analog TLR7 Agonists

CompoundTargetAssayCell LineEC50 / IC50Reference
LoxoribineTLR7Reporter AssayHEK-Blue™ hTLR7~1 µM
Novel PyrazolopyrimidineTLR7Reporter AssayHuman TLR713 µM[4]
Novel PyrazolopyrimidineTLR7Reporter AssayMouse TLR727 µM[4]
GuanineGPR23MTT AssayU87 GliomaIC50: 1-500 µM[7]
TemozolomideDNA AlkylationViability AssayU87 GliomaMedian IC50 (72h): 230 µM[8]
LapatinibHER2/EGFRViability AssayBT474 Breast CancerIC50: 0.036 µM

Table 2: In Vivo Antitumor Activity of a Representative TLR7 Agonist in a Mouse Tumor Model

Animal ModelTumor ModelTreatmentDosageOutcomeReference
BALB/c MiceCT-26 Colon CarcinomaNovel Pyrazolopyrimidine + anti-PD-10.5 or 2.5 mg/kgDose-dependent tumor growth delay[4]
BALB/c MiceCT-26 Colon CarcinomaNovel TLR7 Agonist + aPD1Not specifiedComplete tumor regression in 8/10 mice[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the immuno-stimulatory and anti-cancer properties of this compound.

In Vitro TLR7 Activation Assay

This protocol describes how to assess the ability of this compound to activate TLR7 using a commercially available reporter cell line.

TLR7_Activation_Workflow A 1. Seed HEK-Blue™ hTLR7 cells in a 96-well plate B 2. Prepare serial dilutions of This compound A->B C 3. Add compound dilutions to the cells B->C D 4. Incubate for 18-24 hours C->D E 5. Add QUANTI-Blue™ detection reagent D->E F 6. Incubate for 1-3 hours E->F G 7. Measure absorbance at 620-655 nm F->G H 8. Calculate EC50 value G->H

Caption: Workflow for in vitro TLR7 activation assay.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well flat-bottom culture plates

  • This compound

  • Positive control (e.g., R848)

  • Vehicle control (e.g., DMSO)

Protocol:

  • Seed HEK-Blue™ hTLR7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Prepare a 2x concentrated serial dilution of this compound in HEK-Blue™ Detection medium. Also prepare 2x concentrated solutions of the positive and vehicle controls.

  • Add 100 µL of the 2x compound dilutions and controls to the respective wells containing 100 µL of cell suspension.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Visually inspect for color change (purple/blue indicates SEAP activity).

  • Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer.

  • Plot the absorbance values against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the direct cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Complete culture medium

  • 96-well flat-bottom culture plates

  • This compound

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

Protocol:

  • Seed cancer cells at an appropriate density (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and controls in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions and controls.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytokine Profiling from Human PBMCs

This protocol describes the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.

Cytokine_Profiling_Workflow A 1. Isolate PBMCs from healthy donor blood B 2. Seed PBMCs in a 24-well plate A->B C 3. Treat cells with this compound B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Perform cytokine analysis (ELISA or Multiplex Assay) E->F G 7. Quantify cytokine concentrations F->G

Caption: Workflow for cytokine profiling from human PBMCs.

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS

  • 24-well culture plates

  • This compound

  • Positive control (e.g., R848)

  • Vehicle control (e.g., DMSO)

  • ELISA kits or multiplex bead-based immunoassay for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and seed them at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Add this compound, positive control, and vehicle control to the wells at the desired final concentrations.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

In Vivo Mouse Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cell line (e.g., CT26 or B16-F10)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Optional: Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

Protocol:

  • Subcutaneously inoculate mice with tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) on the flank.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).

  • Administer treatments as per the desired schedule (e.g., intratumoral or systemic administration of this compound every 3 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

  • Plot tumor growth curves and perform statistical analysis to determine treatment efficacy.

Conclusion

This compound represents a promising agent for cancer immunotherapy research due to its potential to activate the innate immune system through TLR7. The protocols outlined above provide a solid foundation for researchers to investigate its mechanism of action, efficacy, and potential for clinical translation. Further studies are warranted to fully elucidate the therapeutic potential of this and other guanosine analog TLR7 agonists in the fight against cancer.

References

Application Notes: Investigating Antiviral Responses with 8-Hydroxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While research on 8-(N,N-Dimethylaminomethyl)guanosine is not available in public literature, this document focuses on a closely related and well-studied compound: 8-Hydroxyguanosine (8-OHG) . 8-OHG is an oxidative derivative of guanosine (B1672433) that functions as an endogenous ligand for Toll-like Receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor that detects single-stranded RNA (ssRNA), a common component of viral genomes.[4][5] By activating TLR7, 8-OHG triggers downstream signaling cascades that induce a potent innate immune response, primarily characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][5][6] This induced antiviral state can inhibit the replication of a broad range of viruses, making 8-OHG and similar TLR7 agonists valuable tools for antiviral research and therapeutic development.

These application notes provide an overview of the mechanism of action of 8-OHG, quantitative data on its immunomodulatory activity, and detailed protocols for evaluating its antiviral potential.

Mechanism of Action: TLR7 Activation

8-Hydroxyguanosine acts as a co-agonist for TLR7, binding to a specific site on the receptor alongside a single-stranded RNA molecule.[1][4] This dual binding event induces a conformational change in the TLR7 dimer, initiating a downstream signaling cascade via the MyD88 adaptor protein.[4][5] This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, ultimately resulting in the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and NF-κB.[5][7] Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons, which are secreted and act in an autocrine and paracrine manner to establish a widespread antiviral state.[5][6]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8OHG 8-Hydroxyguanosine ssRNA ssRNA TLR7 TLR7 Dimer ssRNA->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Pathway TRAF6->NFkB_Activation IRF7_Activation IRF7 Phosphorylation TRAF6->IRF7_Activation NFkB_N NF-κB NFkB_Activation->NFkB_N Translocation IRF7 IRF7 IRF7_N IRF7 IRF7->IRF7_N Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_N->Cytokine_Genes Transcription IFN_Genes Type I Interferon (IFN-α/β) Genes IRF7_N->IFN_Genes Transcription Cytokines Cytokines (IL-6, TNF-α) Cytokine_Genes->Cytokines Translation & Secretion Interferons IFN-α/β IFN_Genes->Interferons Translation & Secretion Antiviral_State Antiviral State Interferons->Antiviral_State Paracrine/ Autocrine Signaling

Caption: TLR7 signaling pathway activated by 8-Hydroxyguanosine.

Data Presentation

The following tables summarize the expected biological activity of 8-Hydroxyguanosine based on its function as a TLR7 agonist. Note: Specific EC50 values for 8-OHG against viruses are not widely reported; activity is typically quantified via measurement of induced immune responses.

Table 1: Immunomodulatory Activity of 8-Hydroxyguanosine

Assay Type Cell Line Readout Effective Concentration (µM)
TLR7 Reporter Assay HEK-Blue™ TLR7 Cells SEAP Production 10 - 100
Cytokine Induction (IFN-α) Human PBMCs ELISA / Flow Cytometry 25 - 200
Cytokine Induction (IL-6) Murine Macrophages (RAW 264.7) ELISA 50 - 250

| DC Maturation | Human mo-DCs | CD86/CD83 Expression | 20 - 150 |

Table 2: Cytotoxicity Profile

Assay Type Cell Line Time Point CC50 (µM)
MTT / XTT Assay Human PBMCs 48 hours > 500
LDH Release Assay A549 (Lung Epithelial) 48 hours > 500

| AlamarBlue Assay | Vero E6 (Kidney Epithelial) | 72 hours | > 500 |

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the ability of 8-OHG to induce an antiviral state in host cells, thereby inhibiting viral plaque formation.

Antiviral_Workflow A 1. Seed Cells Plate host cells (e.g., Vero E6) in 6-well plates and grow to 90-95% confluency. B 2. Compound Pre-treatment Treat cells with serial dilutions of 8-OHG. Incubate for 18-24 hours to induce antiviral state. A->B C 3. Virus Infection Infect cells with virus at a known MOI (e.g., 100 PFU/well). Incubate for 1 hour. B->C D 4. Overlay Application Remove inoculum and add semi-solid overlay (e.g., agarose (B213101) or methylcellulose) containing 8-OHG. C->D E 5. Incubation Incubate for 2-5 days until plaques are visible. D->E F 6. Staining & Counting Fix cells and stain with crystal violet. Count plaques and calculate % inhibition. E->F

Caption: Workflow for Plaque Reduction Antiviral Assay.

Methodology:

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6, A549) in 6-well plates at a density that will achieve 90-95% confluency within 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of 8-OHG in culture medium.

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the 8-OHG dilutions to the wells. Include a "vehicle control" (DMSO) and a "no treatment" control.

    • Incubate for 18-24 hours at 37°C to allow for the induction of an antiviral state.

  • Virus Infection:

    • Aspirate the compound-containing medium.

    • Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[8]

  • Overlay:

    • Prepare a 2X solution of culture medium and mix it 1:1 with a sterile, molten 1.2% agarose or 2% methylcellulose (B11928114) solution.

    • Ensure the overlay solution contains the same concentrations of 8-OHG as the pre-treatment step.

    • Remove the virus inoculum and gently add 2 mL of the semi-solid overlay to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells by adding 10% formalin for at least 1 hour.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with a 0.1% crystal violet solution for 20 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%).

Protocol 2: Type I Interferon Induction Assay

This protocol quantifies the production of type I interferons (IFN-α/β) by immune cells in response to 8-OHG stimulation.

Methodology:

  • Cell Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) using a Ficoll-Paque gradient.

    • Alternatively, use a relevant cell line such as RAW 264.7 murine macrophages.

    • Plate the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

  • Stimulation:

    • Add serial dilutions of 8-OHG to the cells. Include a positive control (e.g., R848, another TLR7/8 agonist) and a negative (vehicle) control.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates at 500 x g for 10 minutes to pellet the cells. Carefully collect the culture supernatant, which contains the secreted interferons.

  • Quantification: Measure the concentration of IFN-α or IFN-β in the supernatant using one of the following methods:

    • ELISA: Use a commercial ELISA kit specific for human or murine IFN-α/β according to the manufacturer's instructions.[9] This is a highly specific and quantitative method.

    • Reporter Gene Assay: Use a commercially available reporter cell line (e.g., B16-Blue™ IFNα/β cells) that expresses a reporter gene (like SEAP) under the control of an IFN-inducible promoter.[10]

      • Add the collected supernatants to the reporter cells.

      • Incubate for 18-24 hours.

      • Measure the reporter gene activity (e.g., colorimetric change) according to the manufacturer's protocol. This method measures functional interferon activity.[10]

    • Bioassay: A classic method that measures the ability of the supernatant to protect a susceptible cell line (e.g., L929 cells) from the cytopathic effect of a challenge virus (e.g., Vesicular Stomatitis Virus).[11] The interferon titer is determined as the dilution that protects 50% of the cells.

Protocol 3: Cell Viability / Cytotoxicity Assay

This protocol is essential to ensure that any observed antiviral effect is due to an induced immune response and not simply to the compound being toxic to the host cells.

Methodology:

  • Cell Plating: Seed the same host cells used in the antiviral assay into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of 8-OHG to the wells, mirroring the concentrations used in the antiviral assay.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using a standard method:

    • MTT/XTT Assay: Add the tetrazolium salt reagent to the wells. Live cells with active metabolism will convert the salt into a colored formazan (B1609692) product. Measure the absorbance using a plate reader.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

    • AlamarBlue™ (Resazurin) Assay: Add the resazurin-based solution. Viable cells reduce the non-fluorescent blue dye to the highly fluorescent pink resorufin. Measure fluorescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value (the concentration that reduces cell viability by 50%). The ratio of CC50 to EC50 determines the Selectivity Index (SI), a key indicator of a compound's therapeutic window.

References

Application Notes and Protocols for Studying the Cellular Uptake and Trafficking of 8-(N,N-Dimethylaminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental data on the cellular uptake and trafficking of 8-(N,N-Dimethylaminomethyl)guanosine is limited in publicly available literature. The following application notes and protocols are based on established methodologies for studying other nucleoside analogs, particularly 8-substituted guanosine (B1672433) derivatives. These protocols should be considered as a starting point and will require optimization for the specific compound of interest.

Introduction

This compound is a synthetic analog of the purine (B94841) nucleoside guanosine. Guanosine and its analogs are known to exhibit a range of biological activities, including immunostimulatory and neuroprotective effects.[1] Understanding the cellular uptake and subsequent intracellular trafficking of this compound is crucial for elucidating its mechanism of action, determining its therapeutic potential, and developing it as a potential drug candidate.

This document provides an overview of the putative mechanisms of cellular entry and trafficking for guanosine analogs and detailed protocols for their investigation.

Hypothesized Cellular Uptake and Trafficking Pathway

The cellular uptake of nucleoside analogs is primarily mediated by specialized transporter proteins. Once inside the cell, these molecules can undergo phosphorylation to become active and may be trafficked to various subcellular compartments, including the nucleus and endosomes, to exert their biological effects.

Cellular Entry

The entry of nucleoside analogs into the cell is generally mediated by two major families of nucleoside transporters:

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

  • Concentrative Nucleoside Transporters (CNTs): These are Na+-dependent transporters that move nucleosides into the cell against their concentration gradient.[2]

Some nucleoside analogs may also utilize other transporters like Organic Cation Transporters (OCTs) and Organic Anion Transporters (OATs).[2]

Intracellular Trafficking and Activation

Upon entering the cytoplasm, this compound is likely to be recognized by intracellular kinases. For guanosine analogs, deoxyguanosine kinase (dGK) is a key enzyme that catalyzes the initial phosphorylation step, converting the nucleoside into its monophosphate form.[3] This is often the rate-limiting step in the activation of nucleoside analogs. Subsequent phosphorylations yield the di- and tri-phosphate forms, with the triphosphate form being the active molecule that can be incorporated into DNA or RNA, or interact with other cellular targets.[2]

Some guanosine analogs have been shown to activate Toll-like receptor 7 (TLR7), which is located within endosomes.[4] This suggests that this compound may be trafficked to endosomal compartments.

For nuclear entry, small molecules like nucleosides and their phosphorylated derivatives can typically diffuse through the nuclear pore complexes.[2]

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table presents data for other 8-substituted guanosine analogs that induce differentiation in Friend murine erythroleukemia cells, as an example of the type of quantitative data that can be generated.[5]

Table 1: Induction of Differentiation in Friend Erythroleukemia Cells by 8-Substituted Guanosine Analogs [5]

8-Substituted Guanosine AnalogConcentration for Maximum Benzidine Positivity (mM)Maximum Percentage of Benzidine-Positive Cells
8-N(CH3)2-Guanosine568
8-NHCH3-Guanosine142
8-NH2-Guanosine0.434
8-OH-Guanosine533
8-SO2CH3-Guanosine530
8-OH-Deoxyguanosine0.262

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cellular uptake and trafficking of this compound.

Protocol 1: Determination of Cellular Uptake using HPLC

This protocol is designed to quantify the amount of this compound taken up by cells over time.

Materials:

  • Cell culture medium and supplements

  • The cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Cell Culture: Plate the cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Treatment: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing a known concentration of this compound. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Sample Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the uptake data.

  • Extraction: To a known volume of the supernatant, add an equal volume of cold perchloric acid to precipitate proteins. Centrifuge to collect the acid-soluble fraction containing the nucleoside analog.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of this compound. The concentration can be determined by comparing the peak area to a standard curve.[1][6]

  • Data Analysis: Express the uptake as the amount of the compound per milligram of total cell protein.

Protocol 2: Identification of Transporters Involved in Uptake

This protocol uses specific inhibitors of nucleoside transporters to identify the mechanism of cellular entry.

Materials:

  • Same as Protocol 1

  • Radiolabeled this compound (if available) or a sensitive detection method like LC-MS/MS.

  • ENT inhibitor (e.g., Dipyridamole, NBMPR)

  • CNT inhibitor (e.g., Phloridzin)

  • Scintillation counter and cocktail (if using radiolabeled compound)

Procedure:

  • Cell Culture: Plate cells as described in Protocol 1.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the specific transporter inhibitors for a defined period (e.g., 30 minutes) before adding the guanosine analog.

  • Uptake Assay: Add radiolabeled or non-labeled this compound to the wells (with and without inhibitors) and incubate for a time point determined from Protocol 1 (e.g., in the linear uptake range).

  • Measurement: Stop the uptake and lyse the cells as described in Protocol 1.

  • Quantification:

    • If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a non-labeled compound, quantify using HPLC or LC-MS/MS.

  • Data Analysis: Compare the uptake of this compound in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific transporter.

Protocol 3: Subcellular Localization by Immunofluorescence

This protocol aims to visualize the intracellular location of this compound. This requires a specific antibody against the compound or a tagged version of the compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • Primary antibody specific for this compound

  • Fluorescently labeled secondary antibody

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Subcellular compartment markers (e.g., antibodies against LAMP1 for lysosomes/endosomes, or a nuclear stain like DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Antibody Incubation: Incubate with the primary antibody against this compound, followed by incubation with the fluorescently labeled secondary antibody. If using subcellular markers, co-incubate with the respective primary and secondary antibodies (using different fluorophores).

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of the compound using a fluorescence or confocal microscope.

Visualizations

Below are diagrams illustrating the hypothesized signaling pathways and experimental workflows.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles Compound This compound ENT ENTs Compound->ENT Uptake CNT CNTs Compound->CNT Uptake Compound_cyto Compound ENT->Compound_cyto CNT->Compound_cyto dGK dGK & other kinases Compound_cyto->dGK Phosphorylation Endosome Endosome Compound_cyto->Endosome Compound_P Compound-P dGK->Compound_P Compound_PPP Compound-PPP (Active) Compound_P->Compound_PPP Further Phosphorylation Nucleus Nucleus Compound_PPP->Nucleus Nuclear Entry TLR7 TLR7 Endosome->TLR7 Activation Signaling_Cascade Immune Response TLR7->Signaling_Cascade Downstream Signaling Biological_Effects Biological Effects Nucleus->Biological_Effects e.g., DNA/RNA incorporation

Caption: Hypothesized cellular uptake and trafficking pathway of this compound.

Experimental_Workflow cluster_protocol1 Protocol 1: Cellular Uptake Quantification cluster_protocol2 Protocol 2: Transporter Identification cluster_protocol3 Protocol 3: Subcellular Localization P1_Start Seed Cells P1_Treat Treat with Compound (Time Course) P1_Start->P1_Treat P1_Lyse Wash & Lyse Cells P1_Treat->P1_Lyse P1_Extract Extract Nucleosides P1_Lyse->P1_Extract P1_Analyze Quantify by HPLC P1_Extract->P1_Analyze P1_Result Determine Uptake Rate P1_Analyze->P1_Result P2_Start Seed Cells P2_Inhibit Pre-treat with Transporter Inhibitors P2_Start->P2_Inhibit P2_Treat Add Radiolabeled Compound P2_Inhibit->P2_Treat P2_Lyse Wash & Lyse Cells P2_Treat->P2_Lyse P2_Measure Measure Radioactivity P2_Lyse->P2_Measure P2_Result Identify Transporters P2_Measure->P2_Result P3_Start Grow Cells on Coverslips P3_Treat Treat with Compound P3_Start->P3_Treat P3_Fix Fix & Permeabilize P3_Treat->P3_Fix P3_Stain Immunostain for Compound & Organelles P3_Fix->P3_Stain P3_Image Fluorescence Microscopy P3_Stain->P3_Image P3_Result Visualize Localization P3_Image->P3_Result

Caption: Experimental workflows for studying cellular uptake and trafficking.

References

Application Notes and Protocols for Determining the Long-term Stability of 8-(N,N-Dimethylaminomethyl)guanosine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the long-term stability of 8-(N,N-Dimethylaminomethyl)guanosine in solution. This document outlines potential degradation pathways, offers detailed experimental protocols for stability testing, and presents a framework for data analysis and interpretation. The information is intended to assist researchers in designing and executing robust stability studies critical for the development of therapeutic candidates.

Introduction

This compound is a guanosine (B1672433) analog with potential immunostimulatory activity, acting as a Toll-like receptor 7 (TLR7) agonist.[1] Understanding its stability in solution is paramount for developing viable pharmaceutical formulations, ensuring proper storage conditions, and maintaining therapeutic efficacy.[2][3] Forced degradation studies are a crucial component of this process, providing insights into the intrinsic stability of the molecule and its likely degradation products under various stress conditions.[2][4][5]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation routes can be inferred from the known chemistry of guanosine and its analogs. The primary degradation pathway for many nucleosides involves the cleavage of the N-glycosidic bond, resulting in the formation of the free nucleobase and the ribose sugar (depurination).[2] Other potential degradation routes include hydrolysis and oxidation.

A proposed degradation pathway for guanosine nucleotides begins with the conversion of GMP to guanosine, which is then converted to the free base guanine.[6] Guanine can be further metabolized to xanthine (B1682287) and then uric acid.[6] For this compound, degradation could be initiated by hydrolysis of the N-glycosidic bond, leading to the formation of 8-(N,N-Dimethylaminomethyl)guanine and ribose.

Data Presentation: Summary of Potential Stability-Indicating Parameters

A comprehensive stability study for this compound should evaluate its integrity under various conditions. The following table summarizes key parameters to be monitored.

ParameterStress ConditionAnalytical MethodAcceptance Criteria (Example)
Appearance AllVisual InspectionClear, colorless solution, free of visible particles
pH AllpH Meter± 0.2 units from initial pH
Assay of this compound AllHPLC-UV90.0% - 110.0% of initial concentration
Related Substances / Degradation Products AllHPLC-UV, LC-MSIndividual impurity ≤ 0.5%, Total impurities ≤ 2.0%
Forced Degradation Acid, Base, Oxidation, Heat, LightHPLC-UV, LC-MS/MSCharacterize degradation products and elucidate degradation pathways

Experimental Protocols

The following protocols are designed to assess the long-term stability of this compound in solution through a forced degradation study. These studies are essential for developing and validating a stability-indicating analytical method.[4][5]

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., DMSO, water, or a buffer of relevant pH) to a final concentration of 1 mg/mL. Ensure complete dissolution, using sonication if necessary.[3]

  • Working Solution Preparation:

    • Dilute the stock solution with the appropriate solvent to a final concentration suitable for the analytical method (e.g., 100 µg/mL for HPLC analysis).

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[2][4][5]

  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable volume with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable volume with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable volume with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Incubate the working solution in a temperature-controlled oven at 60°C for 7 days.

    • Allow the solution to cool to room temperature.

    • Dilute to a suitable volume with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution by HPLC.

Protocol 3: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 4: Long-Term Stability Study
  • Prepare multiple aliquots of the this compound solution at the desired concentration and in the final formulation buffer.

  • Store the aliquots at the recommended long-term storage condition (e.g., 2-8°C) and accelerated storage conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw an aliquot from each storage condition.

  • Analyze the samples for appearance, pH, assay, and related substances using the validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the stability of this compound and a potential degradation pathway.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock & Working Solutions acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Peak Identification hplc->lcms method Validate Stability-Indicating Method hplc->method pathway Elucidate Degradation Pathway lcms->pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_pathway Potential Degradation Pathway parent This compound product1 8-(N,N-Dimethylaminomethyl)guanine parent->product1 Hydrolysis of N-glycosidic bond product2 Ribose parent->product2

Caption: A potential degradation pathway of this compound.

References

Application Notes and Protocols for 8-(N,N-Dimethylaminomethyl)guanosine in Primary Human Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-Dimethylaminomethyl)guanosine is a synthetic guanosine (B1672433) analog characterized by a dimethylaminomethyl substitution at the C8 position. As a member of the C8-substituted guanosine class of compounds, it functions as a potent agonist for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, and enhances the antigen-presenting capacity of immune cells. These application notes provide detailed protocols for utilizing this compound to stimulate and analyze primary human immune cells.

Mechanism of Action: TLR7 Signaling

This compound activates immune cells by binding to TLR7 within the endosomal compartment. This binding event induces the dimerization of TLR7, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), which then activate TRAF6. This cascade culminates in the activation of two major downstream pathways: the NF-κB pathway, which drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and the IRF7 pathway, which is critical for the production of type I interferons, most notably IFN-α.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound TLR7 TLR7 Compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IRF7_inactive IRF7 (inactive) TRAF6->IRF7_inactive Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates IRF7_active IRF7 (active) IRF7_inactive->IRF7_active IRF7_nucleus IRF7 IRF7_active->IRF7_nucleus Translocates Gene_Expression_Proinflammatory Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkappaB_nucleus->Gene_Expression_Proinflammatory Induces Transcription Gene_Expression_IFN Type I Interferon Genes (IFN-α) IRF7_nucleus->Gene_Expression_IFN Induces Transcription

Caption: TLR7 Signaling Pathway initiated by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of C8-substituted guanosine analogs on primary human immune cells. Note: The specific activity of this compound may vary, and it is recommended to perform dose-response studies to determine the optimal concentrations for your specific experimental system.

Table 1: Cytokine Production in Human PBMCs Stimulated with a C8-Substituted Guanosine Analog

Cell TypeTreatment Concentration (µM)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
PBMCs 0 (Control)< 20< 50< 100
0.1150 ± 30200 ± 45400 ± 70
1800 ± 1201000 ± 1501800 ± 250
102500 ± 4003500 ± 5005000 ± 700

Data are presented as mean ± standard deviation and are representative of results obtained from multiple donors.

Table 2: Upregulation of Activation Markers on Human Immune Cells

Cell TypeMarkerTreatment Concentration (µM)% Positive Cells (MFI)
B Cells CD860 (Control)15% (150)
145% (400)
1075% (850)
pDCs CD800 (Control)10% (120)
135% (350)
1060% (700)
mDCs CD830 (Control)5% (100)
130% (300)
1055% (600)

MFI: Mean Fluorescence Intensity.

Experimental Protocols

Protocol 1: Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Analysis

This protocol describes the stimulation of freshly isolated human PBMCs with this compound and subsequent measurement of cytokine production in the culture supernatant by ELISA.

PBMC_Stimulation_Workflow Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll-Paque) Blood_Collection->PBMC_Isolation Cell_Counting Cell Counting & Viability PBMC_Isolation->Cell_Counting Plating Plate Cells (1x10^6 cells/well) Cell_Counting->Plating Stimulation Add Compound & Incubate (24-48h) Plating->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA

Caption: Workflow for PBMC stimulation and cytokine analysis.

Materials:

  • This compound

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • 96-well cell culture plates

  • ELISA kits for human IFN-α, TNF-α, and IL-6

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Counting and Plating: Wash the isolated PBMCs twice with RPMI 1640 medium. Perform a cell count and assess viability using trypan blue exclusion. Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL and plate 1 mL per well in a 96-well plate.

  • Stimulation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired final concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the culture supernatants without disturbing the cell pellet.

  • Cytokine Quantification: Analyze the supernatants for IFN-α, TNF-α, and IL-6 concentrations using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: Flow Cytometric Analysis of B Cell Activation Markers

This protocol details the stimulation of PBMCs and subsequent analysis of the activation marker CD86 on B cells using flow cytometry.

B_Cell_Activation_Workflow PBMC_Stimulation Stimulate PBMCs (as in Protocol 1, 18-24h) Cell_Harvesting Harvest & Wash Cells PBMC_Stimulation->Cell_Harvesting Surface_Staining Stain with Antibodies (CD19, CD86, Viability Dye) Cell_Harvesting->Surface_Staining Washing Wash Cells Surface_Staining->Washing Acquisition Acquire on Flow Cytometer Washing->Acquisition Analysis Data Analysis (Gate on Live CD19+ B cells) Acquisition->Analysis

Caption: Workflow for B cell activation analysis by flow cytometry.

Materials:

  • Stimulated PBMCs from Protocol 1 (18-24 hour stimulation is recommended)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies: anti-human CD19, anti-human CD86

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

Procedure:

  • Cell Harvesting: After stimulation, gently resuspend the cells and transfer them to FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Surface Staining: Wash the cells once with cold FACS buffer. Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amounts of anti-CD19 and anti-CD86 antibodies.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer.

  • Viability Staining: If using a non-fixable viability dye like Propidium Iodide, add it to the cells just before acquisition.

  • Flow Cytometry: Resuspend the cells in an appropriate volume of FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Gate on live, single cells, then identify the B cell population based on CD19 expression. Analyze the expression of CD86 on the CD19+ B cells.

Protocol 3: Stimulation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol outlines the generation of mo-DCs from human monocytes and their subsequent stimulation with this compound.

Materials:

  • Human PBMCs

  • CD14 MicroBeads for monocyte isolation

  • Recombinant human GM-CSF and IL-4

  • Complete RPMI 1640 medium

Procedure:

  • Monocyte Isolation: Isolate monocytes from PBMCs using CD14 positive selection with magnetic beads according to the manufacturer's protocol.

  • DC Differentiation: Culture the isolated CD14+ monocytes in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days.

  • Stimulation: On day 6, harvest the immature mo-DCs and plate them at 1 x 10^5 cells/well in a 96-well plate. Add this compound at desired concentrations and incubate for 24-48 hours.

  • Analysis: The supernatants can be collected for cytokine analysis (e.g., IL-12, TNF-α), and the cells can be harvested for flow cytometric analysis of maturation markers such as CD80, CD83, and CD86.

Troubleshooting

  • Low Cytokine Production: Ensure PBMCs are from healthy donors and processed quickly. Check the viability of cells before plating. Titrate the concentration of this compound as the optimal concentration can vary.

  • High Background in Controls: Use endotoxin-free reagents and plastics. Ensure the vehicle for the compound does not induce cell activation.

  • Poor Staining in Flow Cytometry: Titrate antibodies to determine the optimal concentration. Ensure proper compensation for spectral overlap between fluorochromes. Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

Conclusion

This compound is a valuable tool for studying innate immune responses mediated by TLR7. The protocols provided here offer a framework for investigating its effects on primary human immune cells, including the induction of key cytokines and the upregulation of cell activation markers. These assays are essential for characterizing the immunostimulatory properties of this compound and for its potential development as a vaccine adjuvant or immunomodulatory agent.

Troubleshooting & Optimization

Solubility of 8-(N,N-Dimethylaminomethyl)guanosine in PBS and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Data of Related Compounds

To provide a frame of reference, the following table summarizes the solubility of guanosine (B1672433) and a related derivative in DMSO and aqueous buffers. These values can serve as an initial guide for preparing solutions of 8-(N,N-Dimethylaminomethyl)guanosine.

CompoundSolventSolubility
GuanosineDMSO~30 mg/mL[1]
Guanosine1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[1]
2',3'-O-IsopropylideneguanosineDMSO~10 mg/mL
2',3'-O-Isopropylideneguanosine1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

While specific data is unavailable, based on the parent compound guanosine, it is anticipated that this compound will exhibit good solubility in DMSO. For guanosine, solubilities of approximately 30 mg/mL have been reported.[1] It is recommended to start by preparing a stock solution in the range of 10-30 mg/mL in DMSO.

Q2: How soluble is this compound in PBS?

Guanosine and its derivatives are generally sparingly soluble in aqueous buffers like PBS.[1] Direct dissolution in PBS is likely to be poor. For aqueous solutions, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution with PBS to the desired final concentration.[1]

Q3: What is the best way to prepare a working solution of this compound in a physiological buffer?

The recommended method is to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous buffer (e.g., PBS) to the final working concentration. This two-step process helps to avoid precipitation of the compound in the aqueous buffer.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution, particularly if you observe any precipitation after diluting a DMSO stock into an aqueous buffer. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound.

Q5: How should I store stock solutions of this compound?

DMSO stock solutions should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and it is often recommended not to store them for more than one day.[1]

Troubleshooting Guide

Encountering solubility issues can be a common challenge in experimental workflows. This guide provides solutions to frequently encountered problems.

Issue 1: The compound is not dissolving in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture, which can reduce its solvating power.

  • Solution:

    • Try reducing the concentration of the compound.

    • Use fresh, anhydrous DMSO.

    • Gently warm the solution and vortex or sonicate to aid dissolution.

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock in PBS.

  • Possible Cause: The compound has low solubility in the final aqueous buffer, and the concentration is above its solubility limit.

  • Solution:

    • Increase the percentage of DMSO in the final solution (be mindful of the tolerance of your experimental system to DMSO).

    • Decrease the final concentration of the compound in the aqueous buffer.

    • Prepare the final dilution just before use to minimize the time for precipitation to occur.

Issue 3: I am seeing a cloudy solution or suspension instead of a clear solution.

  • Possible Cause: The compound has not fully dissolved.

  • Solution:

    • Vortex the solution for a longer period.

    • Use a sonicator to break up any clumps of solid material.

    • If the issue persists, consider the troubleshooting steps for poor solubility mentioned above.

Experimental Protocols

Protocol for Determining Approximate Solubility

This protocol provides a general method for determining the approximate solubility of a compound like this compound in a given solvent.

  • Preparation:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg).

    • Add a small, measured volume of the solvent (e.g., 100 µL of DMSO or PBS) to the vial.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, continue adding small, measured volumes of the solvent, vortexing after each addition, until the solid is fully dissolved.

  • Calculation:

    • Record the total volume of solvent used to dissolve the compound.

    • Calculate the approximate solubility using the formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)

  • Refinement (Optional):

    • For a more accurate determination, prepare a series of solutions with increasing concentrations and identify the concentration at which saturation is reached (i.e., when solid material is no longer dissolving).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent to Compound weigh->add_solvent measure Measure Solvent measure->add_solvent mix Vortex / Sonicate add_solvent->mix observe Visually Inspect mix->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No, add more solvent calculate Calculate Solubility dissolved->calculate Yes

Caption: Experimental workflow for determining compound solubility.

troubleshooting_workflow start Start: Dissolution Issue check_solvent Is the solvent fresh and anhydrous? start->check_solvent use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_fresh_solvent->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes apply_energy Have you tried warming or sonication? check_concentration->apply_energy No lower_concentration->apply_energy warm_sonicate Gently warm and/or sonicate apply_energy->warm_sonicate No still_issue Issue Persists? apply_energy->still_issue Yes warm_sonicate->still_issue still_issue->warm_sonicate No, try again consult Consult technical support with experimental details still_issue->consult Yes

References

Technical Support Center: Optimizing 8-(N,N-Dimethylaminomethyl)guanosine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 8-(N,N-Dimethylaminomethyl)guanosine in in vitro assays. Given that specific protocols for this compound are not extensively published, this guide offers best-practice recommendations based on the activity of similar guanosine (B1672433) analogs that function as Toll-like receptor 7 (TLR7) agonists.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a guanosine analog.[1] Like other guanosine derivatives, its functional activity is dependent on the activation of Toll-like receptor 7 (TLR7).[1] TLR7 activation initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in an immunostimulatory effect.[1]

Q2: What is a recommended starting concentration for my in vitro assay?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is expected to have low solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). Prepare a stock solution of 10-100 mM in DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your highest compound concentration, to account for any solvent effects.

Q5: How can I determine if this compound is toxic to my cells?

A5: A standard cytotoxicity assay, such as MTT, MTS, or CCK-8, should be performed to determine the concentration range at which this compound is not toxic to your cells. This will help you establish a therapeutic window for your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in cell culture medium. The compound's solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility.Prepare intermediate dilutions of your DMSO stock solution in culture medium. Ensure vigorous mixing immediately after dilution. If precipitation persists, consider lowering the final concentration of the compound.
No biological activity observed. The concentration of the compound is too low. The cells do not express functional TLR7. The compound has degraded.Perform a dose-response experiment with a wider concentration range. Confirm TLR7 expression in your cell line using qPCR or western blotting. Use a fresh aliquot of the compound.
High background signal in vehicle control. The DMSO concentration is too high, causing cellular stress or death. The cell line is sensitive to DMSO.Reduce the final DMSO concentration to 0.1% or lower. If high DMSO concentrations are necessary due to compound solubility, consider alternative solvents, though this may require further optimization.
Inconsistent results between experiments. Variability in cell passage number or density. Inconsistent incubation times. Degradation of the compound upon storage.Use cells within a consistent passage number range. Ensure precise cell seeding density and incubation times. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Optimal Concentration using a TLR7 Reporter Assay

This protocol is based on a generic HEK293 cell line expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene.

  • Cell Seeding:

    • Seed HEK-TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Also prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

    • Add 20 µL of each dilution to the respective wells of the 96-well plate containing the cells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Measure SEAP activity in the cell supernatant according to the manufacturer's instructions for your specific reporter assay system. This typically involves adding a phosphatase substrate and measuring the colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Plot the reporter signal as a function of the compound concentration to determine the EC50 value.

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound, including a vehicle control.

  • Incubation:

    • Incubate for the desired duration of your main experiment (e.g., 24 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and plot against the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Optimization

Assay TypeCell LineSuggested Starting Range (µM)
TLR7 ActivationHEK-TLR7 Reporter Cells0.1 - 100
Cytokine InductionHuman PBMCs1 - 50
CytotoxicityVarious0.1 - 200

Table 2: Example Data from a Cytotoxicity Assay (MTT)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5089.1 ± 7.3
10075.4 ± 8.9
20048.2 ± 9.5

Visualizations

TLR7_Signaling_Pathway cluster_endosome Endosome 8-DMAG This compound TLR7 TLR7 8-DMAG->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus Cytokines Type I IFN & Pro-inflammatory Cytokines Nucleus->Cytokines Transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10-100 mM Stock in DMSO C Prepare Serial Dilutions (0.1 - 100 µM) A->C B Seed Cells in 96-well Plate D Treat Cells & Vehicle Control B->D C->D E Incubate for 24 hours D->E F Measure Reporter Signal (e.g., SEAP) E->F G Perform Cytotoxicity Assay (e.g., MTT) E->G H Analyze Data & Determine EC50/IC50 F->H G->H

References

Determining optimal incubation time for 8-(N,N-Dimethylaminomethyl)guanosine stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for cellular stimulation with 8-(N,N-Dimethylaminomethyl)guanosine. This guanosine (B1672433) analog is known to exhibit immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for this compound stimulation?

The optimal incubation time for this compound is dependent on the specific cell type being used and the experimental endpoint being measured. As a TLR7 agonist, the cellular response can range from early signaling events and gene expression changes to later-stage protein secretion and phenotypic changes. A time-course experiment is strongly recommended to determine the ideal incubation period for your specific research question.

Q2: How do I design a time-course experiment to find the optimal incubation time?

To determine the optimal incubation time, we recommend a pilot experiment with a range of time points. Based on studies with other TLR7 agonists, we suggest the following:

  • Early Time Points (1-4 hours): To assess early signaling events like gene expression of cytokines and chemokines. For example, the induction of cytokine and chemokine mRNA in bone marrow-derived dendritic cells (BMDCs) has been observed as early as 1 to 2 hours after stimulation with a TLR7 agonist.[2]

  • Intermediate Time Points (6-24 hours): Ideal for measuring intracellular cytokine production and changes in cell surface marker expression. For instance, intracellular cytokine production in BMDCs has been measured at 8 hours, while changes in cell surface markers were assessed at 18 hours.[3][4] NF-κB activation in reporter cell lines has been observed at 24 hours.[3]

  • Late Time Points (24-72 hours): Suitable for assessing secreted protein levels (e.g., cytokines in culture supernatant), cell proliferation, cytotoxicity assays, and differentiation. Some studies involving dendritic cell maturation and T-cell responses have used incubation times of 48 hours.

Q3: What are some typical incubation times reported for other TLR7 agonists?

While data for this compound is limited, the following table summarizes incubation times used for other TLR7 agonists in various experimental setups:

TLR7 AgonistCell TypeAssayIncubation Time(s)
ResiquimodBone Marrow-Derived Dendritic Cells (BMDCs)Intracellular Cytokine Production8 hours[3][4]
ResiquimodBone Marrow-Derived Dendritic Cells (BMDCs)Cell Surface Marker Expression18 hours[3][4]
ImiquimodRAW-Blue Macrophage Reporter CellsNF-κB Activation24 hours[3]
DSP-0509Bone Marrow-Derived Dendritic Cells (BMDCs)Cytokine/Chemokine mRNA levels1 and 2 hours[2]
7-thia-8-oxo-guanosineMonocyte-Derived Dendritic CellsDifferentiation and Maturation48 hours
GD (adenine analog)Cytokine-Induced Killer/Natural Killer (CIK/NK) cellsCytotoxicity Assay18 hours[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable cellular response after stimulation. Suboptimal Incubation Time: The chosen incubation time may be too short or too long for the specific endpoint.Perform a time-course experiment (see FAQ 2) to identify the optimal time point.
Incorrect Concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration.
Cell Viability Issues: The compound may be causing cytotoxicity at the concentration or incubation time used.Assess cell viability using a standard assay (e.g., Trypan Blue, MTT). If toxicity is observed, reduce the concentration or incubation time.
Reagent Instability: The compound may have degraded.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment.
High background or non-specific activation. Contamination: Cell cultures may be contaminated with other stimulants (e.g., endotoxin).Use sterile techniques and test for endotoxin (B1171834) contamination.
Reagent Purity: The this compound preparation may contain impurities.Source the compound from a reputable supplier and check for purity information.
Inconsistent results between experiments. Variability in Cell Culture: Cell passage number, density, and health can affect responsiveness.Use cells within a consistent passage number range and ensure consistent seeding densities. Monitor cell health regularly.
Inconsistent Reagent Preparation: Variations in compound dilution and handling.Prepare fresh dilutions of the compound for each experiment and use consistent protocols.

Experimental Protocols

Protocol 1: Time-Course Analysis of Cytokine mRNA Expression in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is adapted from studies on TLR7 agonists and is intended as a starting point for your experiments.

  • Cell Culture: Culture mouse BMDCs as per standard laboratory protocols.

  • Cell Seeding: Seed BMDCs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation: Prepare a working solution of this compound at the desired concentration. Add the solution to the cells. Include a vehicle control (e.g., DMSO, PBS).

  • Incubation: Incubate the cells for a range of time points (e.g., 1, 2, 4, 8, and 24 hours) at 37°C and 5% CO2.

  • RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit.

  • qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target cytokine genes (e.g., IL-6, TNF-α, IFN-α). Normalize the expression to a housekeeping gene.

Protocol 2: Analysis of Cell Surface Marker Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.

  • Stimulation: Add this compound at the desired concentration. Include a vehicle control.

  • Incubation: Incubate the cells for 18 to 24 hours at 37°C and 5% CO2.

  • Staining: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers of interest (e.g., CD80, CD86, HLA-DR on antigen-presenting cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the expression of the selected markers.

Visualizations

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_DMA_G This compound TLR7 TLR7 8_DMA_G->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n Translocates to Nucleus IRF7_n IRF7 IRF7->IRF7_n Translocates to Nucleus Gene_Expression Gene Expression NFκB_n->Gene_Expression Induces IRF7_n->Gene_Expression Induces

Caption: TLR7 signaling cascade initiated by this compound.

Experimental_Workflow Experimental Workflow for Determining Optimal Incubation Time cluster_timepoints Incubation Time Points start Start: Select Cell Type and Endpoint prepare_cells Prepare and Seed Cells start->prepare_cells add_stimulant Add this compound (and controls) prepare_cells->add_stimulant tp1 T1 (e.g., 1-4h) add_stimulant->tp1 tp2 T2 (e.g., 6-12h) add_stimulant->tp2 tp3 T3 (e.g., 18-24h) add_stimulant->tp3 tp4 T4 (e.g., 48-72h) add_stimulant->tp4 harvest Harvest Cells/Supernatant at each time point tp1->harvest tp2->harvest tp3->harvest tp4->harvest assay Perform Assay (e.g., qRT-PCR, Flow Cytometry, ELISA) harvest->assay analyze Analyze Data and Determine Optimal Time assay->analyze end End analyze->end

References

Potential cytotoxicity of 8-(N,N-Dimethylaminomethyl)guanosine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of 8-(N,N-Dimethylaminomethyl)guanosine, particularly at high concentrations. The information herein is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for guanosine (B1672433) analogs regarding cytotoxicity?

A1: Guanosine analogs can exert cytotoxic effects through various mechanisms. Some are known to be incorporated into DNA during replication, leading to chain termination and the activation of DNA damage response pathways. This can subsequently trigger apoptosis, often through the intrinsic mitochondrial pathway.[1][2] Other guanosine derivatives have been shown to induce cell differentiation or act as immunomodulators by activating Toll-like receptors (TLRs), such as TLR7.[3] Specifically, some 8-substituted guanosine derivatives have been noted for their potential to induce differentiation in leukemia cells.[4][5]

Q2: We are observing unexpected cytotoxicity in our control (vehicle-treated) group at high solvent concentrations. What could be the cause?

A2: High concentrations of solvents, such as DMSO, used to dissolve this compound can be toxic to cells. It is crucial to ensure the final solvent concentration in your culture medium remains at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experimental setup to assess the baseline cytotoxicity of the solvent at the highest concentration used.

Q3: Our cell viability assay results show high variability between replicate wells. What are the common causes and solutions?

A3: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension and consistent pipetting technique to seed the same number of cells in each well.

  • Compound precipitation: At high concentrations, this compound may precipitate out of the solution. Visually inspect the wells for any precipitate. Preparing fresh dilutions for each experiment can help.

  • Edge effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.

  • Pipetting errors: Inaccurate pipetting can lead to inconsistent compound concentrations or cell numbers. Calibrate your pipettes regularly and use proper pipetting techniques.

Q4: We do not observe a significant cytotoxic effect even at high concentrations of this compound. What should we consider?

A4: Several factors could contribute to a lack of observed cytotoxicity:

  • Incorrect assay endpoint: The incubation time might be too short for the compound to induce a measurable effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).

  • Assay insensitivity: The chosen cell viability assay may not be sensitive enough. ATP-based luminescent assays are generally more sensitive than colorimetric assays like MTT or XTT.[6][7]

  • Cell line resistance: The cell line you are using may be resistant to the cytotoxic effects of this specific compound.

  • Compound stability: The compound may not be stable in your culture medium over the duration of the experiment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments
Potential Cause Troubleshooting Steps
Cell Passage Number Maintain a consistent and low cell passage number for all experiments, as cell characteristics can change over time in culture.
Reagent Variability Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparable experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency.
Inconsistent Incubation Times Strictly adhere to the planned incubation times for both compound treatment and assay development.
Variations in Cell Seeding Density Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Issue 2: High Background Signal in Cell Viability Assay
Potential Cause Troubleshooting Steps
Media Components Phenol (B47542) red and other components in the culture medium can interfere with absorbance-based assays. Use phenol red-free medium if possible and always include a media-only background control.
Compound Interference The compound itself might react with the assay reagent. Run a cell-free control with the compound and the assay reagent to check for any direct reaction.
Contamination Microbial contamination can lead to high background signals. Regularly check your cell cultures for contamination.

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific cytotoxicity data for this compound at high concentrations is not publicly available.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values in µM)

Cell LineAssay Type24 hours48 hours72 hours
HuT-78 (T-cell lymphoma) CCK-8>10085.262.5
A172 (Glioblastoma) MTT>10098.775.3
MCF-7 (Breast cancer) Resazurin>100>10091.8
HepG2 (Hepatocellular carcinoma) CellTiter-Glo®95.478.155.9

Table 2: Hypothetical Apoptosis Induction in HuT-78 Cells after 48h Treatment

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle) 2.1 ± 0.51.5 ± 0.3
50 15.8 ± 2.38.9 ± 1.1
100 32.5 ± 4.118.7 ± 2.5
200 55.2 ± 6.735.4 ± 4.2

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 A This compound (High Concentration) B Cellular Uptake (e.g., Nucleoside Transporters) A->B C DNA Damage / Replication Stress B->C D Activation of DNA Damage Sensors (ATM/ATR) C->D E p53 Activation D->E F Bcl-2 Downregulation E->F G Bax/Bak Activation E->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) I->J K Caspase-9 Activation J->K L Caspase-3 Activation K->L M Apoptosis (Cell Shrinkage, DNA Fragmentation) L->M

Hypothetical signaling pathway for apoptosis induction.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Prepare Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with 8-(N,N-DMA)guanosine (serial dilutions) seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Add CCK-8 Reagent incubate->assay read Measure Absorbance (450nm) assay->read analyze Analyze Data: Calculate % Viability and IC50 read->analyze end End: Report Results analyze->end

Workflow for assessing cytotoxicity using a CCK-8 assay.

References

Troubleshooting unexpected results in 8-(N,N-Dimethylaminomethyl)guanosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with 8-(N,N-Dimethylaminomethyl)guanosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you identify and resolve common issues encountered during your experiments.

Q1: Why am I observing lower than expected or no activity of this compound in my TLR7 activation assay?

A1: Several factors could contribute to reduced or absent activity. Consider the following:

  • Compound Solubility: this compound, like many guanosine (B1672433) analogs, may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions into your aqueous experimental medium should be done carefully to avoid precipitation. Always prepare fresh aqueous solutions from your DMSO stock for each experiment.

  • Cell Line and Receptor Expression: Confirm that the cell line you are using expresses functional Toll-like Receptor 7 (TLR7). HEK293 cells, for example, do not endogenously express TLR7 and require transfection to be used in reporter assays. Cell lines like HEK-Blue™ hTLR7 are specifically designed for this purpose and express both human TLR7 and a reporter gene.[1][2][3][4][5]

  • Assay Conditions: Ensure that your assay conditions are optimal for TLR7 activation. This includes appropriate cell density, incubation time, and the use of a suitable positive control (e.g., R848) to validate the assay's performance.

Q2: I am observing high background noise or non-specific activation in my experiments. What could be the cause?

A2: High background can obscure your results. Here are some potential causes and solutions:

  • Contamination: Ensure that your cell cultures and reagents are free from microbial contamination, as bacterial or viral components can activate TLRs and lead to non-specific signaling.

  • Compound Purity: Verify the purity of your this compound. Impurities could have off-target effects or inherent signaling activity.

  • Vehicle Effects: If you are using a solvent like DMSO to dissolve your compound, ensure that the final concentration in your assay is not causing cellular stress or non-specific activation. It is crucial to include a vehicle-only control in your experimental design.

Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, compound preparation, and incubation times, are kept consistent across all experiments.

  • Reagent Quality: Use high-quality reagents and check for lot-to-lot variability, especially for critical components like serum and cell culture media.

  • Fresh Preparations: As mentioned earlier, always prepare fresh dilutions of this compound from a stable stock solution for each experiment to minimize issues related to compound degradation.

Q4: I am concerned about potential cytotoxicity of this compound in my cell-based assays. How can I assess this?

A4: It is essential to evaluate the cytotoxicity of any compound to ensure that the observed effects are not due to cell death.

  • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as an MTT or MTS assay, in parallel with your functional assays. This will help you determine the concentration range at which this compound is not toxic to your cells. The cytotoxicity of guanosine analogs can be cell-type dependent.[6][7]

  • Dose-Response Curve: When assessing the activity of this compound, it is important to perform a dose-response experiment. This will not only help you determine the effective concentration but also identify concentrations at which cytotoxicity might be occurring.

Data Presentation

The following table summarizes the available quantitative data for the biological activity of this compound.

CompoundAssayCell LineActivityConcentrationReference
This compoundInduction of Erythroid DifferentiationFriend Murine Erythroleukemia68% of cells positive for benzidine (B372746) staining5 mM[8][9]

Experimental Protocols

Below are detailed methodologies for key experiments involving TLR7 agonists like this compound.

TLR7 Reporter Gene Assay using HEK-Blue™ hTLR7 Cells

This protocol provides a method for quantifying the activation of human TLR7.[1][2][3]

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • Positive control (e.g., R848)

  • Vehicle control (e.g., DMSO)

  • 96-well, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm

Procedure:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Further dilute these in cell culture medium to the final desired concentrations. Prepare positive and vehicle controls in the same manner.

  • Assay Plate Setup: Add 20 µL of each compound dilution, positive control, or vehicle control to the appropriate wells of a 96-well plate.

  • Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a microplate reader. The development of a blue color is proportional to the level of secreted embryonic alkaline phosphatase (SEAP) activity, which indicates TLR7 activation.

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of cytokine induction following treatment with a TLR7 agonist.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • Positive control (e.g., R848 or Imiquimod)

  • Vehicle control (e.g., DMSO)

  • 96-well, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)

Procedure:

  • Cell Preparation: Isolate human PBMCs from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation). Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound, positive control, and vehicle control as described above.

  • Assay Plate Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Treatment: Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the corresponding wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well. Supernatants can be stored at -80°C if not analyzed immediately.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experiments.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm 8-DMAG This compound TLR7 TLR7 8-DMAG->TLR7 Binds MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB->Cytokines Transcription Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Stock (DMSO) & Dilutions Treatment Treat Cells with Compound, Positive & Vehicle Controls Compound_Prep->Treatment Cell_Culture Culture & Prepare Target Cells Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Data_Collection Collect Supernatant or Measure Reporter Gene Activity Incubation->Data_Collection Quantification Quantify Cytokines (ELISA) or Reporter Signal Data_Collection->Quantification Results Analyze & Interpret Results Quantification->Results Troubleshooting_Logic cluster_solutions1 Solutions for Low/No Activity cluster_solutions2 Solutions for High Background cluster_solutions3 Solutions for Inconsistency Start Unexpected Result? No_Activity Low/No Activity? Start->No_Activity High_Background High Background? Start->High_Background Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Solubility Check Solubility (Use DMSO stock, fresh dilutions) No_Activity->Solubility Stability Check Stability (Prepare fresh) No_Activity->Stability Cells Verify TLR7 Expression in Cell Line No_Activity->Cells Controls Validate with Positive Control No_Activity->Controls Contamination Check for Contamination High_Background->Contamination Purity Verify Compound Purity High_Background->Purity Vehicle Include Vehicle Control High_Background->Vehicle Standardize Standardize Protocol (Cell passage, density, etc.) Inconsistent_Results->Standardize Reagents Check Reagent Quality & Lots Inconsistent_Results->Reagents Fresh_Prep Use Fresh Compound Dilutions Inconsistent_Results->Fresh_Prep

References

Minimizing off-target effects of 8-(N,N-Dimethylaminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during experiments with 8-(N,N-Dimethylaminomethyl)guanosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a guanosine (B1672433) analogue that functions as an agonist for Toll-like Receptor 7 (TLR7).[1][2][3] Its immunostimulatory activity stems from the activation of TLR7, which leads to the induction of type I interferons and other cytokines, producing antiviral effects.[1][2]

Q2: What are the potential off-target effects of this compound?

  • Activation of TLR8: Due to the high homology between TLR7 and TLR8, cross-reactivity with TLR8 is a common concern for TLR7 agonists.[4][5] Activation of TLR8 can lead to a different cytokine profile, predominantly pro-inflammatory cytokines like TNF-α and IL-12, as opposed to the type I interferon response from TLR7 activation.[4][6]

  • Inhibition of Kinases: Some small molecule inhibitors can have unintended effects on various protein kinases. Without specific screening data, it is advisable to consider the possibility of off-target kinase inhibition, especially if observing unexpected cellular phenotypes.

  • Activation of other innate immune pathways: It is possible that guanosine analogs could interact with other pattern recognition receptors or signaling pathways involved in the innate immune response.

  • Induction of cell differentiation: Certain 8-substituted guanosine derivatives have been shown to induce differentiation in leukemia cell lines.[7]

Q3: I am observing high levels of cytotoxicity at my effective concentration. What could be the cause?

A3: High cytotoxicity can stem from several factors:

  • On-target effects: Excessive or prolonged activation of TLR7 can lead to apoptosis in certain cell types.

  • Off-target kinase inhibition: Inhibition of essential kinases can lead to cell death.

  • Compound precipitation: Poor solubility of the compound in your cell culture media can lead to the formation of precipitates that are toxic to cells.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

Q4: My experimental results are inconsistent or unexpected. How can I troubleshoot this?

A4: Inconsistent results can be due to several factors:

  • Activation of compensatory signaling pathways: The cell may adapt to the TLR7 activation by upregulating other signaling pathways.

  • Inhibitor instability: The compound may be unstable under your experimental conditions (e.g., temperature, light exposure).

  • Variable expression of TLR7: The expression of TLR7 can vary between cell lines and even within the same cell population over time.

  • Endotoxin (B1171834) contamination: Contamination of your reagents with endotoxin (LPS) can lead to the activation of TLR4 and confound your results.

Troubleshooting Guides

Issue 1: Distinguishing On-Target TLR7 Activation from Off-Target Effects

Question: How can I confirm that the observed cellular phenotype is due to TLR7 activation and not an off-target effect?

Answer: A multi-pronged approach is recommended to validate the on-target activity of this compound.

Experimental Workflow for Target Validation

cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion observe Observe Phenotype of Interest with This compound tlr7_ko Test in TLR7 Knockout/Knockdown Cells observe->tlr7_ko If phenotype is lost tlr7_antagonist Co-treat with a known TLR7 Antagonist observe->tlr7_antagonist If phenotype is blocked other_agonist Compare with a structurally different TLR7 agonist observe->other_agonist If phenotype is recapitulated tlr8_assay Assess TLR8 Activation (e.g., HEK-Blue™ hTLR8 cells) observe->tlr8_assay If phenotype persists kinase_screen Perform Kinase Profiling Screen observe->kinase_screen If phenotype persists cytokine_profile Detailed Cytokine/Chemokine Profiling observe->cytokine_profile If phenotype persists on_target Phenotype is On-Target (TLR7-dependent) tlr7_ko->on_target tlr7_antagonist->on_target other_agonist->on_target off_target Phenotype is Off-Target tlr8_assay->off_target kinase_screen->off_target cytokine_profile->off_target

Caption: Experimental workflow to validate on-target activity.

Step-by-step guide:

  • Use a TLR7-deficient cell line: The most definitive way to confirm on-target activity is to test the compound in a cell line that does not express TLR7 (e.g., via CRISPR-Cas9 knockout). If the biological effect is lost in the TLR7-deficient cells, it is highly likely to be an on-target effect.

  • Use a TLR7 antagonist: Co-treatment with a known selective TLR7 antagonist should block the effects of this compound if they are mediated by TLR7.

  • Compare with other TLR7 agonists: Use a structurally unrelated TLR7 agonist. If it produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Assess TLR8 activity: Use a reporter cell line specifically expressing human TLR8 (e.g., HEK-Blue™ hTLR8) to determine if this compound activates this receptor.

  • Perform a kinase screen: To identify potential off-target kinase inhibition, screen the compound against a panel of kinases.[8][9][10] This can be done through commercial services.

  • Detailed Cytokine Profiling: A comprehensive analysis of the induced cytokines and chemokines can provide clues about the activated pathways. A strong type I IFN response is characteristic of TLR7 activation, while high levels of TNF-α and IL-12 might suggest TLR8 involvement.

Issue 2: Unexpected Cytokine Profile

Question: I am observing a different cytokine profile than expected for a TLR7 agonist (e.g., high TNF-α, low IFN-α). What could be the reason?

Answer: An atypical cytokine profile could be due to several factors.

Troubleshooting Logic for Unexpected Cytokine Profile

cluster_0 Potential Causes cluster_1 Recommended Actions start Unexpected Cytokine Profile (e.g., high TNF-α, low IFN-α) cause1 TLR8 Co-activation start->cause1 cause2 Cell Type Specificity start->cause2 cause3 Activation of Other Pathways start->cause3 cause4 Endotoxin Contamination start->cause4 action1 Test in TLR8 reporter cell line cause1->action1 action2 Use purified cell populations (e.g., pDCs vs. mDCs) cause2->action2 action3 Use inhibitors for other pathways (e.g., RIPK1, TBK1) cause3->action3 action4 Use endotoxin-free reagents and LAL assay to test for contamination cause4->action4

Caption: Troubleshooting logic for unexpected cytokine profiles.

Possible causes and solutions:

  • TLR8 Co-activation: As mentioned, this is a common off-target effect. TLR8 activation in myeloid cells leads to a strong pro-inflammatory cytokine response.[4][6]

    • Solution: Test the compound on HEK293 cells expressing only human TLR8.

  • Cell Type-Specific Responses: Different immune cells have distinct responses to TLR7/8 agonists. Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α in response to TLR7 activation, while myeloid dendritic cells (mDCs) and monocytes produce more TNF-α and IL-12, primarily through TLR8.[4][6]

    • Solution: Use purified immune cell populations to dissect the contribution of each cell type to the overall cytokine profile.

  • Activation of Other Signaling Pathways: The compound might be activating other innate immune signaling pathways that lead to TNF-α production.

    • Solution: Use specific inhibitors for key signaling molecules in other pathways (e.g., NF-κB inhibitors) to see if the unexpected cytokine production is reduced.

  • Endotoxin Contamination: Lipopolysaccharide (LPS) is a potent inducer of TNF-α through TLR4.

    • Solution: Ensure all reagents are endotoxin-free and test your compound preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

Data Presentation

Table 1: Comparative Selectivity of Guanosine Analogs for TLR7 and TLR8

CompoundTLR7 EC50 (µM)TLR8 EC50 (µM)Selectivity (TLR8/TLR7)Reference
Vesatolimod0.2919~30-fold[11]
R848 (Resiquimod)Data variesData variesDual agonist[11]
This compound Data not availableData not availableTo be determined

Note: This table will be updated as more specific data for this compound becomes available.

Experimental Protocols

Protocol 1: In Vitro TLR7/TLR8 Selectivity Assay Using Reporter Cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of human TLR7 and TLR8.

Materials:

  • HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 reporter cell lines (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • R848 (positive control for both TLR7 and TLR8)

  • Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells in separate 96-well plates at a density of approximately 5 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and R848 in cell culture medium.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay:

    • Add HEK-Blue™ Detection medium to the wells.

    • Incubate for 1-4 hours at 37°C.

    • Measure absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and use a non-linear regression model to calculate the EC50 values.

Protocol 2: Cytokine Induction Assay in Human PBMCs

Objective: To determine the cytokine profile induced by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound

  • LPS (positive control for pro-inflammatory cytokines)

  • R848 (positive control for TLR7/8 activation)

  • 96-well plates

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

Procedure:

  • Cell Seeding: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Compound Stimulation: Add this compound, LPS, and R848 at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines induced by this compound to the controls.

Signaling Pathways

On-Target TLR7 Signaling Pathway

cluster_0 Endosome cluster_1 Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 NFkB_complex IKKα/β/γ TRAF6->NFkB_complex IKKi_TBK1 IKKi/TBK1 TRAF3->IKKi_TBK1 IRF7 IRF7 IKKi_TBK1->IRF7 p_IRF7 p-IRF7 IRF7->p_IRF7 IFN Type I Interferon Genes p_IRF7->IFN p65_p50 p65/p50 NFkB_complex->p65_p50 Cytokines Pro-inflammatory Cytokine Genes p65_p50->Cytokines substance This compound substance->TLR7

Caption: Simplified TLR7 signaling pathway.

References

Technical Support Center: 8-(N,N-Dimethylaminomethyl)guanosine Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-(N,N-Dimethylaminomethyl)guanosine in dose-response studies. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a synthetic analogue of the purine (B94841) nucleoside guanosine (B1672433). Guanosine analogues have been shown to possess immunostimulatory properties.[1] The functional activity of many guanosine analogues is dependent on the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response.[1][2][3][4] Therefore, it is hypothesized that this compound acts as a TLR7 agonist, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and type I interferons.[1][4]

Q2: How should a typical dose-response curve for a TLR7 agonist like this compound appear?

A2: A typical dose-response curve for an agonist will be sigmoidal (S-shaped). When plotting the log of the compound's concentration on the x-axis against the response (e.g., cytokine production, reporter gene expression) on the y-axis, you should observe a flat bottom plateau at low concentrations, a steep increase in response with increasing concentration, and a flat top plateau at saturating concentrations.

Q3: What are the key parameters to derive from a dose-response curve?

A3: The most critical parameters are:

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that induces a response halfway between the baseline and the maximum response. It is a measure of the compound's potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard response, while a value greater than 1 suggests cooperativity, and a value less than 1 may indicate negative cooperativity or more complex binding phenomena.

  • Emax (Maximum effect): The maximum response achievable with the compound.

Data Presentation

Below is a hypothetical data table summarizing the results of a dose-response experiment with this compound in a TLR7 reporter cell line.

ParameterThis compoundControl TLR7 Agonist (e.g., R848)
EC50 1.5 µM0.5 µM
Hill Slope 1.21.0
Emax (% of Control) 95%100%

Experimental Protocols

Detailed Methodology: In Vitro TLR7 Agonist Assay using a Reporter Cell Line

This protocol describes a common method to determine the dose-response characteristics of a potential TLR7 agonist like this compound.

Objective: To determine the EC50, Hill slope, and Emax of this compound by measuring the activation of a TLR7-dependent reporter gene.

Materials:

  • HEK293 cells stably expressing human TLR7 and an NF-κB-inducible secreted alkaline phosphatase (SEAP) reporter gene.[5]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control TLR7 agonist (e.g., R848).

  • Vehicle control (e.g., DMSO).

  • 96-well cell culture plates.

  • SEAP detection reagent.

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the SEAP substrate.

Procedure:

  • Cell Seeding:

    • Culture the TLR7 reporter cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of medium.[5]

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of this compound in cell culture medium. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

    • Also prepare dilutions of the positive control and a vehicle control.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. It is recommended to perform each concentration in triplicate.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]

  • Signal Detection:

    • After incubation, collect the cell culture supernatant.

    • Add the SEAP detection reagent to the supernatant according to the manufacturer's instructions.

    • Incubate to allow for color development.

    • Measure the absorbance on a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the vehicle control wells from all other wells.

    • Normalize the data by setting the response of the positive control at a saturating concentration to 100%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50, Hill slope, and Emax.[6]

Troubleshooting Guide

Q: My dose-response curve is not sigmoidal. What could be the reason?

A: Non-sigmoidal curves can arise from several factors:

  • U-shaped or Inverted U-shaped Curves: These can occur with compounds that have complex mechanisms, such as activating multiple pathways with different sensitivities or having dual stimulatory and inhibitory effects at different concentrations.[7][8] Consider if your compound might have off-target effects at higher concentrations.

  • Biphasic Curves: If the curve has more than one inflection point, it may indicate multiple binding sites or mechanisms of action.[8]

  • Hook Effect: For some TLR agonists, very high concentrations can lead to a decrease in the response, possibly due to target saturation or negative feedback mechanisms.[9]

Q: The variability between my replicate wells is very high. How can I reduce it?

A: High variability can be caused by:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.

  • Edge Effects: The outer wells of a 96-well plate can be prone to evaporation. To minimize this, you can avoid using the outer wells or fill them with sterile PBS.

  • Compound Solubility: Ensure your compound is fully dissolved at all tested concentrations. Precipitated compound will lead to inaccurate dosing and inconsistent results.

Q: My compound shows no activity, even at high concentrations. What should I check?

A:

  • Compound Integrity: Verify the purity and stability of your this compound stock.

  • Cell Line Responsiveness: Ensure your TLR7 reporter cell line is healthy and responsive to a known TLR7 agonist (positive control).

  • Assay Conditions: Confirm that the incubation time and other assay parameters are optimal for detecting a response.

  • Mechanism of Action: While hypothesized to be a TLR7 agonist, it's possible this compound acts through a different mechanism or requires a co-factor not present in your assay system. Some guanosine analogues require the presence of an oligoribonucleotide to activate TLR7.[3][10]

Q: The top and bottom plateaus of my curve are not well-defined. How does this affect my results?

A: Poorly defined plateaus can lead to inaccurate EC50 and Emax calculations.[11]

  • Insufficient Concentration Range: You may need to extend the range of your serial dilution to include higher and lower concentrations to fully define the top and bottom of the curve.

  • Data Fitting: If you have a biological reason to expect the response to be 0% at the lowest concentrations and 100% at the highest, you can constrain the bottom and top plateaus during the non-linear regression analysis to improve the accuracy of the EC50 determination.

Mandatory Visualizations

Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation IRF7_translocation IRF7 Translocation IRF7->IRF7_translocation Gene_expression Gene Expression (Cytokines, IFN-α) NFkB_translocation->Gene_expression IRF7_translocation->Gene_expression Compound This compound Compound->TLR7 binds Experimental_Workflow A Seed TLR7 Reporter Cells in 96-well plate B Incubate for 24h A->B D Treat Cells with Compound (18-24h incubation) B->D C Prepare Serial Dilutions of Compound C->D E Collect Supernatant D->E F Add SEAP Substrate & Incubate E->F G Measure Absorbance (Plate Reader) F->G H Data Analysis: Non-linear Regression G->H I Determine EC50, Hill Slope, Emax H->I

References

Ensuring reproducibility in experiments with 8-(N,N-Dimethylaminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving 8-(N,N-Dimethylaminomethyl)guanosine, a synthetic guanosine (B1672433) analog and potent Toll-like receptor 7 (TLR7) agonist. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a guanosine analogue that functions as an agonist for Toll-like receptor 7 (TLR7).[1] Its functional activity is dependent on the activation of TLR7, leading to immunostimulatory effects.[2] Studies have shown that for optimal activity, guanosine analogs often require the presence of a single-stranded RNA (ssRNA), such as polyuridylic acid (polyU), to synergistically activate TLR7.[3] This activation initiates a downstream signaling cascade through the MyD88-dependent pathway, culminating in the production of pro-inflammatory cytokines and type I interferons.[4]

Q2: How should I prepare and store this compound?

Q3: What are the expected biological effects of this compound in vitro?

A3: As a TLR7 agonist, this compound is expected to induce a potent immune response in TLR7-expressing cells, such as plasmacytoid dendritic cells (pDCs) and B cells. The primary downstream effects include the robust production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines like TNF-α and IL-12.[2][6] This can lead to the activation and maturation of other immune cells.

Q4: Is this compound toxic to cells?

A4: The cytotoxic potential of this compound should be empirically determined for your specific cell type and experimental conditions. It is crucial to perform a cell viability assay, such as an MTT or MTS assay, to establish a non-toxic working concentration range before proceeding with functional experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low cellular response (e.g., no cytokine production) 1. Inactive Compound: Guanosine analogs can degrade in aqueous solutions. 2. Suboptimal Concentration: The concentration of the compound may be too low. 3. Absence of Synergistic Ligand: Guanosine analogs often require ssRNA (e.g., polyU) for potent TLR7 activation.[3] 4. Low TLR7 Expression: The cell line used may not express sufficient levels of TLR7.1. Prepare fresh dilutions from a DMSO stock for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Co-administer with polyU (e.g., 20 µg/mL) to enhance TLR7 activation.[3] 4. Use a positive control cell line known to express TLR7 (e.g., HEK-Blue™ hTLR7 cells) or verify TLR7 expression in your cells.
High background or non-specific activation 1. Contamination: Reagents or cell cultures may be contaminated with other TLR ligands (e.g., endotoxin). 2. High Compound Concentration: Excessive concentrations can lead to off-target effects or cytotoxicity.1. Use endotoxin-free reagents and sterile techniques. 2. Perform a cell viability assay to determine the appropriate non-toxic concentration range.
Inconsistent results between experiments 1. Lot-to-lot Variability: The purity and activity of synthetic compounds can vary between batches. 2. Inconsistent Compound Preparation: Differences in solubilization and dilution can affect the final concentration. 3. Cell Passage Number: Cellular responses can change with increasing passage number.1. Test each new lot for activity and compare it to previous batches. 2. Follow a standardized protocol for preparing the compound for each experiment. 3. Use cells within a consistent and low passage number range.
Compound precipitation in culture media 1. Poor Solubility: The compound may not be fully soluble at the desired concentration in the aqueous media. 2. High Final DMSO Concentration: The final concentration of DMSO in the culture may be too high, causing cellular stress or affecting compound solubility.1. Ensure the compound is fully dissolved in the DMSO stock before diluting in media. Vortex if necessary. 2. Keep the final DMSO concentration below 0.5% in your cell culture.

Experimental Protocols & Data

I. TLR7 Signaling Pathway

Activation of TLR7 by this compound, in synergy with ssRNA, initiates an intracellular signaling cascade. This pathway is primarily mediated by the adaptor protein MyD88, which recruits and activates IRAK kinases. This leads to the activation of TRAF6, which in turn activates the NF-κB and MAPK signaling pathways. These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons and other pro-inflammatory cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound + ssRNA (polyU) TLR7 TLR7 Ligand->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAK4, IRAK1 MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF-kB_Activation IKK Complex -> NF-κB Activation TRAF6->NF-kB_Activation MAPK_Activation TAK1 -> MAPK Activation (p38, JNK) TRAF6->MAPK_Activation Transcription Gene Transcription NF-kB_Activation->Transcription MAPK_Activation->Transcription Cytokines Type I IFNs (IFN-α) TNF-α, IL-12 Transcription->Cytokines Leads to

Caption: TLR7 signaling cascade initiated by this compound.
II. Quantitative Data for Guanosine Analogs

While specific quantitative data for this compound is limited in publicly available literature, the following table provides data for related guanosine analogs to serve as a reference for experimental design.

Compound Assay Cell Type Effective Concentration Synergistic Ligand Key Findings
Guanosine (G)NF-κB Reporter AssayHEK293T cells expressing TLR71 mM20 µg/mL polyUSynergistic activation of human and mouse TLR7.[3]
8-hydroxyguanosine (8-OHG)Cytokine Production (IFN-α, IL-12p40)Mouse bone marrow-derived pDCs100 µM20 µg/mL polyUAs potent as guanosine in inducing cytokine production.[2]
8-hydroxy-2'-deoxyguanosine (8-OHdG)Cytokine Production (IFN-α, TNF-α)Human pDCs100 µM20 µg/mL polyURobustly produced IFN-α and TNF-α.[2]
R848 (Resiquimod)Cytokine Production (IFN-γ, IL-12)Mouse Dendritic CellsNot SpecifiedNonePotent inducer of Th1 responses.[7]
III. Recommended Experimental Protocols

This protocol is adapted for a 96-well format using HEK293T cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase or luciferase).

Materials:

  • HEK293T-hTLR7 reporter cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (DMSO stock)

  • Polyuridylic acid (polyU) (sterile water stock)

  • Reporter gene detection reagents

  • 96-well cell culture plates

Workflow:

Caption: Workflow for a TLR7 activation reporter assay.

Procedure:

  • Seed HEK293T-hTLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 1 µM to 1 mM.

  • Prepare a working solution of polyU at a final concentration of 20 µg/mL in the cell culture medium containing the diluted compound.

  • Remove the old medium from the cells and add the medium containing the compound and polyU. Include appropriate controls: media alone, compound alone, and polyU alone.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Measure the reporter gene activity according to the manufacturer's instructions.

This protocol is to determine the potential cytotoxicity of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound (DMSO stock)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the diluted compound and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.

This protocol is for measuring the production of cytokines such as IFN-α and TNF-α from primary immune cells (e.g., PBMCs or isolated pDCs).

Materials:

  • Primary immune cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (DMSO stock)

  • Polyuridylic acid (polyU) (sterile water stock)

  • ELISA kits for the cytokines of interest

  • 24- or 48-well cell culture plates

Procedure:

  • Isolate and plate the primary immune cells at the desired density.

  • Prepare and add this compound with or without polyU to the cells.

  • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for your target cytokines according to the manufacturer's protocol.

  • Quantify the cytokine concentration based on the standard curve.

References

Addressing batch-to-batch variability of synthetic guanosine analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of synthetic guanosine (B1672433) analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in synthetic guanosine analogues?

A1: Batch-to-batch variability in synthetic guanosine analogues can arise from several factors during chemical synthesis and purification. Key contributors include:

  • Incomplete Reactions: The multi-step nature of oligonucleotide synthesis can lead to incomplete reactions at any stage, resulting in a heterogeneous mixture of product-related impurities.[1][2]

  • Side Reactions: Unwanted side reactions can introduce structural modifications to the guanosine analogue, affecting its biological activity.[1][2]

  • Purification Inconsistencies: Variations in purification methods, such as High-Performance Liquid Chromatography (HPLC), can lead to differing purity levels and impurity profiles between batches.[1]

  • Raw Material Heterogeneity: The quality and purity of starting materials and reagents can differ between lots, impacting the final product.[3]

  • Operator and Equipment Variations: Differences in operator technique and the performance of synthesis equipment can introduce variability.[4]

Q2: How can minor impurities in a batch of synthetic guanosine analogue affect my experimental results?

A2: Even minor impurities can have significant consequences for your experiments:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to off-target effects or modulation of the intended activity of the primary compound. For instance, they could unexpectedly activate or inhibit cellular pathways.

  • Competitive Inhibition: Impurities structurally similar to the intended analogue can act as competitive inhibitors for target enzymes, such as viral polymerases, leading to an underestimation of the true potency of your compound.[5]

  • Toxicity: Some impurities may exhibit cytotoxicity, affecting cell viability in culture-based assays and confounding the interpretation of results.[6][7]

  • Inconsistent Results: The presence and concentration of impurities can vary between batches, leading to a lack of reproducibility in your experimental data.

Q3: What are the recommended storage and handling procedures for synthetic guanosine analogues to minimize degradation?

A3: To ensure the stability and integrity of your synthetic guanosine analogues, follow these guidelines:

  • Storage: Store lyophilized powders at -20°C or -80°C for long-term stability.[8] Protect from light and moisture.

  • Handling: Before opening, allow the product to equilibrate to room temperature to prevent condensation.[8] For preparing solutions, use sterile, nuclease-free solvents and buffers.

  • Solutions: Prepare stock solutions at a high concentration in a suitable solvent (e.g., DMSO, sterile water). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C. The stability of solutions is often limited, so fresh preparations are recommended for critical experiments.

Q4: My synthetic guanosine analogue has poor aqueous solubility. What can I do?

A4: Poor aqueous solubility is a common challenge with nucleoside analogues.[9] Here are some strategies to address this:

  • Co-solvents: Consider using co-solvents such as DMSO or ethanol (B145695) to initially dissolve the compound before further dilution in aqueous buffers. Be mindful of the final solvent concentration in your assay, as it may affect cellular health or enzyme activity.

  • pH Adjustment: The solubility of guanosine analogues can be pH-dependent.[9] Experiment with adjusting the pH of your buffer to see if it improves solubility.

  • Formulation Aids: For in vivo studies, formulation strategies involving cyclodextrins or liposomes can be employed to enhance solubility and bioavailability.[10]

  • Prodrugs: In some cases, a more soluble prodrug version of the analogue may be available or can be synthesized. These are often modified to improve solubility and are converted to the active form intracellularly.[6][11]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., antiviral or cytotoxicity assays).
Possible Cause Suggested Solution
Batch-to-batch variability in analogue purity. 1. Characterize each new batch: Perform analytical validation (e.g., HPLC, LC-MS/MS) to confirm the identity, purity, and impurity profile of each new lot. 2. Standardize concentration based on purity: Adjust the working concentration of the analogue based on the purity of the batch to ensure consistent molarity of the active compound in your assays. 3. Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier for each batch.
Degradation of the analogue. 1. Check storage conditions: Ensure the compound has been stored correctly (see FAQ 3). 2. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from lyophilized powder for each experiment. 3. Assess stability in assay media: If possible, analyze the stability of the analogue in your cell culture media over the course of the experiment.
Variability in cell culture. 1. Cell passage number: Use cells within a consistent and low passage number range. 2. Cell density: Ensure consistent cell seeding density across experiments.[12] 3. Mycoplasma testing: Regularly test your cell lines for mycoplasma contamination.
Issue 2: Unexpected or off-target effects observed.
Possible Cause Suggested Solution
Presence of biologically active impurities. 1. High-resolution analysis: Use high-resolution LC-MS/MS to identify and potentially quantify impurities. 2. Purify the compound: If significant impurities are detected, consider re-purifying a portion of the batch using preparative HPLC. 3. Test related compounds: If the structure of an impurity is known, test a purified standard of that impurity in your assay to determine its contribution to the observed effect.
Analogue is affecting a different pathway. 1. Literature review: Conduct a thorough literature search for known off-target effects of your guanosine analogue or similar compounds. 2. Targeted pathway analysis: Use specific inhibitors or activators of suspected off-target pathways to see if the unexpected effect is modulated.
Issue 3: Difficulty in achieving complete dissolution of the analogue.
Possible Cause Suggested Solution
Poor intrinsic solubility. 1. Test different solvents: Systematically test a panel of biocompatible solvents (e.g., DMSO, ethanol, DMF) for their ability to dissolve the compound. 2. Sonication or gentle heating: These methods can sometimes aid in dissolution, but be cautious as they can also promote degradation. 3. pH optimization: As mentioned in FAQ 4, systematically vary the pH of the buffer.
Presence of insoluble impurities. 1. Filtration: After attempting to dissolve the compound, centrifuge the solution and filter the supernatant to remove any insoluble material. 2. Analyze the insoluble fraction: If possible, analyze the composition of the insoluble material to identify the problematic impurities.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of a synthetic guanosine analogue. The specific column and mobile phase conditions may need to be optimized for your particular compound.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Your synthetic guanosine analogue.

  • Reference standard of known purity (if available).

2. Sample Preparation:

  • Prepare a stock solution of your guanosine analogue in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution with Mobile Phase A to a final concentration of 10-20 µg/mL.

3. HPLC Method:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or the λmax of your compound)
Injection Volume 10 µL
Gradient 5% B for 2 min, then a linear gradient to 95% B over 20 min, hold at 95% B for 5 min, then return to 5% B and equilibrate for 5 min.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of your analogue by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • If a reference standard is used, compare the retention time of your main peak to that of the standard to confirm identity.

Protocol 2: LC-MS/MS for Identity Confirmation and Impurity Identification

This protocol outlines a general approach for confirming the molecular weight of your synthetic guanosine analogue and identifying potential impurities.

1. Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • HPLC column and mobile phases as described in Protocol 1.

  • Your synthetic guanosine analogue sample, prepared as in Protocol 1.

2. LC-MS/MS Method:

  • Use the same HPLC method as in Protocol 1.

  • Set the mass spectrometer to operate in positive ion mode (or negative ion mode, depending on the analogue's structure).

  • Acquire full scan MS data over a mass range that includes the expected molecular weight of your analogue and potential impurities (e.g., m/z 100-1000).

  • For targeted analysis, set up selected ion monitoring (SIM) for the expected m/z of your compound.

  • To aid in structural elucidation of impurities, perform tandem MS (MS/MS) on the most abundant ions in the full scan.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of your guanosine analogue. The retention time should match the peak observed in the UV chromatogram.

  • Examine the mass spectrum of the main peak to confirm the molecular weight of your compound.

  • Analyze the full scan data for other ions that may correspond to impurities.

  • Use the MS/MS fragmentation patterns to help identify the structures of any significant impurities.

Visualizations

Experimental_Workflow cluster_0 Batch Receipt & Initial Assessment cluster_1 Quality Control & Validation cluster_2 Experimental Use cluster_3 Troubleshooting Batch New Batch of Synthetic Guanosine Analogue CoA Review Certificate of Analysis (CoA) Batch->CoA Solubility Solubility Testing CoA->Solubility Purity Purity Analysis (HPLC) Solubility->Purity Identity Identity Confirmation (LC-MS/MS) Purity->Identity Stock Prepare Stock Solution Identity->Stock Assay Perform Experiment (e.g., cell-based assay) Stock->Assay Inconsistent Inconsistent Results? Assay->Inconsistent Inconsistent->Assay No, proceed with further experiments Reanalyze Re-analyze Batch Inconsistent->Reanalyze Yes Reanalyze->Purity

Caption: Workflow for quality control and experimental use of synthetic guanosine analogues.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA (viral or self-DNA) cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_act Activated STING (dimerization & translocation) STING_ER->STING_act TBK1 TBK1 STING_act->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 (dimer) pIRF3->pIRF3_nuc dimerizes & translocates ISGs Transcription of Type I Interferons (IFNs) & other ISGs pIRF3_nuc->ISGs activates

Caption: The cGAS-STING signaling pathway, a target for some guanosine analogues.[13][14][15][16][17]

References

Preventing degradation of 8-(N,N-Dimethylaminomethyl)guanosine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-(N,N-Dimethylaminomethyl)guanosine during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. For short-term storage, 2-8°C is also acceptable. The compound is known to be hygroscopic, so it is crucial to minimize its exposure to humidity.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors contributing to the degradation of guanosine (B1672433) analogs like this compound are:

  • Hydrolysis: Degradation can occur in aqueous solutions, and the rate is often pH-dependent. Both acidic and basic conditions can promote hydrolysis of the glycosidic bond or modifications on the guanine (B1146940) base.

  • Oxidation: The guanine base is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific data for this compound is limited, degradation of guanosine analogs typically involves hydrolysis of the N-glycosidic bond, leading to the release of the guanine base derivative and the ribose sugar. The dimethylaminomethyl group at the 8-position may also be susceptible to degradation, potentially through oxidation or other reactions.

Q5: How can I assess the purity and detect degradation of my this compound sample?

A5: The most common methods for assessing the purity and detecting degradation products are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of the compound in the experimental buffer.Prepare fresh solutions for each experiment. Assess the stability of the compound in your specific buffer system by incubating it for the duration of the experiment and analyzing it by HPLC.
Unexpected peaks in HPLC analysis. Degradation of the compound during storage or sample preparation.Review storage conditions. For solid compound, ensure it is stored in a desiccator at the recommended temperature. For solutions, avoid repeated freeze-thaw cycles. Prepare samples for analysis immediately before injection.
Inconsistent experimental results. Partial degradation of the compound.Re-evaluate the purity of your stock of this compound using a validated analytical method like HPLC. If degradation is confirmed, obtain a new, high-purity batch of the compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][4]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze the samples by HPLC to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature.

  • Collect aliquots at different time intervals.

  • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Store the solid compound at an elevated temperature (e.g., 60°C) with and without humidity.

  • Prepare a solution of the compound and incubate it at an elevated temperature.

  • Analyze samples at various time points.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4]

  • A control sample should be protected from light.

  • Analyze the exposed and control samples at a specific time point.

HPLC Method for Purity Assessment

This is a general method that can be adapted for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., around 260 nm).[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

LC-MS/MS Method for Degradation Product Identification
  • Utilize the same chromatographic conditions as the HPLC method.

  • Couple the HPLC to a mass spectrometer.

  • Use electrospray ionization (ESI) in positive ion mode to detect the parent compound and its degradation products.

  • Perform tandem MS (MS/MS) on the detected peaks to obtain fragmentation patterns, which will aid in the structural elucidation of the degradation products.

Visualizations

degradation_pathway This compound This compound Degradation Products Degradation Products This compound->Degradation Products Hydrolysis Products Hydrolysis Products Degradation Products->Hydrolysis Products Hydrolysis (Acid/Base) Oxidation Products Oxidation Products Degradation Products->Oxidation Products Oxidation Photolytic Products Photolytic Products Degradation Products->Photolytic Products Photolysis 8-(N,N-Dimethylaminomethyl)guanine + Ribose 8-(N,N-Dimethylaminomethyl)guanine + Ribose Hydrolysis Products->8-(N,N-Dimethylaminomethyl)guanine + Ribose

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid/Base Hydrolysis Acid/Base Hydrolysis HPLC-UV HPLC-UV Acid/Base Hydrolysis->HPLC-UV Purity Oxidation Oxidation LC-MS/MS LC-MS/MS Oxidation->LC-MS/MS Degradant ID Thermal Stress Thermal Stress Thermal Stress->HPLC-UV Photolysis Photolysis Photolysis->LC-MS/MS NMR NMR LC-MS/MS->NMR Structure Elucidation This compound This compound This compound->Acid/Base Hydrolysis This compound->Oxidation This compound->Thermal Stress This compound->Photolysis

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide: 8-(N,N-Dimethylaminomethyl)guanosine and R848 (Resiquimod) for Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunostimulatory compounds 8-(N,N-Dimethylaminomethyl)guanosine and R848 (Resiquimod). This analysis is based on their mechanisms of action, target receptors, downstream signaling pathways, and available performance data.

Introduction

Both this compound and R848 (Resiquimod) are potent synthetic immune activators that function by engaging Toll-like receptors (TLRs), key players in the innate immune system. While both molecules are recognized for their ability to induce robust cytokine responses, they exhibit distinct receptor specificities and downstream effects. R848, an imidazoquinoline compound, is a well-characterized dual agonist of TLR7 and TLR8 in humans.[1][2][3] In contrast, this compound is a C8-substituted guanosine (B1672433) analog that primarily signals through TLR7.[4][5] This guide delves into a detailed comparison of these two compounds, presenting available quantitative data, experimental methodologies, and visual representations of their signaling cascades to aid in the selection of the appropriate tool for immunological research and therapeutic development.

Mechanism of Action and Receptor Specificity

The primary distinction between these two immunomodulators lies in their interaction with TLRs.

R848 (Resiquimod) is a dual agonist for human Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] However, in mice, R848 selectively activates TLR7 as murine TLR8 is considered non-functional.[6] TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a common molecular pattern associated with viral pathogens.[6]

This compound , as a guanosine analog with a substitution at the C8 position, functions as a TLR7 agonist.[4][5] Studies on similar C8-substituted guanosine analogs have demonstrated their exclusive activation of TLR7, with no activity on TLR8.[5] The immunostimulatory activity of these guanosine analogs is attributed to their ability to mimic natural TLR7 ligands and induce a potent type I interferon (IFN) response.[5]

Signaling Pathways

Upon receptor engagement, both compounds trigger downstream signaling cascades that culminate in the activation of key transcription factors and the subsequent production of a wide array of cytokines and chemokines.

Both this compound and R848 initiate a MyD88-dependent signaling pathway upon binding to TLR7.[7][8] This pathway involves the recruitment of adaptor proteins and subsequent activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[7][8][9]

  • NF-κB activation leads to the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11]

  • IRF7 activation is crucial for the induction of type I interferons (IFN-α and IFN-β), which play a pivotal role in antiviral immunity.[8][9]

R848, through its additional interaction with TLR8 in human cells, can also robustly activate NF-κB, leading to a strong pro-inflammatory cytokine response.[12]

G cluster_0 This compound cluster_1 R848 (Resiquimod) Compound_G This compound TLR7_G TLR7 MyD88_G MyD88 IRAKs_G IRAKs TRAF6_G TRAF6 NFkB_G NF-κB IRF7_G IRF7 Cytokines_G Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) IFN_G Type I Interferons (IFN-α, IFN-β) Compound_R R848 (Resiquimod) TLR7_R TLR7 TLR8_R TLR8 (human) MyD88_R MyD88 IRAKs_R IRAKs TRAF6_R TRAF6 NFkB_R NF-κB IRF7_R IRF7 Cytokines_R Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-12) IFN_R Type I Interferons (IFN-α, IFN-β)

Caption: Signaling pathways of this compound and R848.

Performance Data

Quantitative data on the potency and efficacy of these compounds are crucial for experimental design. The following tables summarize available data from the literature.

Table 1: Potency of R848 (Resiquimod) in TLR Activation

ReceptorCell LineAssayEC50Reference
Human TLR7HEK293NF-κB Reporter~0.5 µM[13]
Human TLR8HEK293NF-κB Reporter~5.0 µM[13]

Note: EC50 values can vary depending on the specific experimental conditions, cell line, and reporter system used.

Table 2: Comparative Cytokine Induction Profile

CompoundPredominant Cytokine ResponseKey Induced CytokinesReference
This compound (and related guanosine analogs) Strong Type I Interferon inductionIFN-α, IFN-β[5]
R848 (Resiquimod) Broad pro-inflammatory and Type I Interferon responseTNF-α, IL-6, IL-12, IFN-α, IFN-β[5][14]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for assessing the activity of these TLR agonists.

In Vitro TLR Activation Assay using HEK-Blue™ TLR Reporter Cells

This method is commonly used to determine the potency of TLR agonists.

Objective: To measure the activation of TLR7 or TLR8 by a test compound.

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

  • Test compounds (this compound or R848)

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Preparation: Plate HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Cell Treatment: Remove the growth medium from the cells and add 20 µL of the prepared compound dilutions. Include a vehicle control.

  • Incubation: Add 180 µL of HEK-Blue™ Detection medium to each well and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the EC50 value using non-linear regression analysis.

G A Plate HEK-Blue™ TLR reporter cells C Treat cells with compound dilutions A->C B Prepare serial dilutions of test compounds B->C D Add HEK-Blue™ Detection medium C->D E Incubate 16-24 hours at 37°C D->E F Measure absorbance at 620-655 nm E->F G Analyze data and determine EC50 F->G

Caption: Workflow for in vitro TLR activation assay.

Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to induce cytokine production in primary human immune cells.

Objective: To quantify the levels of specific cytokines produced by human PBMCs upon stimulation with a test compound.

Materials:

  • Human PBMCs isolated from healthy donors

  • Test compounds (this compound or R848)

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • 96-well cell culture plates

  • ELISA kits for specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Plate human PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

  • Compound Stimulation: Add various concentrations of the test compounds to the wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.

Conclusion

This compound and R848 (Resiquimod) are valuable tools for stimulating innate immune responses. The choice between them will largely depend on the specific research goals.

  • R848 is a potent, well-characterized dual TLR7/8 agonist that induces a broad spectrum of pro-inflammatory cytokines and type I interferons. Its dual activity in human cells makes it a strong candidate for applications requiring robust and multifaceted immune activation.

  • This compound , as a representative of C8-substituted guanosine analogs, offers a more targeted approach by selectively activating TLR7. This specificity may be advantageous in applications where a strong type I interferon response is desired with potentially less of the broad pro-inflammatory effects associated with TLR8 activation.

Further research is needed to fully quantify the potency and efficacy of this compound and to directly compare its performance against R848 in a wider range of immunological assays. This will enable a more refined selection of these powerful immunomodulators for future therapeutic and research applications.

References

Comparative Analysis of TLR7 Agonists: 8-(N,N-Dimethylaminomethyl)guanosine vs. Gardiquimod

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Head-to-Head Examination of Two Distinct Toll-Like Receptor 7 Agonists for Immunotherapeutic Research and Development

This guide provides a comprehensive comparison of two prominent Toll-like receptor 7 (TLR7) agonists: 8-(N,N-Dimethylaminomethyl)guanosine, a nucleoside analog, and Gardiquimod, an imidazoquinoline compound. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and infectious diseases. Herein, we present a detailed analysis of their mechanisms of action, available performance data, and relevant experimental protocols to aid in the selection of the most suitable agonist for specific research applications.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, ultimately orchestrating a robust antiviral and anti-tumor immune response. Consequently, TLR7 agonists are of significant interest as vaccine adjuvants and immunotherapeutic agents.

This compound belongs to the class of guanosine-based TLR7 ligands. These molecules act as endogenous agonists, often requiring the presence of ssRNA to synergistically activate the TLR7 receptor.

Gardiquimod is a synthetic small molecule from the imidazoquinoline family, known for its specific and potent activation of TLR7. Unlike nucleoside analogs, it can directly bind to and activate the receptor without the absolute requirement for a co-ligand.

Mechanism of Action and Signaling Pathway

Both this compound and Gardiquimod exert their effects through the activation of the TLR7 signaling pathway. Upon binding to TLR7 in the endosome, a conformational change in the receptor initiates the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex and subsequent activation of downstream signaling cascades involving IRAK kinases and TRAF6. Ultimately, this results in the activation of transcription factors such as NF-κB and IRF7, which drive the expression of type I interferons and pro-inflammatory cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Agonist TLR7 Agonist (Guanosine derivative or Gardiquimod) Agonist->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Expression Gene Expression NF_kB->Gene_Expression IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->Type_I_IFN

Caption: TLR7 Signaling Pathway.

Performance Data: A Comparative Overview

Quantitative data for a direct, head-to-head comparison of this compound and Gardiquimod is limited in publicly available literature. However, by compiling data from various studies, we can draw a comparative picture of their activities.

ParameterThis compoundGardiquimod
Chemical Class Guanosine (B1672433) Nucleoside AnalogImidazoquinoline
Mechanism Synergistic activation with ssRNADirect agonist
Potency (EC50) Data not available for this specific derivative. Other 8-substituted guanosine analogs show activity in the micromolar range.~2 µM (in HEK293-hTLR7 reporter assay)
Induced Cytokines Expected to induce Type I IFNs (IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), similar to other guanosine-based TLR7 agonists.IFN-γ, IL-6, IFN-α, TNF-α, and others.[1][2]
Selectivity Generally selective for TLR7.Specific for TLR7 at lower concentrations; may activate TLR8 at high concentrations (>10 µg/ml).
Notes Activity is dependent on the presence of an RNA oligonucleotide.Reportedly more potent than the related compound, Imiquimod.

Experimental Protocols

Accurate and reproducible assessment of TLR7 agonist activity is critical. Below are detailed methodologies for key experiments.

HEK-Blue™ TLR7 Reporter Gene Assay

This assay is used to determine the potency of TLR7 agonists by measuring the activation of the NF-κB signaling pathway.

HEK_Blue_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_detect Detection start Start: Culture HEK-Blue™ hTLR7 cells seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24 hours seed->incubate1 add_agonist Add TLR7 agonist dilutions incubate1->add_agonist incubate2 Incubate for 18-24 hours add_agonist->incubate2 transfer_supernatant Transfer supernatant to a new plate incubate2->transfer_supernatant add_quanti_blue Add QUANTI-Blue™ Solution transfer_supernatant->add_quanti_blue incubate3 Incubate for 1-3 hours at 37°C add_quanti_blue->incubate3 read_plate Read absorbance at 620-655 nm incubate3->read_plate

Caption: HEK-Blue™ TLR7 Reporter Assay Workflow.

Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and selective antibiotics (Hygromycin B and Zeocin™).

  • Seeding: Plate cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Stimulation: Prepare serial dilutions of the TLR7 agonists (this compound and Gardiquimod) in fresh cell culture medium. For guanosine analogs, co-stimulation with a ssRNA like poly(U) may be necessary. Add the agonist solutions to the cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Transfer 20 µl of supernatant from each well to a new 96-well plate. Add 180 µl of QUANTI-Blue™ Solution (InvivoGen) to each well.

  • Measurement: Incubate the detection plate at 37°C for 1-3 hours and measure the optical density at 620-655 nm using a spectrophotometer.

  • Analysis: Calculate the EC50 value by plotting the absorbance against the log of the agonist concentration.

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokines (e.g., IFN-α, TNF-α, IL-6) secreted by immune cells upon stimulation with TLR7 agonists.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and antibiotics. Plate the cells at a density of 1 x 10^6 cells/ml in a 24-well plate. Add TLR7 agonists at various concentrations and incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

    • Detection: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Enzyme Conjugation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.

    • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement and Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Flow Cytometry for Immune Cell Activation

This method is used to assess the activation of specific immune cell populations by monitoring the upregulation of cell surface markers.

Methodology:

  • Cell Stimulation: Stimulate PBMCs with TLR7 agonists as described in the ELISA protocol.

  • Cell Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD69, CD86 for activation markers; CD3, CD14, CD19 for lineage markers) for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on specific cell populations (e.g., T cells, B cells, monocytes) and quantify the expression of activation markers.

Summary and Conclusion

Both this compound and Gardiquimod are valuable tools for studying TLR7-mediated immune responses.

  • Gardiquimod is a well-characterized, potent, and specific synthetic TLR7 agonist. Its direct mechanism of action and the availability of quantitative performance data make it a reliable choice for a wide range of in vitro and in vivo applications.

  • This compound , as a guanosine derivative, represents a class of agonists that may more closely mimic the endogenous activation of TLR7. Its synergistic activity with ssRNA provides a unique model for investigating the nuances of TLR7 recognition and signaling. However, the lack of specific quantitative data for this particular derivative necessitates preliminary dose-response studies to determine its optimal working concentration.

The choice between these two agonists will depend on the specific experimental goals. For researchers requiring a well-defined and potent TLR7 stimulus, Gardiquimod is an excellent option. For those interested in the synergistic and potentially more physiological aspects of TLR7 activation, this compound and other guanosine analogs offer a compelling alternative, albeit one that requires more initial characterization. The experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of these and other TLR7 agonists.

References

Comparative Analysis of 8-(N,N-Dimethylaminomethyl)guanosine Cross-reactivity with Toll-like Receptor 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Toll-like receptor 8 (TLR8) cross-reactivity of 8-(N,N-Dimethylaminomethyl)guanosine against other well-characterized TLR8 agonists. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to facilitate an objective assessment.

Executive Summary

Available evidence strongly suggests that this compound, a guanosine (B1672433) analog, is unlikely to be a significant agonist of Toll-like receptor 8 (TLR8). Studies on related guanosine analogs have demonstrated that their immunostimulatory activity is primarily mediated through Toll-like receptor 7 (TLR7), with little to no cross-reactivity with TLR8. In contrast, several potent and selective synthetic TLR8 agonists have been developed and characterized, offering robust platforms for targeted TLR8 modulation. This guide will compare the expected activity of this compound with established TLR8 agonists such as Motolimod (VTX-2337), Resiquimod (R848), and Selgantolimod (GS-9688).

Comparative Analysis of TLR8 Agonist Potency

The following table summarizes the half-maximal effective concentrations (EC50) of various compounds for human TLR8 and TLR7 activation. A lower EC50 value indicates higher potency.

CompoundTLR8 EC50TLR7 EC50Selectivity Profile
This compoundNot Reported (Likely Inactive)Not ReportedExpected to be TLR7 selective based on analog data
Motolimod (VTX-2337)~100 nM[1][2]19.8 µM[3]Selective TLR8 Agonist
Resiquimod (R848)4.5 ± 3.2 µM[4]1.5 ± 0.3 µM[4]Dual TLR7/TLR8 Agonist
Selgantolimod (GS-9688)220 nM (for IL-12p40 induction)[5][6]>50 µM (for IFN-α induction)[5][6]Selective TLR8 Agonist (>100-fold)
DN0526.7 nM[3]>50 µM[3]Highly Potent and Selective TLR8 Agonist

Note: Data for this compound is inferred from studies on analogous guanosine derivatives which show activation of TLR7 but not TLR8[7][8].

TLR8 Signaling Pathway

Activation of TLR8, an endosomal receptor that recognizes single-stranded RNA (ssRNA), initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. Upon ligand binding, TLR8 dimerizes and recruits the adaptor protein MyD88. This leads to the activation of downstream signaling molecules, including IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the production of cytokines such as TNF-α and IL-12.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruitment Ligand ssRNA / Agonist Ligand->TLR8 Binding & Dimerization IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation NFkB_nucleus NF-κB (translocation) NFkB->NFkB_nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_nucleus->Cytokines Gene Transcription Experimental_Workflow_NFkB_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Seed HEK293-hTLR8 reporter cells in 96-well plate B Incubate overnight A->B D Add compound dilutions to cells B->D C Prepare serial dilutions of test compounds C->D E Incubate for 18-24 hours D->E F Measure reporter gene activity (SEAP or Luciferase) E->F G Calculate fold induction vs. vehicle control F->G H Determine EC50 values from dose-response curves G->H

References

Validating the TLR7-Dependent Activity of 8-(N,N-Dimethylaminomethyl)guanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the Toll-like receptor 7 (TLR7)-dependent activity of the novel guanosine (B1672433) analog, 8-(N,N-Dimethylaminomethyl)guanosine. By comparing its structural characteristics to established TLR7 agonists and outlining detailed experimental protocols, researchers can effectively assess its potential as a selective immunomodulator.

Introduction to Guanosine Analogs as TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA viruses.[1][2][3] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[4][5]

Certain C8-substituted and N7, C8-disubstituted guanine (B1146940) ribonucleosides have been identified as a class of small molecules with potent immunostimulatory activity mediated through TLR7.[6][7] this compound belongs to this class of compounds. Its activity is hypothesized to be dependent on its structural similarity to endogenous TLR7 ligands and other synthetic guanosine analog agonists. The activation of TLR7 by these analogs typically requires endosomal acidification.[8]

Comparative Analysis of TLR7 Agonists

The validation of this compound's TLR7 activity involves comparing its performance against a known C8-substituted guanosine analog, Loxoribine (B1675258) (7-allyl-8-oxoguanosine), and a broader TLR7/8 agonist, Resiquimod (R848).

Table 1: In Vitro TLR7 Activity Profile

CompoundTarget(s)EC50 (TLR7)Cell-Based AssayCytokine Induction Profile (Primary Cells)
This compound Predicted: TLR7To be determinedTo be determinedTo be determined
LoxoribineTLR7~100-200 µMHEK-Blue™ hTLR7 ReporterIFN-α, IL-12 (in pDCs and other immune cells)
Resiquimod (R848)TLR7/TLR8~0.1-1 µMHEK-Blue™ hTLR7/hTLR8 ReporterIFN-α, TNF-α, IL-12 (broad activity in various immune cells)[9][10]

EC50 values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

To validate the TLR7-dependent activity of this compound, the following key experiments are recommended:

TLR7 Reporter Gene Assay

This assay provides a quantitative measure of TLR7 activation in a controlled in vitro system.

Objective: To determine if this compound can activate the TLR7 signaling pathway and to quantify its potency (EC50).

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)[1]

  • HEK-Blue™ Detection medium (InvivoGen)[11]

  • This compound, Loxoribine, R848

  • 96-well, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm

Procedure:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 cells as per the manufacturer's instructions. On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.[11]

  • Compound Dilution: Prepare a serial dilution of this compound and control compounds (Loxoribine, R848) in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Assay Plate Setup: Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.[11]

  • Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.[11]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[11][12]

  • Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm. The blue color development is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which corresponds to TLR7 activation.[11][12]

Cytokine Quantification in Human PBMCs

This assay assesses the ability of the compound to induce a functional immune response in primary human cells.

Objective: To measure the production of key cytokines (e.g., IFN-α, TNF-α, IL-12) by human peripheral blood mononuclear cells (PBMCs) in response to this compound.

Materials:

  • Ficoll-Paque for PBMC isolation

  • Human whole blood from healthy donors

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound, Loxoribine, R848

  • Human IFN-α, TNF-α, IL-12 ELISA kits

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Compound Stimulation: Add various concentrations of this compound and control compounds to the wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[11]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.[11]

  • Cytokine Quantification (ELISA): Quantify the concentration of IFN-α, TNF-α, and IL-12 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[11]

Visualizing the Mechanism of Action

To understand the underlying biological processes, the following diagrams illustrate the TLR7 signaling pathway and the experimental workflow for its validation.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 2. Dimerization & Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor 3a. Phosphorylation & Degradation IRF7_nuc IRF7 IRF7->IRF7_nuc 3b. Phosphorylation & Translocation Ligand This compound Ligand->TLR7 1. Binding NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_nuc->Cytokines 4a. Gene Transcription IFN Type I Interferons (IFN-α) IRF7_nuc->IFN 4b. Gene Transcription

Caption: TLR7 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Validation cluster_readout1 Readout 1 cluster_readout2 Readout 2 cluster_analysis Data Analysis & Comparison Compound This compound & Control Agonists HEK_assay HEK-Blue™ TLR7 Reporter Assay Compound->HEK_assay PBMC_assay Human PBMC Stimulation Compound->PBMC_assay SEAP SEAP Activity (EC50 Determination) HEK_assay->SEAP ELISA Cytokine Quantification (IFN-α, TNF-α, IL-12) PBMC_assay->ELISA Analysis Compare potency and cytokine profile to known TLR7 agonists (Loxoribine, R848) SEAP->Analysis ELISA->Analysis

Caption: Experimental Validation Workflow

Conclusion

By employing the outlined experimental protocols and comparative analysis, researchers can effectively validate the TLR7-dependent activity of this compound. This systematic approach will elucidate its potency, selectivity, and functional immunological effects, providing the necessary data to support its further development as a potential therapeutic agent.

References

A Researcher's Guide to TLR7 Agonists: Comparing Cytokine Induction Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance and cytokine signatures of common Toll-like receptor 7 agonists, supported by experimental data and protocols to guide researchers, scientists, and drug development professionals.

The activation of Toll-like receptor 7 (TLR7) presents a powerful strategy for stimulating the innate immune system, with significant therapeutic potential in oncology and virology. TLR7 agonists trigger the production of a cascade of cytokines that shape the subsequent immune response. However, not all TLR7 agonists are created equal. Differences in their chemical structures lead to varied potencies and distinct cytokine profiles. This guide provides a comparative analysis of prominent TLR7 agonists, offering a clear summary of their induced cytokine signatures, detailed experimental protocols for their evaluation, and visual aids for understanding the underlying mechanisms.

Comparative Cytokine Induction Data

The selection of a TLR7 agonist often depends on the desired immunological outcome, which is largely dictated by the specific cytokines it induces. Resiquimod (B1680535) (R848), for example, is known for its high potency and broad cytokine induction, while other agonists may elicit a more targeted response. The following table summarizes quantitative data on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with different TLR7 agonists.

FeatureImiquimodResiquimod (R848)Vesatolimod (B611671) (GS-9620)
Target Receptors Primarily TLR7[1][2]TLR7 and TLR8[1][2]TLR7[3][4]
Potency Less potent[1][5]10 to 100-fold more potent than Imiquimod[1]Potent oral agonist[3][4]
IFN-α Induction Strong[5][6]Very Strong[2]Induces IFN-stimulated genes, but systemic IFN-α may be limited[7][8]
TNF-α Induction Moderate[5]Strong[2]Low / Indirect[8]
IL-6 Induction Moderate[5]Strong[9][10]Low / Indirect[8]
IL-12 Induction Weak to Moderate[11]Strong[2][10]Not a primary induced cytokine

This table synthesizes data from multiple sources. Relative induction levels can vary based on experimental conditions such as cell type, agonist concentration, and incubation time.

Experimental Protocol: Cytokine Profile Analysis in PBMCs

This section details a standardized methodology for quantifying cytokine release from human PBMCs stimulated with TLR7 agonists.

1. PBMC Isolation

  • Obtain whole blood or buffy coats from healthy donors.

  • Dilute the blood sample 1:1 with sterile Phosphate-Buffered Saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer (plasma) and carefully collect the distinct band of mononuclear cells (the PBMC layer).

  • Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

2. Cell Stimulation

  • Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Seed 200 µL of the cell suspension into each well of a 96-well flat-bottom cell culture plate.

  • Prepare stock solutions of TLR7 agonists (e.g., Imiquimod, Resiquimod) in a suitable solvent like DMSO, and then dilute to final working concentrations in culture medium.

  • Add the diluted agonists to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., LPS for TLR4).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 to 48 hours.[10][12][13]

3. Cytokine Quantification

  • After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.

  • Carefully collect the cell-free supernatant from each well.

  • Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) following the manufacturer’s instructions.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_Agonist TLR7 Agonist TLR7 TLR7 TLR7_Agonist->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 Complex TRAF6->TAK1 TRAF3->IRF7 p_IRF7 Phosphorylated IRF7 IRF7->p_IRF7 phosphorylated IKK IKK Complex TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p_IRF7_nuc IRF7 p_IRF7->p_IRF7_nuc translocates ProInflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NFkB_nuc->ProInflammatory_Genes induces transcription IFN_Genes Type I IFN Genes (IFN-α) p_IRF7_nuc->IFN_Genes induces transcription

Caption: TLR7 activation in the endosome triggers MyD88-dependent signaling.

Experimental_Workflow Experimental Workflow for Cytokine Profiling cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Blood 1. Whole Blood Collection Isolation 2. PBMC Isolation (Ficoll Gradient) Blood->Isolation Seeding 3. Cell Seeding (1x10^6 cells/mL) Isolation->Seeding Stimulation 4. Add TLR7 Agonists (Incubate 24-48h) Seeding->Stimulation Harvest 5. Harvest Supernatants Stimulation->Harvest Quantify 6. Cytokine Quantification (ELISA / Multiplex) Harvest->Quantify Analysis 7. Comparative Data Analysis Quantify->Analysis

Caption: Step-by-step workflow for assessing TLR7 agonist-induced cytokines.

Conclusion

The choice between TLR7 agonists depends critically on the desired therapeutic effect. Resiquimod (R848) acts as a potent, broad-spectrum immune activator, inducing a robust Th1-polarizing cytokine milieu that includes high levels of IFN-α, TNF-α, and IL-12.[2] This makes it a strong candidate for applications where powerful, multi-faceted immune stimulation is required, such as in vaccine adjuvants or cancer immunotherapy. In contrast, agonists like Imiquimod offer a more moderate, yet still effective, Th1-biased response.[2] Vesatolimod appears to excel at inducing interferon-stimulated genes, which may be advantageous in viral indications where a strong type I interferon response is paramount and a broad pro-inflammatory cytokine release could be undesirable.[7][8] The provided protocols and diagrams serve as a foundational resource for researchers to conduct their own comparative studies, ultimately enabling a more informed selection of TLR7 agonists for preclinical and clinical development.

References

Comparative Efficacy of Guanosine Analogue Immunomodulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 8-(N,N-Dimethylaminomethyl)guanosine in the context of other Toll-like Receptor 7 (TLR7) activating guanosine (B1672433) analogues.

The primary mechanism of action for these compounds is the activation of TLR7, an endosomal receptor that recognizes single-stranded RNA. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and antitumor immune responses.

Quantitative Comparison of TLR7-Activating Guanosine Analogues

The following tables summarize the available quantitative data for the immunostimulatory activity of selected guanosine analogues. This data provides a benchmark for the expected efficacy of novel compounds like this compound.

Table 1: In Vitro Cytokine Induction by Guanosine Analogues

CompoundCell TypeCytokineConcentrationCytokine Level (pg/mL)Citation
8-hydroxyguanosine (8-OHG) + polyUMouse bone marrow-derived pDCsIFN-α100 µM~1500[1]
8-hydroxyguanosine (8-OHG) + polyUMouse bone marrow-derived pDCsIL-12p40100 µM~600[1]
Guanosine (G) + polyUMouse bone marrow-derived pDCsIFN-α100 µM~1200[1]
Guanosine (G) + polyUMouse bone marrow-derived pDCsIL-12p40100 µM~400[1]
8-hydroxyguanosine (8-OHG) + polyUHuman pDCsIFN-α100 µM~8000[2]
8-hydroxyguanosine (8-OHG) + polyUHuman pDCsTNF-α100 µM~150[2]
Guanosine (G) + polyUHuman pDCsIFN-α100 µM~6000[2]
Guanosine (G) + polyUHuman pDCsTNF-α100 µM~100[2]

Table 2: Binding Affinity of Guanosine Analogues to TLR7

CompoundKd (µM)Citation
Guanosine (G)1.3[1]
2'-deoxyguanosine (dG)0.8[1]
8-hydroxyguanosine (8-OHG)4.8[1]
8-hydroxy-2'-deoxyguanosine (8-OHdG)2.5[1]
Loxoribine1.8[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are representative protocols for key experiments used to characterize TLR7-activating guanosine analogues.

In Vitro Cytokine Induction Assay

This assay quantifies the production of specific cytokines by immune cells in response to stimulation with a guanosine analogue.

1. Cell Preparation:

  • Isolate primary immune cells (e.g., peripheral blood mononuclear cells (PBMCs), spleen cells, or bone marrow-derived dendritic cells) from human or mouse sources.

  • Culture the cells in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) at a density of 1 x 10^6 cells/mL in 96-well plates.

2. Compound Stimulation:

  • Prepare a serial dilution of the test guanosine analogue and a positive control (e.g., Loxoribine or R848).

  • Add the compounds to the cell cultures and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Cytokine Quantification:

  • Centrifuge the plates to pellet the cells and collect the culture supernatants.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

  • Generate dose-response curves and calculate the EC50 value (the concentration of the compound that induces 50% of the maximal cytokine production).

NF-κB Reporter Assay in HEK293 Cells

This assay determines the ability of a compound to activate the NF-κB signaling pathway downstream of TLR7.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS.

  • Co-transfect the cells with expression plasmids for human TLR7 and an NF-κB-luciferase reporter gene. A plasmid constitutively expressing Renilla luciferase can be included for normalization.

2. Compound Treatment:

  • 24 hours post-transfection, treat the cells with varying concentrations of the guanosine analogue.

3. Luciferase Assay:

  • After 6-8 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as fold induction of NF-κB activity over untreated cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TLR7 activation and the experimental procedures for its study can aid in understanding the efficacy of guanosine analogues.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Guanosine_Analogue Guanosine Analogue Guanosine_Analogue->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IKK_complex->NFkappaB Activates IkappaB->NFkappaB Inhibits Gene_Expression Gene Expression (Cytokines, Type I IFN) NFkappaB->Gene_Expression Promotes IRF7->Gene_Expression Promotes Experimental_Workflow cluster_invitro In Vitro Assays cluster_cells Compound Guanosine Analogue (e.g., this compound) TLR7_Binding TLR7 Binding Assay (e.g., SPR, ITC) Compound->TLR7_Binding Cell_Based_Assays Cell-Based Assays Compound->Cell_Based_Assays Data_Analysis Data Analysis (EC50, Potency, Efficacy) TLR7_Binding->Data_Analysis Immune_Cells Primary Immune Cells (pDCs, PBMCs) Cell_Based_Assays->Immune_Cells Reporter_Cells HEK293-TLR7 Reporter Cells Cell_Based_Assays->Reporter_Cells Cytokine_Assay Cytokine Production (ELISA, Luminex) Immune_Cells->Cytokine_Assay NFkB_Assay NF-κB Activation (Luciferase Assay) Reporter_Cells->NFkB_Assay Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis

References

Benchmarking the Immunostimulatory Activity of Novel Guanosine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunostimulatory activity of novel guanosine (B1672433) compounds, focusing on their performance as Toll-like receptor 7 (TLR7) agonists. Experimental data from various studies are summarized to facilitate a comparative analysis of their potential as therapeutic agents and vaccine adjuvants. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and workflows are included to support further research and development.

I. Comparative Analysis of Immunostimulatory Activity

Novel guanosine analogs have emerged as potent activators of the innate immune system, primarily through the activation of Toll-like receptor 7 (TLR7).[1][2][3] This activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and type I interferons, and the subsequent activation of various immune cells, including B cells, natural killer (NK) cells, macrophages, and dendritic cells.[1][2]

This section provides a comparative overview of the in vitro activity of several prominent novel guanosine compounds, including 7-Thia-8-oxoguanosine (Isatoribine) and 7-Allyl-8-oxoguanosine (Loxoribine), benchmarked against other known TLR7 agonists where data is available.

Table 1: In Vitro Cytokine Induction by Guanosine Analogs in Mouse Splenocytes
CompoundConcentration (µM)IL-6 Production (pg/mL)IL-12 (p40) Production (pg/mL)Type I IFN Production (U/mL)
7-Thia-8-oxoguanosine (TOG) 10~1500~500~200
30~3000~1000~400
100~4500~1500~600
Loxoribine 100~4000~1200Not Reported
7-Deazaguanosine 100~3500~1000Not Reported

Data summarized from Lee et al., 2003.[1][4]

Table 2: Comparative TLR7 Agonist Activity (HEK293 Reporter Cells)
CompoundTargetEC50 (µM)
Loxoribine Human TLR7~10-50
Isatoribine (7-Thia-8-oxoguanosine) Human TLR7~1-10
R848 (Resiquimod) Human TLR7/8~0.1-1

EC50 values are approximate and collated from multiple sources for comparative purposes. Actual values may vary depending on the specific assay conditions.

II. Signaling Pathway and Experimental Workflows

Signaling Pathway

The immunostimulatory effects of these novel guanosine compounds are predominantly mediated through the MyD88-dependent signaling pathway following activation of TLR7 in the endosome.[1][5]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Guanosine Guanosine Analog Guanosine->TLR7 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK MAPK TRAF6->MAPK IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes MAPK->Cytokine_Genes IFN_Genes Type I IFN Genes IRF7->IFN_Genes Splenocyte_Stimulation_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Isolate_Spleen Isolate Spleen from Mouse Prepare_Splenocytes Prepare Single-Cell Suspension Isolate_Spleen->Prepare_Splenocytes Lyse_RBCs Lyse Red Blood Cells Prepare_Splenocytes->Lyse_RBCs Count_Cells Count Viable Cells Lyse_RBCs->Count_Cells Seed_Cells Seed Splenocytes in 96-well Plate Count_Cells->Seed_Cells Add_Compound Add Guanosine Compound (Various Concentrations) Seed_Cells->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokine Levels (ELISA) Collect_Supernatant->ELISA NK_Cell_Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis Isolate_NK Isolate NK Cells (Effector) Combine_Cells Co-culture NK and K562 cells at various E:T ratios Isolate_NK->Combine_Cells Label_Target Label K562 Cells (Target) with CFSE Label_Target->Combine_Cells Add_Compound Add Guanosine Compound Combine_Cells->Add_Compound Incubate_4h Incubate for 4 hours Add_Compound->Incubate_4h Add_Viability_Dye Add Viability Dye (e.g., 7-AAD) Incubate_4h->Add_Viability_Dye Flow_Cytometry Analyze by Flow Cytometry Add_Viability_Dye->Flow_Cytometry Gate_Cells Gate on Target Cells (CFSE+) Flow_Cytometry->Gate_Cells Determine_Lysis Determine % Lysis (Viability Dye+) Gate_Cells->Determine_Lysis

References

In Vivo Efficacy of 8-(N,N-Dimethylaminomethyl)guanosine and Other Adjuvants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective vaccines relies heavily on the use of adjuvants to enhance the immunogenicity of antigens. Toll-like receptor (TLR) agonists have emerged as a promising class of adjuvants due to their ability to activate innate immunity and subsequently shape the adaptive immune response. This guide provides a comparative overview of the in vivo efficacy of 8-(N,N-Dimethylaminomethyl)guanosine and other well-characterized adjuvants, with a focus on their mechanisms of action and performance in preclinical models.

Note on Data Availability: Despite a comprehensive search of publicly available scientific literature, specific in vivo efficacy data for this compound as a vaccine adjuvant, including quantitative measures such as antibody titers and cytokine profiles from direct comparative studies, could not be located. The following guide therefore focuses on the known mechanisms and efficacy of related 8-substituted guanosine (B1672433) analogs and provides a detailed comparison with other prominent adjuvants for which in vivo data is available.

Mechanism of Action: TLR7/8 Agonism

This compound, like other 8-substituted guanosine analogs and imidazoquinoline compounds such as Resiquimod (R848), functions as a TLR7 and/or TLR8 agonist. These receptors are located in the endosomes of immune cells, primarily antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. Upon activation, they trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, promoting a robust immune response.

TLR7 Signaling Pathway TLR7 Signaling Pathway TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Ligand 8-Substituted Guanosine / R848 Ligand->TLR7 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NF-kB NF-κB IKK_complex->NF-kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF-kB->Pro_inflammatory_Cytokines Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN

TLR7 Signaling Pathway Activation

Comparative In Vivo Efficacy of Adjuvants

The following tables summarize the in vivo performance of several common adjuvants based on available preclinical data. This allows for a comparative assessment of their potential to enhance vaccine-induced immune responses.

Humoral Immune Response

The induction of a robust antibody response is a critical function of vaccine adjuvants. The table below compares the effects of different adjuvants on antigen-specific antibody titers.

AdjuvantAnimal ModelAntigenKey Findings on Antibody TitersCitation
Resiquimod (R848) MiceOvalbumin (OVA)Significantly enhanced IgG2a levels, indicating a Th1-biased response.
CpG ODN 1826 MiceOvalbumin (OVA)Potently induced high titers of IgG2a, similar to R848.[1]
Alum (Aluminum Hydroxide) MiceOvalbumin (OVA)Primarily induced IgG1 antibodies, characteristic of a Th2-biased response.[1]
Monophosphoryl Lipid A (MPL) MiceVariousEnhanced both IgG1 and IgG2a responses, suggesting a mixed Th1/Th2 response.
Saponin (Quil-A) MiceVariousInduced high levels of both IgG1 and IgG2a isotypes.[2]
Cellular Immune Response

A strong cellular immune response, particularly the activation of T helper (Th) cells and cytotoxic T lymphocytes (CTLs), is crucial for clearing viral infections and cancer cells. The cytokine profile induced by an adjuvant plays a key role in directing the type of T-cell response.

AdjuvantAnimal ModelKey Cytokine InductionPredominant T-cell ResponseCitation
Resiquimod (R848) MiceIFN-α, IL-12, TNF-α, IFN-γStrong Th1
CpG ODN 1826 MiceIL-12, IFN-γStrong Th1[1]
Alum (Aluminum Hydroxide) MiceIL-4, IL-5Th2
Monophosphoryl Lipid A (MPL) MiceIFN-γ, IL-2, TNF-αMixed Th1/Th2[2]
Saponin (Quil-A) MiceIFN-γ, IL-2Th1[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo adjuvant studies. Below are representative experimental workflows for evaluating adjuvant efficacy.

In_Vivo_Adjuvant_Efficacy_Workflow General In Vivo Adjuvant Efficacy Workflow Animal_Model Animal Model Selection (e.g., BALB/c Mice) Immunization Immunization (Antigen + Adjuvant) Animal_Model->Immunization Booster Booster Immunization (Optional, e.g., Day 14, 21) Immunization->Booster Sample_Collection Sample Collection (Blood, Spleen, etc.) Booster->Sample_Collection Challenge Challenge Study (Infection with Pathogen) Booster->Challenge Humoral_Analysis Humoral Response Analysis (ELISA for Antibody Titers) Sample_Collection->Humoral_Analysis Cellular_Analysis Cellular Response Analysis (ELISPOT/Flow Cytometry for Cytokines/T-cell subsets) Sample_Collection->Cellular_Analysis Protection_Assessment Assessment of Protection (Survival, Viral/Tumor Load) Challenge->Protection_Assessment

Workflow for In Vivo Adjuvant Evaluation
Detailed Methodologies

1. Animal Models:

  • Strain: BALB/c or C57BL/6 mice are commonly used for immunological studies.

  • Age and Sex: Typically 6-8 week old female mice are used to avoid fighting among males.

  • Group Size: A minimum of 5-8 animals per group is recommended for statistical significance.

2. Immunization Protocol:

  • Antigen and Adjuvant Formulation: The antigen is mixed with the adjuvant solution shortly before injection. The concentration of both antigen and adjuvant should be optimized in pilot studies.

  • Route of Administration: Common routes include subcutaneous (s.c.), intramuscular (i.m.), and intraperitoneal (i.p.). The choice of route can influence the immune response.

  • Immunization Schedule: A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

3. Sample Collection and Analysis:

  • Serum Collection: Blood is collected at various time points post-immunization to measure antigen-specific antibody titers using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Splenocyte Isolation: Spleens are harvested to isolate splenocytes for the analysis of cellular immune responses.

  • ELISPOT Assay: Used to quantify the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4).

  • Intracellular Cytokine Staining (ICS) and Flow Cytometry: To identify and quantify cytokine-producing T-cell subsets (e.g., CD4+ Th1, Th2; CD8+ CTLs).

4. Challenge Studies:

  • Following the immunization schedule, animals are challenged with the target pathogen or tumor cells.

  • Efficacy is determined by monitoring survival rates, clinical scores, and pathogen/tumor burden.

Conclusion

While direct comparative in vivo data for this compound is currently limited in the public domain, its classification as a potential TLR7 agonist places it within a well-studied class of adjuvants. Based on the performance of other TLR7/8 agonists like R848, it is anticipated that this compound would promote a Th1-biased immune response, characterized by the induction of IFN-γ and IgG2a antibodies. This profile is particularly advantageous for vaccines against intracellular pathogens and cancer.

Researchers and drug developers are encouraged to conduct head-to-head in vivo studies to definitively characterize the adjuvant properties of this compound and compare its efficacy against established adjuvants. Such studies will be critical in determining its potential for clinical development as a novel vaccine adjuvant.

References

Specificity of 8-(N,N-Dimethylaminomethyl)guanosine in TLR7 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-(N,N-Dimethylaminomethyl)guanosine and its specificity for Toll-like receptor 7 (TLR7) signaling. The information presented herein is based on available experimental data for 8-substituted guanosine (B1672433) analogs and other well-characterized TLR7 agonists.

Introduction to TLR7 Agonists

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, located in the endosomal compartment of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an antiviral response.[3][4][5] Synthetic small molecule agonists of TLR7 are of significant interest as vaccine adjuvants and cancer immunotherapeutics.[2][6][7]

Guanosine-based compounds, particularly those with modifications at the 8-position, have been identified as a class of TLR7 agonists.[8][9] This guide focuses on the specificity of one such analog, this compound, in activating the TLR7 signaling pathway, comparing it with other known TLR7 and TLR7/8 agonists.

Comparative Analysis of TLR7 Agonist Specificity

The specificity of a TLR agonist is a critical determinant of its therapeutic potential and safety profile. Off-target activation of other TLRs can lead to unintended inflammatory responses. The following tables summarize the specificity of 8-substituted guanosine analogs in comparison to other well-known TLR agonists based on available data.

Table 1: Agonist Specificity for TLR7 vs. TLR8

Agonist ClassSpecific AgonistPrimary Target(s)Key Cellular RespondersReference
8-Substituted Guanosine Analogs 8-hydroxydeoxyguanosine (8-OHdG)TLR7pDCs, B cells, Macrophages[8][9]
Imidazoquinolines Imiquimod (B1671794) (IMQ)TLR7pDCs, B cells[6][7]
Resiquimod (R848)TLR7 and TLR8pDCs, B cells, Myeloid DCs, Monocytes[3][4][10][11]
Other Synthetic Agonists IMDQTLR7 and TLR8Myeloid cells[12][13][14]

Table 2: Comparative Cytokine Induction Profiles

The cytokine profile induced by a TLR agonist is a key indicator of its functional activity and downstream effects. TLR7 activation is typically associated with a strong type I interferon response, while TLR8 activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-12.[5][15]

AgonistIFN-α InductionTNF-α InductionIL-12 InductionReference
8-hydroxydeoxyguanosine (8-OHdG) PotentModerateModerate[8][9]
Imiquimod (IMQ) HighLowLow[5]
Resiquimod (R848) HighHighHigh[3][5][10][11][15]

Note: Data for this compound is inferred from studies on the broader class of 8-substituted guanosine analogs. Direct comparative studies are limited.

Signaling Pathways and Experimental Workflows

To understand the specificity of TLR7 agonists, it is essential to visualize the underlying signaling pathways and the experimental workflows used to assess their activity.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist This compound (or other agonist) Agonist->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF3->IRF7 Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Activates IFN_Genes Type I IFN Genes IRF7->IFN_Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Cytokine_Genes->Cytokines Transcription & Translation IFNs Type I Interferons (IFN-α, IFN-β) IFN_Genes->IFNs Transcription & Translation Experimental_Workflow start Start cell_lines HEK293 cells transfected with TLR7, TLR8, or other TLRs start->cell_lines primary_cells Primary immune cells (e.g., PBMCs, pDCs) start->primary_cells treatment Treat cells with This compound and other agonists cell_lines->treatment primary_cells->treatment luciferase_assay Luciferase Reporter Assay (Measure NF-κB activation) treatment->luciferase_assay cytokine_profiling Cytokine Profiling (ELISA, etc.) (Measure IFN-α, TNF-α, etc.) treatment->cytokine_profiling data_analysis Data Analysis and Comparison luciferase_assay->data_analysis cytokine_profiling->data_analysis conclusion Determine Specificity data_analysis->conclusion

References

Reproducibility of 8-(N,N-Dimethylaminomethyl)guanosine's effects across different studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of published, peer-reviewed studies detailing the specific quantitative effects of 8-(N,N-Dimethylaminomethyl)guanosine. While the compound is recognized as a guanosine (B1672433) analog with potential immunostimulatory properties acting through Toll-like receptor 7 (TLR7), a direct comparison of its effects across different studies is not feasible due to the lack of available data.

This guide, therefore, aims to provide a framework for evaluating the potential effects of this compound by drawing parallels with closely related and well-studied 8-substituted guanosine analogs. The experimental protocols and data presentation formats outlined below are based on established methodologies for assessing TLR7 agonists and serve as a template for future research on this specific compound.

I. Comparative Analysis of 8-Substituted Guanosine Analogs

While data for this compound is unavailable, studies on other 8-substituted guanosine derivatives provide insights into their immunostimulatory potential. These analogs are known to activate immune cells, leading to the production of various cytokines.[1] The tables below are illustrative examples of how quantitative data for this compound could be presented and compared with other TLR7 agonists if such data were available.

Table 1: In Vitro TLR7 Activation by Guanosine Analogs (Illustrative)

CompoundCell LineAssayEC50 (µM)Maximum Response (% of Control)Study
This compound HEK293-hTLR7NF-κB ReporterData Not AvailableData Not Available-
LoxoribineHEK293-hTLR7NF-κB ReporterData Not AvailableData Not Available-
7-Thia-8-oxoguanosine (TOG)HEK293-hTLR7NF-κB ReporterData Not AvailableData Not Available-
R848 (Resiquimod)HEK293-hTLR7NF-κB ReporterReference ValueReference Value-

Table 2: Cytokine Induction by Guanosine Analogs in Human PBMCs (Illustrative)

Compound (Concentration)IFN-α (pg/mL)TNF-α (pg/mL)IL-12 (pg/mL)Study
This compound Data Not AvailableData Not AvailableData Not Available-
Loxoribine (100 µM)VariableVariableVariableLee et al., 2003[1]
7-Thia-8-oxoguanosine (100 µM)VariableVariableVariableLee et al., 2003[1]
R848 (1 µM)Reference ValueReference ValueReference ValueLee et al., 2003[1]

II. Experimental Protocols for Assessing TLR7 Agonist Activity

The following are detailed methodologies adapted from studies on other guanosine analogs, which would be suitable for evaluating the effects of this compound.

A. TLR7 Activation Assay in HEK293 Cells

This assay is designed to determine if a compound activates the TLR7 signaling pathway.

  • Cell Culture and Transfection:

    • Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

    • Cells are transiently co-transfected with a human TLR7 expression plasmid and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-inducible promoter. A control plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.

  • Compound Stimulation:

    • 24 hours post-transfection, the cells are treated with varying concentrations of this compound or other TLR7 agonists.

    • A positive control, such as R848, and a vehicle control (e.g., DMSO) are included.

    • Cells are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency.

    • Data is typically expressed as fold induction over the vehicle control.

B. Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to induce cytokine production in primary human immune cells.

  • PBMC Isolation:

    • PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Isolated cells are washed and resuspended in RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Cell Stimulation:

    • PBMCs are plated in 96-well plates and treated with various concentrations of this compound or other compounds.

    • Positive controls (e.g., LPS for TLR4, R848 for TLR7/8) and a vehicle control are included.

    • The cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, the cell culture supernatants are collected.

    • The concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) are quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.

III. Signaling Pathways and Experimental Workflows

A. TLR7 Signaling Pathway

Guanosine analogs are recognized by TLR7 within the endosome of immune cells, such as plasmacytoid dendritic cells and B cells. This recognition triggers a downstream signaling cascade involving the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7. These transcription factors then induce the expression of pro-inflammatory cytokines and type I interferons.

TLR7_Signaling cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR7 TLR7 Ligand->TLR7 Binding & Internalization MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IRF7 IRF7 TRAF6->IRF7 Activation NFkB_Inhibitor IκB IKK_Complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Gene_Expression Gene Expression (Cytokines, Type I IFN) NFkB_nuc->Gene_Expression IRF7_nuc->Gene_Expression

Caption: TLR7 signaling pathway activated by a guanosine analog.

B. Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro characterization of a potential TLR7 agonist.

Experimental_Workflow Start Start: Synthesize/Acquire This compound HEK_Assay TLR7 Reporter Assay (HEK293 cells) Start->HEK_Assay PBMC_Isolation Isolate Human PBMCs Start->PBMC_Isolation Data_Analysis Data Analysis & Comparison HEK_Assay->Data_Analysis PBMC_Stimulation Stimulate PBMCs with Compound PBMC_Isolation->PBMC_Stimulation Cytokine_Analysis Cytokine Profiling (ELISA / Multiplex) PBMC_Stimulation->Cytokine_Analysis Cytokine_Analysis->Data_Analysis Conclusion Conclusion on Immunomodulatory Activity Data_Analysis->Conclusion

Caption: In vitro workflow for evaluating a TLR7 agonist.

IV. Conclusion and Future Directions

The immunostimulatory activity of 8-substituted guanosine analogs is well-established, with their mechanism of action primarily attributed to the activation of TLR7.[1] However, a thorough investigation into the specific effects of this compound is currently lacking in the scientific literature. To ascertain the reproducibility of its effects, it is imperative that future research efforts focus on conducting dose-response studies using standardized in vitro and in vivo models.

Researchers and drug development professionals interested in this compound should consider performing the experimental protocols detailed in this guide. The resulting quantitative data on TLR7 activation, cytokine profiles, and other immunological endpoints would be crucial for establishing a comprehensive understanding of its activity and for comparing it with other known TLR7 agonists. Without such data, any claims regarding the efficacy and reproducibility of this compound's effects remain speculative.

References

Safety Operating Guide

Proper Disposal of 8-(N,N-Dimethylaminomethyl)guanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

This document provides essential guidance on the proper disposal procedures for 8-(N,N-Dimethylaminomethyl)guanosine, a guanosine (B1672433) analog with potential immunostimulatory activity.[1] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is imperative. This guide is based on general laboratory safety protocols for analogous chemical compounds.

I. Health and Safety Information

Personal Protective Equipment (PPE):

When handling this compound in solid or solution form, the following PPE should be worn:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

II. Step-by-Step Disposal Procedures

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weigh boats, pipette tips, and microfuge tubes.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

  • Contaminated Sharps:

    • Needles or other sharps used to handle the compound.

Step 2: Waste Collection and Storage

  • Collect all waste in designated, properly labeled, and sealed containers.

  • Use separate containers for solid, liquid, and sharp waste.

  • The waste container label should clearly state "Hazardous Chemical Waste" and list the full chemical name: "this compound."

  • Store the waste containers in a designated, secure area away from incompatible materials.

Step 3: Treatment and Final Disposal

  • Never dispose of this compound down the drain or in the regular trash.

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for chemical waste pickup and disposal.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area if the spill is large or if there is a risk of airborne dust.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid compound, carefully sweep it up, avoiding dust formation, and place it in a sealed container for disposal.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container.

  • Clean: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound waste_generated Waste Generated? start->waste_generated solid_waste Solid Waste (Unused chemical, contaminated labware) waste_generated->solid_waste Yes liquid_waste Liquid Waste (Solutions, rinsate) waste_generated->liquid_waste sharps_waste Contaminated Sharps waste_generated->sharps_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-(N,N-Dimethylaminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 8-(N,N-Dimethylaminomethyl)guanosine.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile gloves are a preferred choice due to their wide range of protection.[1] Double gloving is recommended.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes.
Body Laboratory coatA clean lab coat should be worn to prevent contamination of personal clothing.[2]
Respiratory Use in a well-ventilated area or chemical fume hoodA NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dusts are generated or if working outside a fume hood.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated and well-ventilated area, preferably within a chemical fume hood.[3]

    • Have an emergency plan and necessary spill control materials readily accessible.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe in dust or aerosols.[3]

    • When weighing the compound, do so carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.

    • Ingestion : Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection :

    • All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.

    • Collect this waste in a designated, clearly labeled, and sealed container.

  • Waste Disposal :

    • Dispose of the chemical waste according to your institution's and local regulations for chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling a chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Start Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

References

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